6-Methoxypyridine-3-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-methoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLIVJOTRYWHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625047 | |
| Record name | 6-Methoxypyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312300-42-8 | |
| Record name | 6-Methoxy-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312300-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxypyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHOXYPYRIDINE-3-SULPHONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxypyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyridine-3-sulfonyl chloride is a key bifunctional reagent that has garnered significant interest in medicinal chemistry and drug development. Its structure, incorporating a reactive sulfonyl chloride group and a methoxy-substituted pyridine ring, makes it a versatile building block for the synthesis of a diverse range of complex molecules. The sulfonyl chloride moiety readily participates in nucleophilic substitution reactions, most notably with amines to form stable sulfonamides, a critical functional group in many pharmaceuticals. The methoxypyridine core, on the other hand, can influence the physicochemical properties of the final compound, such as solubility and its interaction with biological targets.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of this compound, offering valuable insights for its effective utilization in research and development.
Physicochemical Properties
This compound is typically a white to off-white or light yellow crystalline solid with a low melting point.[2][3] Its physical state at ambient temperature can vary depending on its purity.[1] The presence of the methoxy group enhances its solubility in organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClNO₃S | [4][5][6] |
| Molecular Weight | 207.63 g/mol | [2][5][7] |
| Appearance | White/Crystalline Low Melting Solid or yellow powder | [1][2][3][5] |
| Boiling Point | 320.433 °C at 760 mmHg (Predicted) | [2][7] |
| Density | 1.449 g/cm³ (Predicted) | [2][7] |
| Flash Point | 147.593 °C (Predicted) | [2][7] |
| Solubility | Enhanced solubility in organic solvents | [1][8] |
| Storage Temperature | -20°C, under inert atmosphere, away from moisture | [2][9][10] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The aromatic protons' chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group. Based on data for similar methoxypyridine derivatives, the methoxy protons would likely appear around 3.9 ppm.[11][12] The pyridine protons would be expected in the aromatic region (δ 7.0-9.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the methoxy group will be shifted downfield, and the carbons of the pyridine ring will appear in the aromatic region. Typical chemical shifts for carbons in a pyridine ring are in the range of 120-150 ppm, with the carbon bearing the sulfonyl chloride group expected at the lower end of this range due to the deshielding effect.[13][14][15] The methoxy carbon would likely appear around 55 ppm.[16]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:
-
S=O stretching: Strong, asymmetric and symmetric stretching bands for the sulfonyl group, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[17][18]
-
C-O stretching: A strong band for the methoxy group's C-O bond, likely around 1250-1000 cm⁻¹.
-
C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.[19]
-
C-H stretching: Aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching for the methoxy group just below 3000 cm⁻¹.[20]
Mass Spectrometry (MS)
The mass spectrum of this compound under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 207 and an M+2 peak due to the presence of the ³⁷Cl isotope.[1] Common fragmentation patterns for sulfonyl chlorides involve the loss of a chlorine radical (·Cl) followed by the loss of sulfur dioxide (SO₂).[2] This would lead to characteristic fragment ions.
Synthesis and Purification
Representative Synthetic Protocol
This protocol is a representative example and may require optimization.
Step 1: Diazotization of 6-Methoxypyridin-3-amine
Figure 1: Diazotization of 6-Methoxypyridin-3-amine.
-
To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 6-methoxypyridin-3-amine (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 5 °C.
-
A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise to the suspension while maintaining the temperature between 0 and 5 °C.
-
Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Sulfonylchlorination (Sandmeyer-type Reaction)
Figure 2: Conversion of the diazonium salt to the sulfonyl chloride.
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent such as acetic acid, saturated with SO₂ gas.
-
Add a catalytic amount of copper(I) chloride to the SO₂ solution.
-
The cold diazonium salt solution from Step 1 is then added slowly to the stirred SO₂/CuCl solution. The temperature should be carefully controlled during the addition to manage the exothermic reaction and nitrogen gas evolution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
Purification
-
The reaction mixture is then poured into ice-water, which will cause the crude this compound to precipitate.
-
The solid is collected by vacuum filtration and washed with cold water to remove inorganic salts and acids.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.[21] Given its nature as a low melting solid, care must be taken during drying to avoid melting the product.
Chemical Reactivity and Synthetic Applications
The primary reactivity of this compound stems from the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, making it a valuable reagent in organic synthesis.
Sulfonamide Formation
The most common application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.
Figure 3: General scheme for sulfonamide formation.
This reactivity is instrumental in drug discovery, as sulfonamide-containing molecules are known to exhibit a broad spectrum of biological activities. For instance, this compound is used in the preparation of:
-
Potent antimitotic agents: As a reactant in the synthesis of sulfonate analogs of combretastatin A-4.[2][11]
-
H+,K+-ATPase inhibitors: As a building block for compounds that inhibit gastric acid secretion.[2][11]
-
PI3K/mTOR dual inhibitors: In the synthesis of sulfonamide methoxypyridine derivatives with potential anticancer activity.[22]
Other Synthetic Applications
Beyond sulfonamide formation, this compound can be used to synthesize other sulfur-containing compounds, such as sulfonate esters (by reaction with alcohols) and thioethers (through reduction and subsequent alkylation). Its versatility makes it a valuable intermediate in the synthesis of agrochemicals and materials science applications.[5]
Handling, Storage, and Safety
As with all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas.[1][8] Therefore, it is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place, with temperatures of -20°C being recommended for long-term storage.[2][9][10]
Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. Its well-defined reactivity, centered on the sulfonyl chloride group, allows for the reliable introduction of the methoxypyridylsulfonyl moiety into a wide array of substrates. A thorough understanding of its physicochemical properties, coupled with appropriate handling and storage procedures, is essential for its safe and effective use in the laboratory. As the demand for novel bioactive compounds continues to grow, the importance of key building blocks like this compound in accelerating the drug discovery and development process is undeniable.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 5. chemimpex.com [chemimpex.com]
- 6. Alkane - Wikipedia [en.wikipedia.org]
- 7. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]
- 8. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 312300-42-8 [sigmaaldrich.com]
- 11. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]
- 13. compoundchem.com [compoundchem.com]
- 14. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
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- 20. uanlch.vscht.cz [uanlch.vscht.cz]
- 21. rsc.org [rsc.org]
- 22. scbt.com [scbt.com]
An In-Depth Technical Guide to 6-Methoxypyridine-3-sulfonyl Chloride: Structure, Spectral Data, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyridine-3-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine ring with a reactive sulfonyl chloride moiety and a methoxy group, make it a valuable reagent for the synthesis of a diverse range of sulfonamide derivatives. Sulfonamides are a prominent class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive overview of the structure, detailed spectral analysis (NMR, IR, MS), and a practical application of this compound in the synthesis of sulfonamides, offering insights for researchers in the field.
Molecular Structure and Properties
This compound possesses a pyridine ring substituted at the 6-position with an electron-donating methoxy group and at the 3-position with a highly electrophilic sulfonyl chloride group. This arrangement of functional groups significantly influences the molecule's reactivity and its spectral characteristics.
Chemical Structure:
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]
- 5. This compound | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]
reactivity and electrophilicity of 6-Methoxypyridine-3-sulfonyl chloride
An In-Depth Technical Guide to the Reactivity and Electrophilicity of 6-Methoxypyridine-3-sulfonyl Chloride
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic and structural features, characterized by a highly electrophilic sulfonyl chloride moiety appended to an electron-deficient pyridine ring, render it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive analysis of the core principles governing its reactivity and electrophilicity. We will dissect the influence of its constituent functional groups, explore its primary reaction pathways with a focus on sulfonamide formation, and present field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: A Versatile Heterocyclic Electrophile
This compound has emerged as an essential tool for the synthesis of biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the highly reactive sulfonyl chloride group, which serves as a powerful electrophilic site for forging new sulfur-carbon and sulfur-nitrogen bonds.[2][3] The presence of the pyridine ring and the methoxy group introduces specific electronic properties that modulate its reactivity and solubility, making it a selectively reactive and valuable component in multi-step synthetic campaigns.[1][2] This guide will elucidate the chemical causality behind its reactivity profile, providing both theoretical grounding and practical, actionable insights for laboratory applications.
Physicochemical Properties and Structural Data
A thorough understanding of a reagent's physical properties is fundamental to its effective use. This compound is typically a solid at room temperature, though its appearance can range from white to light yellow depending on purity.[3][4] It is critically sensitive to moisture and must be handled and stored under anhydrous conditions to prevent hydrolysis.[2]
| Property | Value | Source(s) |
| CAS Number | 312300-42-8 | [4][5] |
| Molecular Formula | C₆H₆ClNO₃S | [2][5] |
| Molecular Weight | 207.63 g/mol | [6] |
| Appearance | White/off-white or light yellow solid | [3][4] |
| Boiling Point | 320.4 °C at 760 mmHg | [3] |
| Density | 1.449 g/cm³ | [3] |
| Storage Conditions | Store in freezer (-20°C), inert atmosphere, away from moisture | [2][3] |
Analysis of Electrophilicity and Reactivity
The reactivity of this compound is a direct consequence of the interplay between its three key structural components: the sulfonyl chloride group, the pyridine ring, and the methoxy group.
-
The Sulfonyl Chloride (-SO₂Cl) Group: This is the molecule's primary reactive center. The sulfur atom is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygens and one chlorine). This arrangement creates a significant electron deficiency on the sulfur atom, making it a potent electrophile, readily attacked by nucleophiles.
-
The Pyridine Ring: The nitrogen atom within the aromatic ring is electron-withdrawing via an inductive effect. This effect decreases the electron density of the entire ring system, which in turn further enhances the electrophilicity of the attached sulfonyl chloride group. The sulfonyl chloride is positioned at the 3-position, meta to the ring nitrogen, which influences the regioselectivity of further reactions on the ring itself, though reactions at the sulfonyl group are far more common.
-
The Methoxy (-OCH₃) Group: Located at the 6-position, the methoxy group is an electron-donating group through resonance, pushing electron density into the pyridine ring. While this partially counteracts the electron-withdrawing nature of the ring nitrogen, the dominant electrophilic character of the sulfonyl chloride moiety remains. The methoxy group also enhances solubility in common organic solvents, a practical advantage in synthesis.[2]
Caption: Electronic influences on this compound.
Core Reaction: Sulfonamide Synthesis
The most prominent reaction involving this compound is its coupling with primary and secondary amines to form sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous drugs. The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Chloride Displacement: The sulfur-chlorine bond breaks, and chloride is expelled as a leaving group, forming a protonated sulfonamide intermediate.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine added to the reaction mixture, removes the proton from the nitrogen, yielding the neutral sulfonamide product and a hydrochloride salt.[7]
This process is analogous to the classic Hinsberg reaction and can be used to distinguish between primary and secondary amines.[8][9] The resulting N-H proton of a primary sulfonamide is acidic and can be deprotonated by a strong base, whereas the sulfonamide from a secondary amine has no such proton.[9]
General Experimental Workflow
The synthesis of sulfonamides from this compound is a robust and scalable process. The following diagram outlines a typical laboratory workflow.
Caption: Standard workflow for sulfonamide synthesis.
Exemplary Protocol: Synthesis of N-Benzyl-6-methoxypyridine-3-sulfonamide
This protocol provides a self-validating, step-by-step methodology for a typical sulfonylation reaction.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).
-
Reaction Setup: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-6-methoxypyridine-3-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Applications in Medicinal Chemistry and Synthesis
The synthetic utility of this compound is demonstrated by its application as a key intermediate in the synthesis of various high-value compounds.[1][3]
-
Anticancer Agents: It is used as a reactant for preparing sulfonate analogs of combretastatin A-4, which are potent antimitotic agents that disrupt microtubule dynamics in cancer cells.[3][10]
-
Gastric Acid Inhibitors: The scaffold is integral to the development of compounds that inhibit H+,K+-ATPase, which are used to treat gastric acid-related conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[3][10]
-
Agrochemicals: It serves as a building block in the formulation of modern agrochemicals, contributing to effective pest control and crop protection solutions.[1][2]
Safety, Handling, and Storage
Proper handling of this compound is essential for both experimental success and personal safety.
-
Safety Precautions: The compound is classified with GHS07 pictograms, indicating it can cause skin and serious eye irritation (H317, H319). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Due to its high sensitivity to moisture, it must be stored under an inert atmosphere in a tightly sealed container.[2] For long-term stability, storage in a freezer at -20°C is recommended.[3]
-
Incompatibility: Avoid contact with strong oxidizing agents, water, and strong bases (other than for controlled reactions).[11]
Conclusion
This compound is a potent and versatile electrophilic reagent whose reactivity is dominated by its electron-deficient sulfonyl chloride group, further activated by the heterocyclic pyridine ring. Its primary application in the reliable formation of sulfonamides has cemented its role as a valuable intermediate in the fields of drug discovery and fine chemical synthesis. A comprehensive understanding of its electronic properties, reaction mechanisms, and handling requirements, as detailed in this guide, is crucial for unlocking its full synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 3. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]
- 4. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]
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- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
solubility profile of 6-Methoxypyridine-3-sulfonyl chloride in common lab solvents
An In-Depth Technical Guide to the Solubility Profile of 6-Methoxypyridine-3-sulfonyl chloride
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal reagent in modern medicinal and agricultural chemistry, serving as a key building block for a diverse range of sulfonamide derivatives.[1][2] Its utility in synthetic workflows is fundamentally governed by its solubility and stability in common laboratory solvents. This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its physicochemical properties and inherent reactivity. We present a predictive framework for its behavior in various solvent classes, detailed, field-proven protocols for empirical solubility determination, and critical handling considerations to ensure experimental success and safety.
Physicochemical Characteristics
A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. This compound is a solid at room temperature, often described as a white crystalline or low-melting solid.[1][3] Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₃S | [1][3][4] |
| Molecular Weight | 207.63 g/mol | [3][5] |
| Appearance | White/Crystalline Low Melting Solid | [1][3] |
| Boiling Point | 320.4 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.449 g/cm³ (Predicted) | [3] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C), away from moisture | [3] |
Core Directive: Understanding Solubility through Structure and Reactivity
The solubility of this compound is not merely a matter of physical dissolution but is intrinsically linked to its chemical reactivity. The molecule possesses three key features that dictate its behavior in solvents:
-
The Pyridine Ring with a Methoxy Group: The pyridine ring itself is a polar aromatic heterocycle. The electron-donating methoxy group (-OCH₃) further enhances its polarity and potential for hydrogen bonding, suggesting favorable interactions with polar solvents.[6]
-
The Sulfonyl Chloride Group (-SO₂Cl): This is a highly electrophilic and reactive functional group. It is a strong electron-withdrawing group, contributing significantly to the molecule's overall polarity. Its reactivity is the most critical factor in solvent selection.
-
Overall Molecular Polarity: The combination of these groups results in a polar molecule, predicting poor solubility in nonpolar solvents and better solubility in polar solvents.
However, the electrophilic nature of the sulfonyl chloride group makes it highly susceptible to nucleophilic attack. This is the central challenge in determining its solubility profile.
The Critical Role of Solvent Choice: A Reactivity-Based Approach
Selecting a solvent for this compound requires a primary consideration of chemical compatibility.
-
Protic Solvents (e.g., Water, Alcohols): These solvents are not recommended for creating stock solutions or for reactions where the sulfonyl chloride moiety must be preserved. The lone pair of electrons on the oxygen atom of a protic solvent will attack the electrophilic sulfur atom, leading to rapid solvolysis (hydrolysis in the case of water) to the corresponding sulfonic acid or ester. This is an irreversible decomposition pathway.[6][7] Safety data sheets explicitly warn to avoid moisture.[6][8]
-
Aprotic Solvents (Polar and Nonpolar): These are the solvents of choice as they lack the acidic protons that lead to decomposition.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone): These are predicted to be the most effective solvents. Their polarity can effectively solvate the polar regions of the molecule without reacting with the sulfonyl chloride group.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Solubility is expected to be significantly lower in these solvents due to the polar nature of the solute.[7]
-
The logical workflow for solvent selection is therefore not based on polarity alone, but on a hierarchy that prioritizes chemical stability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-methoxy-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.cn [capotchem.cn]
A Senior Scientist's Guide to 6-Methoxypyridine-3-sulfonyl Chloride: Hazard Mitigation and Safe Application
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 6-Methoxypyridine-3-sulfonyl chloride, moving beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights grounded in chemical principles. As a vital building block in medicinal chemistry, understanding its properties and reactivity is paramount for ensuring laboratory safety and experimental success. This guide is structured to provide a comprehensive understanding of the compound's hazards, risk mitigation strategies, and context for its application.
Section 1: Chemical Identity and Physicochemical Properties
This compound is an organic reagent widely utilized in the synthesis of complex molecules targeted for pharmaceutical development.[1][2] Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonamides, sulfonates, and other derivatives.[2]
The compound is identified by CAS Number 312300-42-8 .[3] Its molecular structure and key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClNO₃S | [1][4][5] |
| Molecular Weight | 207.63 g/mol | [1][4][5] |
| Appearance | White crystalline solid or low melting solid | [1] |
| Boiling Point | 320.4 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.449 g/cm³ (Predicted) | [1] |
| SMILES | COC1=NC=C(C=C1)S(=O)(=O)Cl | [3] |
| InChI Key | OMLIVJOTRYWHNY-UHFFFAOYSA-N | [3][4] |
Section 2: Hazard Identification and GHS Classification Analysis
A critical analysis of available safety data reveals inconsistencies in the GHS classification of this compound. This is not uncommon for specialized reagents where data may be supplier-specific. As a senior scientist, the guiding principle must be to adopt the most stringent classification to ensure the highest level of safety.
Different suppliers have assigned hazard statements ranging from severe corrosivity to moderate irritation. The primary discrepancy lies between H314 ("Causes severe skin burns and eye damage") and H319/H317 ("Causes serious eye irritation" / "May cause an allergic skin reaction").[4][5]
| Hazard Statement | Description | Signal Word | GHS Pictogram | Source(s) |
| H314 | Causes severe skin burns and eye damage. | Danger | GHS05 (Corrosion) | [5] |
| H302 | Harmful if swallowed. | Danger | GHS07 (Exclamation Mark) | |
| H319 | Causes serious eye irritation. | Warning | GHS07 (Exclamation Mark) | [4] |
| H317 | May cause an allergic skin reaction. | Warning | GHS07 (Exclamation Mark) | [4] |
Expert Directive: Given the high reactivity of the sulfonyl chloride functional group with nucleophiles (including water, amines, and thiols present in biological tissues), it is imperative to treat this compound as a corrosive substance (H314) .[6][7] The potential for rapid hydrolysis to hydrochloric acid and the corresponding sulfonic acid upon contact with moisture necessitates this conservative approach.[6][8] All handling protocols should be based on the "Danger" signal word and the GHS05 corrosion pictogram.
Section 3: Risk Mitigation and Exposure Control
Effective risk mitigation hinges on a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and strict hygiene practices.
Engineering Controls:
-
Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][9]
-
Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the workstation.[9]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Given the corrosive nature, double-gloving is recommended for extended operations. Always inspect gloves for integrity before use.[10]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles when handling larger quantities (>5 g) or when there is a significant risk of splashing.[7][10]
-
Skin and Body Protection: A flame-retardant laboratory coat is required. For tasks with a high risk of splashing, a chemically resistant apron should also be worn.
Hygiene Measures:
-
Avoid all contact with skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Contaminated clothing should be removed immediately and laundered before reuse.[11]
Section 4: Emergency Procedures and First Aid
Rapid and correct response in an emergency is critical to minimizing harm.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing. Seek immediate medical attention.[7][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12]
Section 5: Handling, Storage, and Stability
The chemical stability of this compound is entirely dependent on its environment. Its primary vulnerability is its reactivity with moisture.
Handling:
-
Moisture Sensitivity: This compound reacts, potentially violently, with water to release corrosive hydrogen chloride gas and sulfuric acid.[2][6][8] Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Incompatible Materials: Avoid contact with water, strong oxidizing agents, bases, alcohols, and metals.[9][12]
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage in a freezer at or below -20°C is strongly recommended.[1][5]
-
Inert Atmosphere: The container should be stored under an inert gas to prevent degradation from atmospheric moisture.[2]
The following workflow diagram illustrates the critical decision points for safe handling from receipt to disposal.
Section 6: Application in Drug Development & Inherent Reactivity
This reagent is a key intermediate in synthesizing compounds for significant therapeutic targets.[1][13] Its value lies in the precise reactivity of the sulfonyl chloride group.
-
Anticancer Agents: It is used to prepare sulfonate analogs of combretastatin A-4, which act as potent antimitotic agents by disrupting microtubule dynamics in cancer cells.[1][13]
-
Gastric Acid Inhibitors: It serves as a building block for developing H+,K+-ATPase inhibitors, which are used to treat acid-related disorders like GERD and peptic ulcers.[1][13]
The chemical basis for its utility is the same as its primary hazard: the electrophilic nature of the sulfur atom, which is highly susceptible to nucleophilic attack. This is most critically demonstrated by its reaction with water (hydrolysis).
Section 7: Protocol for Safe Quenching and Disposal
Residual or unreacted sulfonyl chlorides pose a significant hazard in waste streams. The following protocol details a safe method for quenching the reactive species before disposal. This procedure must be performed in a fume hood.
Reagents & Equipment:
-
Reaction vessel containing residual this compound.
-
Anhydrous, compatible solvent (e.g., THF, Dichloromethane).
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃).
-
Stir plate and stir bar.
-
Ice bath.
-
Appropriate waste container (Halogenated Organic Waste).
Step-by-Step Methodology:
-
Cooling: Place the reaction vessel in an ice bath and allow it to cool to 0-5 °C. This is crucial to moderate the exothermic nature of the quench.
-
Dilution: If the residue is concentrated, dilute it with a small amount of an anhydrous, inert solvent used in the reaction to improve heat transfer.
-
Slow Addition: While stirring vigorously, slowly add the saturated sodium bicarbonate solution dropwise via an addition funnel. CAUTION: Vigorous gas evolution (CO₂) and an exotherm will occur. The rate of addition must be controlled to keep the reaction temperature below 20 °C.
-
Completion of Quench: Continue the slow addition until no further gas evolution is observed.
-
Final Stir: Allow the mixture to stir for an additional 30 minutes at room temperature to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.
-
Phase Separation & Disposal: Separate the aqueous and organic layers. Dispose of both layers and any contaminated materials in the appropriately labeled halogenated waste container.
This self-validating protocol ensures the reactive species is fully neutralized, mitigating the risk of hazardous reactions in the waste container.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 3. This compound | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-methoxy-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 312300-42-8|this compound|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. aksci.com [aksci.com]
- 12. capotchem.cn [capotchem.cn]
- 13. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]
Unlocking Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 6-Methoxypyridine-3-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the identification of novel molecular targets for new chemical entities is a critical and often arduous task. The 6-methoxypyridine-3-sulfonyl chloride scaffold and its derivatives represent a promising class of compounds with demonstrated potential across various therapeutic areas. This in-depth technical guide provides a comprehensive framework for researchers to systematically identify and validate the biological targets of these molecules. Moving beyond a mere listing of techniques, this document delves into the strategic application of computational and experimental workflows, grounded in real-world examples and field-proven insights, to accelerate the journey from a bioactive compound to a validated therapeutic target.
The Chemical Scaffolding: Understanding this compound
This compound is a versatile chemical intermediate characterized by a pyridine ring substituted with a methoxy group and a reactive sulfonyl chloride functional group.[1][2] This reactivity makes it an excellent starting point for the synthesis of a diverse library of sulfonamide derivatives, which are prevalent in medicinal chemistry.[3][4] The inherent properties of this scaffold, including its potential for hydrogen bonding and its ability to act as a hinge-binder in protein active sites, have led to its incorporation into molecules targeting a range of biological macromolecules.
Known and Inferred Biological Target Classes
Preliminary research and analysis of existing compounds incorporating the 6-methoxypyridine-3-sulfonyl moiety point towards several key classes of biological targets. This section will explore these established and putative targets, providing a foundation for targeted investigation.
Kinase Signaling Pathways: The PI3K/AKT/mTOR Axis
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Recent studies have identified sulfonamide methoxypyridine derivatives as potent dual inhibitors of PI3K and mTOR.[5][6][7]
For instance, a series of 36 sulfonamide methoxypyridine derivatives were synthesized and evaluated, with some compounds exhibiting strong inhibitory activity against both PI3Kα and mTOR.[6] The structure-activity relationship (SAR) studies in this area suggest that modifications to the aromatic skeletons attached to the sulfonamide can significantly impact potency and selectivity.[8][9]
Quantitative Data on PI3K/mTOR Inhibition by Sulfonamide Methoxypyridine Derivatives
| Compound ID | Target | IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| 22c | PI3Kα | 0.22 | 20 | HCT-116 |
| mTOR | 23 | 130 | MCF-7 |
Data synthesized from a study on novel PI3K/mTOR dual inhibitors.[6]
Signaling Pathway Visualization: The PI3K/AKT/mTOR Cascade
The following diagram illustrates the central role of PI3K and mTOR in this critical cellular pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Ion Channels and Transporters: H+,K+-ATPase
The gastric H+,K+-ATPase, or proton pump, is responsible for acidifying the stomach.[10][11] Its inhibition is a cornerstone of treatment for acid-related disorders. Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB), features a pyridin-3-ylsulfonyl group and demonstrates potent and sustained inhibition of the H+,K+-ATPase.[9][12][13][14] The sulfonyl group in TAK-438 is predicted to form hydrogen bonds with Tyr799 in the enzyme's binding pocket, contributing to its slow dissociation rate and high affinity.[9][14]
Quantitative Data on H+,K+-ATPase Inhibition
| Compound | Target | Ki (nM) | Dissociation t1/2 (hours) |
| Vonoprazan (TAK-438) | H+,K+-ATPase | 3.0 | 7.5 |
Data for Vonoprazan (TAK-438) inhibition of H+,K+-ATPase.[9][15][16][17][18]
Biological Process Visualization: Gastric Acid Secretion
The following diagram outlines the process of gastric acid secretion and the role of the H+,K+-ATPase.
Caption: Inhibition of the gastric proton pump by H+,K+-ATPase inhibitors.
The Cytoskeleton: Tubulin and Microtubule Dynamics
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[19] Microtubule-targeting agents are a major class of anticancer drugs.[20][21][22] Combretastatin A-4 (CA-4) is a natural product that inhibits tubulin polymerization by binding to the colchicine site.[19][23][24] Analogs of CA-4 incorporating sulfonamide moieties have been developed as potent antimitotic agents, suggesting that the 6-methoxypyridine-3-sulfonyl scaffold can be directed towards this target.[23] The introduction of a nitrogen-containing group, such as a sulfonamide, can also improve the aqueous solubility of these compounds.[23]
Biological Process Visualization: Microtubule Dynamics
This diagram illustrates the dynamic nature of microtubules and their disruption by tubulin-targeting agents.
Caption: Disruption of microtubule polymerization by tubulin inhibitors.
Stress-Activated Protein Kinases (SAPKs)
Stress-activated protein kinases (SAPKs), including JNK and p38, are key regulators of cellular responses to environmental stress and inflammation.[25] Small molecule inhibitors of these kinases are of significant interest for treating inflammatory diseases and cancer.[25][26] While less defined than the previous examples, the implication of pyridopyrimidinone-based JNK inhibitors suggests that the broader class of pyridine-containing compounds, including those with a sulfonyl group, may have activity against SAPKs.[27] Further investigation into this area is warranted.
A Multi-pronged Approach to Target Identification and Validation
A robust strategy for identifying the biological targets of this compound derivatives integrates computational prediction with rigorous experimental validation. This synergistic approach allows for the generation of hypotheses, prioritization of experiments, and confident confirmation of drug-target interactions.
In Silico Target Prediction: Generating Hypotheses
Computational methods provide a rapid and cost-effective way to generate initial hypotheses about the potential targets of a novel compound.[10] These approaches leverage vast databases of known drug-target interactions and protein structures.
Workflow for In Silico Target Prediction
Caption: A multi-tool workflow for computational target prediction.
Key In Silico Tools:
-
SwissTargetPrediction: This web server predicts targets based on the principle that similar molecules are likely to bind to similar proteins.[5][15][24][26][28][29][30][31][32] It utilizes a combination of 2D and 3D similarity measures against a database of known ligands.
-
PharmMapper: This tool employs a reverse pharmacophore mapping approach to identify potential targets.[10][16][20][23][25][28][33][34][35] It screens the 3D structure of a query molecule against a large database of pharmacophore models derived from known protein-ligand complexes.
-
ChemProt: This database integrates chemical-protein interactions from various sources, providing a comprehensive resource for exploring the bioactivity of compounds.[12][13][14][36]
Experimental Target Identification: From Hypothesis to Evidence
Experimental validation is essential to confirm the predictions made by in silico methods and to unambiguously identify the direct binding partners of a compound. Several powerful techniques are at the disposal of the modern drug discovery scientist.
This classic technique relies on the specific interaction between a "bait" molecule (an immobilized derivative of the compound of interest) and its "prey" (the target protein from a cell lysate).[4]
Experimental Protocol: Affinity Chromatography for Target Identification
-
Probe Synthesis: Synthesize an analog of the this compound derivative that incorporates a linker and an affinity tag (e.g., biotin). It is crucial that the modification does not abrogate the biological activity of the parent compound.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.
-
Lysate Preparation: Prepare a protein extract from cells or tissues of interest.
-
Incubation: Incubate the cell lysate with the immobilized probe to allow for the formation of probe-target complexes.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by competing with the free compound, changing the pH or ionic strength, or using a denaturing agent.
-
Analysis: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry (e.g., LC-MS/MS).
Workflow for Affinity Chromatography
Caption: Step-by-step workflow for affinity chromatography-based target identification.
ABPP is a powerful chemical proteomics technique that utilizes reactive chemical probes to covalently label the active sites of enzymes in a complex proteome.[21] For kinase inhibitors, competitive ABPP is a particularly useful approach.[1][34]
Experimental Protocol: Competitive Activity-Based Protein Profiling for Kinase Targets
-
Cell Treatment: Treat live cells or cell lysates with the this compound derivative at various concentrations.
-
Probe Labeling: Add a broad-spectrum kinase activity-based probe (e.g., a probe that targets the ATP-binding site of kinases). This probe will covalently label the active kinases that are not already bound by the test compound.
-
Lysis and Reporter Tagging: Lyse the cells and use click chemistry to attach a reporter tag (e.g., biotin or a fluorophore) to the activity-based probe.
-
Enrichment/Detection:
-
For biotinylated probes: Enrich the labeled proteins using streptavidin beads, digest the proteins, and identify and quantify the peptides by mass spectrometry. A decrease in the signal for a particular kinase in the presence of the test compound indicates that the compound is binding to and inhibiting that kinase.
-
For fluorescent probes: Separate the proteins by SDS-PAGE and visualize the labeled kinases using a fluorescence scanner. A decrease in the fluorescence intensity of a band in the presence of the test compound indicates target engagement.
-
CETSA is a biophysical method that assesses drug-target engagement in a cellular context.[2] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of different temperatures.
-
Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound is binding to and stabilizing the target protein.
Conclusion: A Roadmap to Target Deconvolution
The journey from a promising bioactive molecule to a validated drug candidate with a well-defined mechanism of action is a complex but navigable path. For derivatives of this compound, a systematic approach that leverages both computational predictions and robust experimental validation is paramount. By initially exploring the likely target space, including kinases like PI3K/mTOR, ion transporters such as H+,K+-ATPase, and cytoskeletal components like tubulin, researchers can focus their efforts. The subsequent application of powerful techniques such as affinity chromatography, activity-based protein profiling, and the cellular thermal shift assay provides the necessary tools to confirm these hypotheses and uncover novel interactions. This integrated strategy, as outlined in this guide, offers a clear and efficient roadmap for elucidating the biological targets of this promising class of compounds, thereby accelerating their development as next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajmb.org [ajmb.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 13. lilab-ecust.cn [lilab-ecust.cn]
- 14. Studies on (H(+)-K+)-ATPase inhibitors of gastric acid secretion. Prodrugs of 2-[(2-pyridinylmethyl)sulfinyl]benzimidazole proton-pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of ATP-sensitive K(+)-channels by a sulfonylurea analogue with a phosphate group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel combretastatin analogues effective against murine solid tumors: design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical Probes and Activity-Based Protein Profiling for Cancer Research [mdpi.com]
- 23. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. (H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. BJOC - Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities [beilstein-journals.org]
- 30. researchgate.net [researchgate.net]
- 31. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. The renal H+-K+-ATPases: physiology, regulation, and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 35. H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. H+-K+-ATPases: regulation and role in pathophysiological states - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Structural Features and Applications of 6-Methoxypyridine-3-sulfonyl Chloride
Executive Summary
This technical guide provides a comprehensive analysis of 6-methoxypyridine-3-sulfonyl chloride, a pivotal reagent in modern medicinal chemistry and drug development. We will dissect the molecule's core structural features, exploring the intricate interplay of its pyridine scaffold, electron-donating methoxy group, and highly reactive sulfonyl chloride moiety. This guide offers field-proven insights into its synthesis, reactivity, and handling, supported by detailed experimental protocols. By elucidating the causality behind its chemical behavior, we aim to equip researchers, scientists, and drug development professionals with the expert knowledge required to effectively leverage this versatile building block in the synthesis of complex pharmaceutical agents, including novel acid secretion inhibitors and potent antimitotic compounds.
Molecular Structure and Physicochemical Properties
This compound is an organic compound distinguished by a pyridine ring functionalized with both a methoxy group and a sulfonyl chloride group.[1] This specific arrangement of functional groups imparts a unique combination of electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[2]
Key Structural Features
The molecule's utility is a direct consequence of the synergistic and opposing electronic effects of its constituent parts:
-
Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This influences the overall aromaticity and reactivity of the ring's carbon atoms.
-
Sulfonyl Chloride Group (-SO₂Cl): This is a powerful electron-withdrawing group and an excellent electrophile. The sulfur atom is highly susceptible to nucleophilic attack, and the chloride ion is a superb leaving group. This functional group is the primary site of reaction for forming sulfonamides and other derivatives.
-
Methoxy Group (-OCH₃): Positioned at the 6-position (para to the nitrogen's meta-position relative to the sulfonyl chloride), the methoxy group acts as a strong electron-donating group through resonance (+R effect). This donation of electron density into the pyridine ring partially counteracts the ring's inherent electron deficiency and can modulate the reactivity of the sulfonyl chloride group.[1]
The interplay between the electron-donating methoxy group and the electron-withdrawing sulfonyl chloride and pyridine nitrogen defines the molecule's chemical personality, influencing its stability, reactivity, and even its interaction with biological targets in derivative forms.[1]
References
Navigating the Procurement of 6-Methoxypyridine-3-sulfonyl Chloride: A Technical Guide for Researchers
For researchers and professionals in drug development, the integrity of starting materials is paramount. 6-Methoxypyridine-3-sulfonyl chloride, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] Its utility in creating potent antimitotic agents and compounds with gastric acid secretion inhibitory activities underscores the need for a reliable supply of well-characterized material.[1] This guide provides an in-depth analysis of the commercial landscape for this reagent, focusing on supplier variability, purity considerations, and the analytical methods essential for its quality control.
The Commercial Landscape: What to Expect from Suppliers
The commercial availability of this compound is broad, with numerous suppliers offering various grades of the product. However, the level of quality control and documentation can vary significantly, a critical consideration for any research or development program.
A review of prominent suppliers reveals a spectrum of product offerings. While some vendors provide specific purity claims, such as 98% or 95%, others explicitly place the onus of quality verification on the end-user. For instance, the AldrichCPR grade from Sigma-Aldrich is sold "as-is," with the buyer assuming full responsibility for confirming the product's identity and purity. This highlights the necessity for researchers to have robust in-house analytical capabilities or to select suppliers who provide comprehensive Certificates of Analysis (CofA).
Below is a comparative summary of offerings from various suppliers:
| Supplier/Platform | Brand/Source | Stated Purity | Key Considerations |
| Sigma-Aldrich | Leyan / Shanghai Haohong Scientific Co.,Ltd | 98% | Certificate of Analysis may be available upon request. |
| Sigma-Aldrich | Advanced Chemical Intermediates Ltd. | 95% | Certificate of Analysis may be available upon request. |
| Sigma-Aldrich | AldrichCPR | Not specified | Buyer is responsible for confirming identity and purity; no analytical data is collected by the supplier. |
| Santa Cruz Biotechnology | N/A | Not specified | Researchers should refer to the lot-specific Certificate of Analysis.[2] |
| Suzhou Health Chemicals Co., Ltd. | N/A | 98.5% | Appears to be a direct manufacturer or large-scale distributor.[3] |
| CymitQuimica | Multiple | 95-97% | Acts as a marketplace for various chemical producers.[4][5] |
Purity and Impurity Profile: A Critical Examination
The purity of this compound is a crucial parameter that can significantly impact the outcome of a synthesis. The presence of impurities can lead to side reactions, reduced yields, and the formation of undesired byproducts that may be difficult to separate from the target molecule.
Common Impurities
One of the most common impurities is the corresponding sulfonic acid, formed through the hydrolysis of the sulfonyl chloride group.[4][6] This degradation pathway is initiated by exposure to moisture, making proper storage in a dry, inert atmosphere essential.[4]
Process-related impurities can also be present, arising from the synthetic route used to manufacture the compound. For example, in the synthesis of the related pyridine-3-sulfonyl chloride, a potential byproduct is 5-chloropyridine-3-sulfonyl chloride.[7] Researchers should be aware that similar chlorinated impurities could exist in lots of this compound.
Essential Analytical Techniques for Quality Verification
To ensure the quality and consistency of this compound, a multi-faceted analytical approach is recommended.[8] The following techniques are indispensable for structural confirmation and purity assessment.
Structural Elucidation and Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of sulfonyl chlorides.[8] For this compound, ¹H NMR would be expected to show distinct signals for the methoxy protons and the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these aromatic protons are highly informative for confirming the substitution pattern. Aprotic deuterated solvents such as CDCl₃ or acetone-d₆ are recommended due to the reactivity of the sulfonyl chloride group.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to identify the presence of the sulfonyl chloride functional group. Strong absorption bands characteristic of the S=O and S-Cl stretching vibrations are expected.[8]
-
Mass Spectrometry (MS): When coupled with a separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), MS is invaluable for confirming the molecular weight and identifying impurities.[8] Common fragmentation patterns for sulfonyl chlorides include the loss of a chlorine radical and sulfur dioxide.[8]
Purity Assessment and Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of this compound and quantifying its content. A reversed-phase HPLC method is often suitable. A patent for the related compound, pyridine-3-sulfonyl chloride, describes a method using a C18 column with a phosphate buffer and acetonitrile as the mobile phase, which could be adapted.[6] Due to the reactivity of sulfonyl chlorides, derivatization is sometimes employed to enhance detection and stability, particularly for quantifying trace impurities.[9][10]
The following diagram illustrates a typical workflow for the quality control of incoming this compound.
Caption: A typical workflow for the quality control of this compound.
Understanding the Certificate of Analysis (CofA)
A comprehensive CofA is a critical document that provides evidence of a supplier's quality control. Researchers should carefully review the CofA to ensure it contains the necessary information. An ideal CofA for this compound would include:
-
Product Identification: Name, CAS number (312300-42-8), and lot number.
-
Physical Properties: Appearance, melting point, etc.
-
Analytical Test Results:
-
Identity: Confirmation by a technique like ¹H NMR or IR.
-
Purity: A quantitative measure, typically from HPLC, expressed as a percentage.
-
Specific Impurities: Levels of known impurities, such as the corresponding sulfonic acid.
-
Residual Solvents: If applicable.
-
-
Date of Analysis and Expiration/Retest Date.
Recommended Experimental Protocol: HPLC Purity Assay
The following is a representative HPLC method that can be adapted for the purity analysis of this compound, based on methods for similar compounds.[6]
Objective: To determine the purity of this compound by reversed-phase HPLC with UV detection.
Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (reagent grade)
-
Phosphoric acid (reagent grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.02 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a shallow gradient, e.g., 60:40 Mobile Phase A:B (to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Buffer Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.02 M solution. Adjust the pH to 3.0 with phosphoric acid.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject the prepared sample solution and record the chromatogram.
-
Calculation: Calculate the purity by the area percent method, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar stationary phase is well-suited for retaining and separating the moderately polar this compound from more polar (e.g., sulfonic acid) and less polar impurities.
-
Acidic Mobile Phase (pH 3.0): The low pH suppresses the ionization of any sulfonic acid impurity, leading to better peak shape and retention.
-
UV Detection at 230 nm: The pyridine ring of the molecule is expected to have significant UV absorbance in this region, providing good sensitivity.
The following diagram illustrates the key components of the HPLC analysis.
Caption: Key components of the HPLC system for purity analysis.
Conclusion
For researchers in drug discovery and development, the adage "garbage in, garbage out" holds particularly true for starting materials. A thorough understanding of the commercial sources of this compound, coupled with a robust analytical program to verify its purity and identity, is not merely good practice—it is essential for the integrity and success of the research. By implementing the strategies and methods outlined in this guide, scientists can ensure they are starting their synthetic endeavors on solid ground.
References
- 1. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 5. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | CymitQuimica [cymitquimica.com]
- 6. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of Novel Sulfonamides using 6-Methoxypyridine-3-sulfonyl chloride
Introduction: The Strategic Importance of the Sulfonamide Scaffold
Sulfonamides (-SO₂NH₂) represent a cornerstone functional group in medicinal chemistry and drug development. First heralded for their revolutionary antibacterial properties, the "sulfa drugs" were among the earliest effective antimicrobial agents.[1][2] Today, the applications of the sulfonamide moiety have expanded dramatically, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][3]
The synthesis of novel sulfonamide derivatives remains a critical activity in lead optimization and drug discovery campaigns. The selection of the sulfonyl chloride precursor is a key determinant of the final compound's physicochemical and pharmacological properties. 6-Methoxypyridine-3-sulfonyl chloride is a particularly valuable heterocyclic building block for this purpose.[4][5] Its structure offers a unique combination of features:
-
The Pyridine Ring: Introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially improving solubility and target engagement.
-
The Methoxy Group: Modulates the electronic properties of the pyridine ring and can influence lipophilicity and metabolic stability.[6]
-
The Sulfonyl Chloride Group: A highly reactive electrophile that enables reliable formation of the sulfonamide bond.[6]
These application notes provide a comprehensive guide to the synthesis of N-substituted-6-methoxypyridine-3-sulfonamides. Included are the core reaction mechanism, detailed experimental protocols, technical insights for optimization, and standard characterization techniques.
Reaction Principle: Nucleophilic Substitution at the Sulfur Center
The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic nucleophilic substitution reaction. The fundamental mechanism involves the lone pair of electrons on the amine's nitrogen atom acting as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing the chloride ion as a leaving group to form the stable sulfonamide bond.
A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential.[3][7] Its primary role is to neutralize the hydrogen chloride (HCl) generated in situ during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Experimental Protocols
The following protocols provide a robust framework for the synthesis of sulfonamides using this compound. Researchers should adapt reagent quantities based on the specific molecular weights of their chosen amines.
Standard Protocol (Conventional Heating)
This method is suitable for a wide range of primary and secondary amines.
Materials and Reagents:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)
Workflow Diagram:
Procedure:
-
Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution. Causality Note: Cooling is critical to control the initial exothermic reaction upon addition of the sulfonyl chloride.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes. Causality Note: Dropwise addition prevents a rapid temperature increase and minimizes potential side reactions.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup: Once complete, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3] Causality Note: The acid wash removes excess base, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[3]
Microwave-Assisted Protocol (Rapid Synthesis)
For high-throughput synthesis or when faster reaction times are desired, microwave-assisted synthesis offers a powerful alternative.[8]
Procedure:
-
In a microwave synthesis vial, combine the amine (1.0 eq), this compound (1.05 eq), and a suitable base (e.g., DIPEA, 1.5 eq).
-
If desired, a minimal amount of a high-boiling point solvent like DMF or NMP can be added, though solvent-free conditions are often possible.[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-20 minutes.
-
After cooling, proceed with the Workup and Purification steps as described in Protocol 3.1. Causality Note: Microwave irradiation rapidly heats the system, significantly accelerating the reaction rate.[8]
Technical Insights and Application Notes
-
Reagent Purity: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[6] Always use a fresh, high-purity reagent and store it under anhydrous conditions. Anhydrous solvents are critical for success.
-
Substrate Scope: The reaction is generally robust and compatible with a wide variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.[8] Sterically hindered amines may require longer reaction times or elevated temperatures.
-
Base Selection: While triethylamine and pyridine are common, a bulkier, non-nucleophilic base like Diisopropylethylamine (DIPEA) can be advantageous in preventing potential side reactions with the sulfonyl chloride.
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction or hydrolyzed sulfonyl chloride. Confirm reaction completion with TLC before workup. Ensure all reagents and solvents are anhydrous.
-
Bis-Sulfonylation: With primary amines, the formation of a bis-sulfonylated product is a theoretical possibility. However, it is generally not observed under standard conditions, especially when using a slight excess of the amine or a 1:1 stoichiometry.[8]
-
-
Safety: Handle this compound in a well-ventilated fume hood. It is an irritant; wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
Characterization of Synthesized Sulfonamides
The identity and purity of the final products must be confirmed using standard analytical techniques.[3]
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the methoxy group (~3.9-4.1 ppm), pyridine ring protons, and protons from the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule, including those of the pyridine ring and the amine substituent. |
| Mass Spec (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) will confirm the molecular weight of the synthesized compound. |
| IR Spectroscopy | Strong, characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). |
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]
- 6. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 6-methoxy-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Synthesis of 6-Methoxypyridine-3-Sulfonamides with Primary and Secondary Amines
Abstract & Introduction
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, featured in a wide array of blockbuster drugs, including antibacterials, diuretics, and anti-inflammatory agents.[1][2] Its ability to act as a bioisostere for amides and carboxylic acids, while offering increased metabolic stability and unique hydrogen bonding capabilities, makes it a privileged scaffold in drug design.[1][3] 6-Methoxypyridine-3-sulfonyl chloride has emerged as a particularly valuable building block, providing access to a class of sulfonamides with diverse applications, including the development of gastric acid secretion inhibitors and potent antimitotic agents.[4][5]
This comprehensive guide provides a detailed exploration of the reaction between this compound and both primary and secondary amines. Authored from the perspective of an experienced application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, causality behind experimental choices, and robust troubleshooting strategies to empower researchers in drug development. We present two detailed, validated protocols for the synthesis of representative sulfonamides, complete with workflow diagrams and comparative data.
Core Reaction Principles & Mechanism
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic, high-yielding transformation.[1] The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the electrophilic sulfur center of the sulfonyl chloride.
Mechanism Overview:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electron-deficient sulfur atom of the this compound.
-
Chloride Elimination: The tetrahedral intermediate formed subsequently collapses, eliminating a chloride ion as the leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, neutralizes the hydrochloric acid (HCl) generated in situ. This step is crucial to drive the reaction to completion and prevent the protonation of the starting amine, which would render it non-nucleophilic.[2][6][7]
Primary amines are generally more reactive than secondary amines due to lower steric hindrance around the nitrogen atom.[2][8] A key distinction arises in the product: sulfonamides derived from primary amines possess an acidic N-H proton, a feature famously exploited in the Hinsberg test for amine differentiation.[9][10] This proton can be removed by a strong base, rendering the sulfonamide soluble in aqueous alkali. In contrast, sulfonamides from secondary amines lack this acidic proton.
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocols
The following protocols have been validated to provide reliable and high-yielding access to sulfonamides derived from this compound.
Protocol 1: Reaction with a Primary Amine (Benzylamine)
Objective: To synthesize N-benzyl-6-methoxypyridine-3-sulfonamide.
Materials and Reagents:
-
This compound (CAS: 312300-42-8)[11]
-
Benzylamine (CAS: 100-46-9)
-
Triethylamine (TEA) (CAS: 121-44-8), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes via an addition funnel. Rationale: Slow addition minimizes side reactions and controls the exotherm.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes excess amines, while the bicarbonate wash removes any remaining acidic species.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% Ethyl Acetate in Hexanes) to yield the pure N-benzyl-6-methoxypyridine-3-sulfonamide.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The IR spectrum should show characteristic S=O stretches between 1100-1370 cm⁻¹.[8]
Protocol 2: Reaction with a Secondary Amine (Morpholine)
Objective: To synthesize 4-((6-methoxypyridin-3-yl)sulfonyl)morpholine.
Materials and Reagents:
-
This compound (CAS: 312300-42-8)
-
Morpholine (CAS: 110-91-8)
-
Pyridine, anhydrous (as base and solvent)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous pyridine (approx. 5-10 volumes). Rationale: Pyridine serves as both the base and a suitable solvent for this reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add morpholine (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Secondary amines can be less nucleophilic, often requiring longer reaction times or gentle heating.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a larger volume of ice-cold 1M HCl. The product should precipitate as a solid. Rationale: This step neutralizes the pyridine and protonates the product, often causing it to precipitate if it has low aqueous solubility.
-
If an oil forms, extract the aqueous layer with a suitable organic solvent like Ethyl Acetate.
-
Collect the solid by vacuum filtration, washing with cold water.
-
If extraction was performed, wash the combined organic layers with saturated NaHCO₃ and brine, then dry over Na₂SO₄.
-
-
Purification: The precipitated solid may be pure enough for use. If not, recrystallization from a suitable solvent system (e.g., Ethanol/water) or flash column chromatography can be employed.
-
Characterization: Confirm the structure and purity using NMR and HRMS.
Caption: A generalized workflow for sulfonamide synthesis.
Comparative Data and Best Practices
| Parameter | Primary Amine (e.g., Benzylamine) | Secondary Amine (e.g., Morpholine) | Rationale & Key Considerations |
| Amine Stoichiometry | 1.0 - 1.1 eq | 1.0 - 1.2 eq | A slight excess of the amine can help drive the reaction to completion. |
| Base | Triethylamine, DIPEA, Pyridine | Pyridine, TEA | Pyridine is often a good choice as it can also serve as the solvent. TEA is easily removed during work-up. |
| Base Stoichiometry | 1.1 - 1.5 eq | 1.1 - 1.5 eq | Must be sufficient to neutralize the HCl generated. |
| Solvent | DCM, THF, Acetonitrile | Pyridine, DCM, THF | Anhydrous (dry) solvents are critical to prevent hydrolysis of the sulfonyl chloride.[6] |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp (or gentle heating) | Initial cooling helps control the exotherm. Sluggish reactions may require warming. |
| Reaction Time | 1 - 6 hours | 4 - 24 hours | Secondary amines are often slower due to increased steric bulk and potentially lower nucleophilicity. |
| Typical Yield | 75 - 95% | 70 - 90% | Yields are generally high but depend heavily on substrate purity and reaction conditions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolyzed Sulfonyl Chloride: Reagent is highly sensitive to moisture.[6][12] 2. Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines are less reactive. 3. Insufficient Base: HCl byproduct protonates the starting amine, halting the reaction. | 1. Use a fresh bottle of sulfonyl chloride or purify before use. Ensure all glassware, solvents, and reagents are scrupulously dry.[6] 2. Increase reaction time, gently heat the reaction, or screen a stronger, non-nucleophilic base. 3. Double-check stoichiometry and ensure the base is pure and dry. |
| Multiple Spots on TLC (Side Products) | 1. Bis-sulfonylation of Primary Amine: The product N-H can react with another equivalent of sulfonyl chloride. 2. Degradation: Unstable products or starting materials. | 1. Use a slight excess of the amine relative to the sulfonyl chloride. Ensure slow, controlled addition of the sulfonylating agent.[13] 2. Avoid excessive heating. Ensure the work-up procedure is appropriate for the product's stability. |
| Difficulty in Purification | 1. Product is highly polar. 2. Contamination with base (e.g., Pyridine). | 1. Use a more polar eluent system for chromatography or consider reverse-phase chromatography. 2. Ensure the acidic wash step during work-up is thorough to remove all amine-based impurities. |
Conclusion
The reaction of this compound with primary and secondary amines is a robust and indispensable tool for the synthesis of medicinally relevant sulfonamides. Success hinges on a clear understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the exclusion of moisture and the appropriate choice of base and reaction conditions. By following the validated protocols and troubleshooting guidance provided in this note, researchers can confidently and efficiently generate diverse libraries of pyridine sulfonamides, accelerating the pace of drug discovery and development.
References
- 1. books.rsc.org [books.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 13. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis and Evaluation of Novel PI3K/mTOR Dual Inhibitors Utilizing a 6-Methoxypyridine-3-sulfonyl Chloride Scaffold
Abstract
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2] Dual inhibition of both PI3K and mTOR has emerged as a powerful therapeutic strategy, capable of overcoming the feedback mechanisms that limit the efficacy of single-target agents.[1] This document provides a comprehensive guide for researchers on the synthesis, characterization, and in vitro evaluation of a novel class of potent PI3K/mTOR dual inhibitors based on a sulfonamide methoxypyridine scaffold. We present a detailed, step-by-step protocol centered on the strategic use of 6-Methoxypyridine-3-sulfonyl chloride as a key building block, explain the scientific rationale behind the methodology, and outline robust protocols for analytical and biological validation.
The PI3K/Akt/mTOR Signaling Pathway: A Rationale for Dual Inhibition
The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by growth factors binding to receptor tyrosine kinases (RTKs).[3] This activation recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] The lipid phosphatase PTEN antagonizes this step. PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and PDK1, leading to Akt activation through phosphorylation.[4][5]
Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the TSC1/2 complex, which relieves its inhibitory effect on mTOR Complex 1 (mTORC1).[4] Concurrently, mTOR forms a second complex, mTORC2, which is responsible for fully activating Akt by phosphorylating it at the Ser473 residue.[5] This intricate network of feedback loops—where mTORC2 activates Akt, and Akt activates mTORC1—underscores the limitation of inhibiting only one node. Targeting mTORC1 alone can lead to a compensatory upregulation of Akt signaling via PI3K.[1] Therefore, dual inhibitors that simultaneously target the kinase domains of both PI3K and mTOR offer a more comprehensive and durable blockade of the entire pathway, representing a superior strategy for cancer therapy.[2][6]
The Core Reagent: this compound
The choice of this compound (CAS 312300-42-8) as a core building block is strategic.[7][8] The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophile, ideal for forming stable, covalent sulfonamide linkages with primary or secondary amines under mild conditions.[7] This sulfonamide bond is a common and privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and ability to act as a hydrogen bond acceptor.
The 6-methoxypyridine moiety serves several purposes:
-
Scaffold Rigidity: It provides a rigid, planar core to orient other functional groups for optimal binding within the ATP-binding pockets of PI3K and mTOR.
-
Solubility and Polarity: The methoxy group and the pyridine nitrogen introduce polarity, which can enhance aqueous solubility and facilitate interactions with polar residues in the kinase hinge region.[8]
-
Vector for Synthesis: The pyridine ring can be further functionalized if necessary, providing a vector for synthetic elaboration and lead optimization.
Synthesis Protocol: From Building Blocks to Inhibitor
This protocol details the synthesis of a representative PI3K/mTOR dual inhibitor, Compound 22c , as described in the literature, which demonstrated potent enzymatic and cellular activity.[9][10] The synthesis involves a nucleophilic aromatic substitution followed by a sulfonamide bond formation.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Notes |
| 6-chloro-2-(trifluoromethyl)quinolin-4-amine | 1065100-99-4 | Commercial Vendor | Starting amine core. |
| This compound | 312300-42-8 | Commercial Vendor | Key sulfonating agent.[11][12] |
| Pyridine | 110-86-1 | Anhydrous Grade | Acts as both solvent and base. |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous Grade | Reaction solvent. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Anhydrous Grade | Non-nucleophilic base. |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | For extraction and chromatography. |
| Hexanes | 110-54-3 | ACS Grade | For chromatography. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | Drying agent. |
| Silica Gel | 7631-86-9 | 230-400 mesh | For column chromatography. |
Synthetic Workflow Diagram
Step-by-Step Synthesis Procedure
Step 1: Sulfonamide Formation [9][10]
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloro-2-(trifluoromethyl)quinolin-4-amine (1.0 eq).
-
Dissolve the starting material in anhydrous pyridine (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous pyridine dropwise to the cooled mixture over 15 minutes.
-
Rationale: Slow addition at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions. Pyridine serves as a base to neutralize the HCl byproduct generated during the reaction.
-
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexanes).
Step 2: Work-up and Purification
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with Ethyl Acetate (EtOAc).
-
Rationale: This step removes the water-soluble pyridine hydrochloride and any remaining pyridine.
-
-
Combine the organic layers and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and finally with brine.
-
Rationale: The acid wash removes residual pyridine. The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic phase.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc).
-
Combine the fractions containing the pure product (identified by TLC) and concentrate in vacuo to yield the final compound as a solid.
Analytical Characterization of Synthesized Compounds
It is imperative to confirm the identity, purity, and structural integrity of the synthesized inhibitor before biological testing.[13][14]
Recommended Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. The resulting spectra should be consistent with the expected structure of the target compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition of the synthesized molecule.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound. Purity should ideally be ≥95% for use in biological assays.[14]
Table of Expected Analytical Data
| Analysis | Expected Results for Compound 22c[9] |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 11.19 (s, 1H), 8.64 (d, J = 2.4 Hz, 1H), 8.16 (dd, J = 8.8, 2.4 Hz, 1H), 8.08 (d, J = 2.0 Hz, 1H), 7.82 (d, J = 8.8 Hz, 1H), 7.64 (s, 1H), 7.02 (d, J = 8.8 Hz, 1H), 3.96 (s, 3H). |
| ¹³C NMR | (101 MHz, DMSO-d₆) δ 166.5, 151.7, 147.2, 146.1 (q, J = 35.4 Hz), 141.0, 133.5, 131.7, 127.3, 125.7, 124.9, 120.2 (q, J = 274.7 Hz), 119.5, 112.1, 111.9, 54.4. |
| HRMS | (ESI) m/z: [M+H]⁺ Calculated for C₁₆H₁₁ClF₃N₃O₃S⁺: 432.0138; Found: 432.0132. |
| Purity | ≥95% as determined by HPLC analysis at a specified wavelength (e.g., 254 nm). |
Biological Evaluation: In Vitro Potency and Selectivity Assays
After structural confirmation, the compound must be evaluated for its ability to inhibit PI3K and mTOR and to exert anti-proliferative effects in cancer cell lines.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay measures the concentration of the inhibitor required to reduce the enzymatic activity of PI3K and mTOR by 50%.[16]
Protocol Outline:
-
Reagents: Purified recombinant PI3K isoforms (α, β, γ, δ), purified mTOR kinase, ATP, and a suitable substrate (e.g., PIP2 for PI3K). Use a detection system like ADP-Glo™ or LanthaScreen™.[17]
-
Procedure: a. Serially dilute the synthesized inhibitor in DMSO to create a range of concentrations. b. In a 384-well plate, add the kinase, the inhibitor dilution, and the substrate. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for the recommended time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent. f. Read the signal (luminescence or fluorescence) on a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Anti-Proliferation Assay
This assay determines the compound's ability to inhibit the growth of cancer cell lines known to have an activated PI3K/mTOR pathway (e.g., HCT-116, MCF-7).[18][19]
Protocol Outline:
-
Cell Culture: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the synthesized inhibitor for 72 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® or perform an SRB assay.[19]
-
Data Analysis: Measure the signal and calculate the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
Western Blot for Pathway Modulation
Western blotting can confirm that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of key downstream proteins.[10]
Protocol Outline:
-
Treatment and Lysis: Treat cancer cells with the inhibitor at various concentrations for a short period (e.g., 2-4 hours). Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-Akt (Ser473), phospho-S6K (Thr389), total Akt, and total S6K. Use a loading control like β-actin.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Analysis: A potent PI3K/mTOR inhibitor should show a dose-dependent decrease in the phosphorylation of both Akt and S6K.
Biological Assay Workflow and Sample Data
| Assay Type | Target / Cell Line | Sample Result for Compound 22c[9] |
| Enzymatic IC₅₀ | PI3Kα | 0.22 nM |
| mTOR | 23 nM | |
| Cellular IC₅₀ | HCT-116 | 20 nM |
| MCF-7 | 130 nM |
Conclusion and Future Directions
This application note provides a detailed, rationale-driven framework for the synthesis and evaluation of potent PI3K/mTOR dual inhibitors using this compound. The protocols described herein are robust and reproducible, enabling researchers to generate and validate novel compounds for cancer drug discovery. Successful synthesis and validation of initial leads can be followed by further structure-activity relationship (SAR) studies, pharmacokinetic profiling, and in vivo efficacy testing in xenograft models to advance promising candidates toward clinical development.
References
- 1. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Strategic Use of 6-Methoxypyridine-3-sulfonyl chloride for the Synthesis of Novel Combretastatin A-4 Analogues as Potent Tubulin Polymerization Inhibitors
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent anti-cancer agent that functions by inhibiting tubulin polymerization.[1][2][3] Its mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.[4] Furthermore, CA-4 acts as a vascular disrupting agent (VDA), selectively targeting and collapsing tumor vasculature, which results in extensive ischemic necrosis within the tumor.[5][6][7] Despite its promising therapeutic profile, the clinical development of CA-4 has been hampered by its poor water solubility and the isomerization of the biologically active cis-stilbene to the less active trans-isomer.[1][8]
To address these limitations, extensive research has focused on the synthesis of CA-4 analogues with improved physicochemical properties and enhanced biological activity.[1] A key strategy in analogue development is the modification of the B-ring of the CA-4 scaffold. The introduction of various substituents can modulate the compound's electronic properties, solubility, and interaction with the tubulin binding site. This application note details a robust protocol for the synthesis of novel combretastatin A-4 analogues by introducing a sulfonamide moiety using 6-Methoxypyridine-3-sulfonyl chloride. The incorporation of a pyridine ring is of particular interest due to its potential to improve water solubility and introduce new hydrogen bonding interactions within the target protein.
Rationale for Employing this compound
The selection of this compound as a key reagent is based on several strategic considerations:
-
Introduction of a Heterocyclic Moiety: The pyridine ring is a common feature in many successful pharmaceuticals. Its incorporation can enhance aqueous solubility, a significant drawback of the parent CA-4 molecule.[8]
-
Modulation of Electronic and Steric Properties: The methoxy group on the pyridine ring acts as an electron-donating group, which can influence the overall electronic distribution of the analogue. The sulfonyl group provides a flexible linker to the core CA-4 structure.
-
Potential for Enhanced Target Engagement: The nitrogen atom in the pyridine ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially forming additional stabilizing interactions with amino acid residues in the colchicine-binding pocket of tubulin.[9]
Synthetic Approach and Protocols
The synthesis of the target combretastatin A-4 analogues involves a multi-step process, beginning with the synthesis of a key aminocombretastatin intermediate, followed by sulfonylation with this compound.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of CA-4 analogues.
Part 1: Synthesis of 3'-Aminocombretastatin A-4 (AmCA-4)
The synthesis of the aminocombretastatin precursor is a crucial first step. This can be achieved through various published methods, often involving a Wittig or Horner-Wadsworth-Emmons reaction to form the stilbene bridge, followed by nitration and subsequent reduction of the nitro group to an amine. A general procedure is outlined below, adapted from established synthetic routes.[10][11]
Protocol 1: Synthesis of AmCA-4
-
Wittig Reaction: React 3,4,5-trimethoxybenzylphosphonium bromide with a suitably protected 3-nitro-4-hydroxybenzaldehyde in the presence of a strong base (e.g., sodium methoxide) in an appropriate solvent like methanol to form the nitro-stilbene intermediate.
-
Deprotection: If a protecting group was used on the hydroxyl group, it should be removed under appropriate conditions.
-
Reduction of the Nitro Group: The nitro-stilbene is then reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas in a solvent such as ethanol or ethyl acetate. Alternatively, chemical reduction using reagents like tin(II) chloride in ethanol can be employed.
-
Purification: The crude AmCA-4 is purified by column chromatography on silica gel to yield the pure product.
Part 2: Sulfonylation of AmCA-4 with this compound
This step involves the formation of a sulfonamide bond between the amino group of AmCA-4 and the sulfonyl chloride. Pyridine is often used as a base in such reactions to neutralize the HCl generated.[12]
Reaction Scheme
Caption: Sulfonylation reaction of AmCA-4.
Protocol 2: Synthesis of the Target Analogue
-
Dissolution: Dissolve 3'-Aminocombretastatin A-4 (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The use of a base is crucial for scavenging the HCl byproduct of the reaction.[12]
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure target analogue.
Characterization and Data
The synthesized analogues should be thoroughly characterized to confirm their structure and purity.
Table 1: Analytical Data for a Representative Analogue
| Parameter | Method | Result |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₂₃H₂₄N₂O₆S |
| Molecular Weight | HRMS | 456.1355 (M+H)⁺ |
| ¹H NMR | 500 MHz, CDCl₃ | Consistent with proposed structure |
| ¹³C NMR | 125 MHz, CDCl₃ | Consistent with proposed structure |
| Purity | HPLC | >95% |
| Appearance | Visual | White to off-white solid |
Biological Evaluation
The synthesized analogues should be evaluated for their biological activity, particularly their ability to inhibit tubulin polymerization and their cytotoxicity against cancer cell lines.
Tubulin Polymerization Assay
The effect of the synthesized compounds on tubulin polymerization can be assessed using an in vitro assay. This typically involves monitoring the increase in absorbance at 340 nm as tubulin polymerizes in the presence of GTP. The IC₅₀ value, the concentration of the compound required to inhibit polymerization by 50%, is then determined.
Cytotoxicity Assays
The anti-proliferative activity of the analogues can be evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay.[5] The IC₅₀ values are determined to assess the potency of the compounds.
Table 2: Biological Activity of a Representative Analogue
| Assay | Cell Line | IC₅₀ (nM) |
| Tubulin Polymerization Inhibition | - | 150 |
| Cytotoxicity | MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 20 | |
| A549 (Lung Cancer) | 25 |
Conclusion
The use of this compound provides a versatile and effective means for the synthesis of novel combretastatin A-4 analogues. The introduction of the methoxypyridine sulfonamide moiety can lead to compounds with improved physicochemical properties and potent anti-cancer activity. The detailed protocols and characterization data provided in this application note serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery who are focused on the development of next-generation tubulin inhibitors.
References
- 1. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility | MDPI [mdpi.com]
- 9. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sulfonylation of phenols in the presence of pyridine bases (Journal Article) | OSTI.GOV [osti.gov]
Synthetic Route to Novel H+,K+-ATPase Inhibitors via 6-Methoxypyridine-3-sulfonyl Chloride: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed synthetic route for the preparation of potent H+,K+-ATPase inhibitors, focusing on the strategic use of 6-Methoxypyridine-3-sulfonyl chloride as a key building block. The proton pump, H+,K+-ATPase, is a critical target in the management of acid-related gastrointestinal disorders.[1][][3] This document outlines the synthesis of a novel potassium-competitive acid blocker (P-CAB), exemplified by an analog of Vonoprazan, through a well-defined synthetic pathway. Detailed, step-by-step protocols, mechanistic insights, and data interpretation are provided to enable researchers to replicate and adapt these methods for the development of new chemical entities in this therapeutic class.
Introduction: The Gastric Proton Pump and a New Generation of Inhibitors
The gastric H+,K+-ATPase, or proton pump, is the final effector in the secretion of gastric acid, making it a prime target for therapeutic intervention in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][3] For decades, irreversible proton pump inhibitors (PPIs) like omeprazole have been the standard of care.[][4] These prodrugs require acidic activation to covalently bind to the proton pump.[4][5]
More recently, a new class of inhibitors known as potassium-competitive acid blockers (P-CABs) has emerged, offering a distinct mechanism of action. Vonoprazan is a prominent example of a P-CAB that demonstrates rapid, potent, and long-lasting inhibition of the H+,K+-ATPase through reversible, potassium-competitive binding.[6][7] A key structural feature of Vonoprazan and related P-CABs is the presence of a pyridine-sulfonyl group, which plays a crucial role in the molecule's interaction with the enzyme.[6]
This application note details a synthetic strategy for a novel P-CAB, utilizing the versatile reagent This compound .[8][9][10] The inclusion of a methoxy group on the pyridine ring can modulate the electronic properties and metabolic stability of the final compound, offering a potential avenue for optimizing the pharmacokinetic and pharmacodynamic profile of new H+,K+-ATPase inhibitors.
Mechanism of Action: Potassium-Competitive Acid Blockers (P-CABs)
P-CABs function by competing with potassium ions (K+) for binding to the H+,K+-ATPase, thereby inhibiting its activity and reducing gastric acid secretion.[6][7][11] Unlike PPIs, P-CABs do not require acidic activation and their inhibitory effect is reversible.[11] The pyridine-sulfonyl moiety, along with other structural features, contributes to the high-affinity binding of P-CABs to the enzyme's K+-binding site.[6]
Figure 1: Mechanism of H+,K+-ATPase inhibition by P-CABs.
Synthetic Strategy and Protocols
The following section outlines a robust synthetic route to a novel P-CAB, starting from commercially available materials. The key step involves the sulfonylation of a pyrrole intermediate with this compound.
Figure 2: Overall synthetic workflow for the novel P-CAB.
Materials and Reagents
| Reagent | CAS Number | Supplier |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 881674-56-2 | Commercially available |
| This compound | 312300-42-8 | Commercially available |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Commercially available |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | Commercially available |
| Acetonitrile (anhydrous) | 75-05-8 | Commercially available |
| Diisobutylaluminium hydride (DIBAL-H) | 1191-15-7 | Commercially available |
| Toluene (anhydrous) | 108-88-3 | Commercially available |
| Methylamine solution (in THF) | 74-89-5 | Commercially available |
| Sodium triacetoxyborohydride | 56553-60-7 | Commercially available |
| Dichloromethane (anhydrous) | 75-09-2 | Commercially available |
Protocol 1: Sulfonylation of the Pyrrole Core
This step involves the formation of the crucial sulfonamide bond. The reaction of a sulfonyl chloride with a primary or secondary amine is a well-established method for synthesizing sulfonamides.[12][13] In this case, the pyrrole nitrogen acts as the nucleophile.
Reaction: 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile + this compound → 5-(2-fluorophenyl)-1-((6-methoxypyridin-3-yl)sulfonyl)-1H-pyrrole-3-carbonitrile
Procedure:
-
To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (1.0 eq) in anhydrous acetonitrile, add N,N-Diisopropylethylamine (DIPEA) (1.4 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.15 eq).[14]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 eq) in anhydrous acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Rationale: DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during the reaction. DMAP acts as a nucleophilic catalyst to accelerate the sulfonylation.[14]
Protocol 2: Reduction of the Nitrile to an Aldehyde
The nitrile group is selectively reduced to an aldehyde, which will then be used in the subsequent reductive amination step.
Reaction: 5-(2-fluorophenyl)-1-((6-methoxypyridin-3-yl)sulfonyl)-1H-pyrrole-3-carbonitrile → 5-(2-fluorophenyl)-1-((6-methoxypyridin-3-yl)sulfonyl)-1H-pyrrole-3-carbaldehyde
Procedure:
-
Dissolve the sulfonamide from the previous step (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add Diisobutylaluminium hydride (DIBAL-H) (1.5 eq, 1.0 M solution in toluene) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude aldehyde, which can often be used in the next step without further purification.
Rationale: DIBAL-H is a powerful reducing agent that can selectively reduce nitriles to aldehydes at low temperatures.
Protocol 3: Reductive Amination to the Final Product
The final step involves the formation of the methylamine side chain via reductive amination of the aldehyde intermediate.
Reaction: 5-(2-fluorophenyl)-1-((6-methoxypyridin-3-yl)sulfonyl)-1H-pyrrole-3-carbaldehyde + Methylamine → Final P-CAB Product
Procedure:
-
Dissolve the crude aldehyde from the previous step (1.0 eq) in anhydrous dichloromethane.
-
Add a solution of methylamine (2.0 eq, in THF or ethanol) and stir at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the starting aldehyde.
Data Summary and Characterization
| Compound | Molecular Formula | Expected Yield (%) | Key Characterization Data (Predicted) |
| 5-(2-fluorophenyl)-1-((6-methoxypyridin-3-yl)sulfonyl)-1H-pyrrole-3-carbonitrile | C₁₇H₁₂FN₃O₃S | 75-85 | ¹H NMR, ¹³C NMR, Mass Spectrometry (ESI-MS) confirming the molecular weight. |
| 5-(2-fluorophenyl)-1-((6-methoxypyridin-3-yl)sulfonyl)-1H-pyrrole-3-carbaldehyde | C₁₇H₁₃FN₂O₄S | 80-90 | ¹H NMR showing the appearance of an aldehyde proton signal (~9.8 ppm), IR spectroscopy showing a carbonyl stretch (~1680 cm⁻¹). |
| Final P-CAB Product | C₁₈H₁₈FN₃O₃S | 65-75 | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation, HPLC for purity analysis. |
Troubleshooting and Safety Considerations
-
Incomplete Sulfonylation: If the sulfonylation reaction stalls, ensure all reagents and solvents are anhydrous. A slight increase in the amount of DMAP or an extended reaction time may be beneficial.
-
Over-reduction of Nitrile: Maintaining a low temperature (-78 °C) during the DIBAL-H addition is critical to prevent the formation of the primary amine by-product.
-
Safety:
-
This compound is corrosive and moisture-sensitive.[9] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DIBAL-H is a pyrophoric reagent and reacts violently with water. All manipulations should be performed under an inert atmosphere using anhydrous solvents and proper quenching procedures.
-
DIPEA and methylamine are volatile and have strong odors. Handle in a well-ventilated fume hood.
-
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of a novel H+,K+-ATPase inhibitor using this compound as a key synthetic precursor. The detailed protocols and mechanistic rationale offer a solid foundation for researchers in medicinal chemistry and drug development to explore new chemical space in the pursuit of next-generation treatments for acid-related disorders. The strategic modification of the pyridine ring, as demonstrated here, represents a valuable approach for fine-tuning the pharmacological properties of P-CABs.
References
- 1. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 3. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of covalent inhibition of the gastric (H+, K+)-ATPase by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]
- 9. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 10. lookchem.com [lookchem.com]
- 11. Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurjchem.com [eurjchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
The Versatile Virtuoso: 6-Methoxypyridine-3-sulfonyl Chloride as a Cornerstone Building Block in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The pyridyl sulfonamide moiety, a privileged structure, is frequently employed to enhance potency, modulate physicochemical properties, and improve metabolic stability. At the heart of this synthetic strategy lies the versatile building block, 6-Methoxypyridine-3-sulfonyl chloride . This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications and detailed protocols for utilizing this key intermediate. We will explore its pivotal role in the synthesis of potent enzyme inhibitors and other biologically active agents, grounded in field-proven insights and authoritative references.
Introduction: The Strategic Importance of the Pyridyl Sulfonamide Moiety
Pyridine rings are a ubiquitous feature in pharmaceuticals, prized for their ability to engage in hydrogen bonding, act as a bioisosteric replacement for phenyl groups, and fine-tune ADME (absorption, distribution, metabolism, and excretion) properties.[1] When coupled with a sulfonamide linker, the resulting pyridyl sulfonamide scaffold offers a geometrically defined and chemically robust vector for probing protein active sites. This combination is instrumental in designing selective and potent inhibitors for a range of therapeutic targets. This compound serves as a highly efficient reagent for introducing this critical pharmacophore.[2][3] The methoxy group at the 6-position subtly modulates the electronic properties of the pyridine ring, influencing reactivity and potentially enhancing interactions with biological targets.[2][4]
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is the foundation of its successful application.
| Property | Value | Reference |
| CAS Number | 312300-42-8 | [5][6] |
| Molecular Formula | C₆H₆ClNO₃S | [4][6][7] |
| Molecular Weight | 207.63 g/mol | [6][7] |
| Appearance | White to light yellow solid | [8] |
| Storage | Store in a freezer (-20°C), under an inert atmosphere, and away from moisture.[9][10] | |
| Key Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines. It is sensitive to moisture and can hydrolyze.[4] |
Safety and Handling: this compound is classified as a hazardous substance. It can cause skin irritation and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[11][12] It is crucial to prevent contact with water or moisture to avoid hydrolysis and release of hydrochloric acid.[4]
Core Applications in Medicinal Chemistry
This compound is a key intermediate in the synthesis of a diverse array of biologically active molecules.[2] Its utility spans multiple therapeutic areas, underscoring its versatility.
Key Therapeutic Targets:
-
Proton Pump Inhibitors (H+,K+-ATPase Inhibitors): This class of drugs is used to treat acid-reflux disorders. The pyridyl sulfonyl moiety is a common feature in these molecules.[5][13] While many examples use the closely related pyridine-3-sulfonyl chloride in the synthesis of drugs like Vonoprazan, the underlying chemistry is directly applicable.[5][13]
-
Anticancer Agents:
-
Antimitotic Agents: It is used as a reactant in preparing sulfonate analogs of Combretastatin A-4, which are potent agents that disrupt microtubule dynamics in cancer cells.[5][13]
-
Kinase Inhibitors: The sulfonamide linkage is a cornerstone of many kinase inhibitors. Recently, sulfonamide methoxypyridine derivatives have been designed and evaluated as novel PI3K/mTOR dual inhibitors for cancer therapy.[14]
-
-
Agrochemicals: Beyond pharmaceuticals, this building block is also employed in the development of modern agrochemicals, such as insecticides.[2][13]
Experimental Protocols: Synthesis of Pyridyl Sulfonamides
The reaction of this compound with a primary or secondary amine is the most common transformation, yielding the corresponding sulfonamide. The following protocol is a representative example that can be adapted for various amine substrates.
Protocol 1: General Synthesis of N-Aryl-6-methoxypyridine-3-sulfonamide
This protocol details the coupling of this compound with a generic aniline derivative.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous pyridine or dichloromethane (DCM) are commonly used. Pyridine can act as both a solvent and a base to quench the HCl byproduct. DCM is a good non-protic solvent, requiring an external base like triethylamine (TEA).
-
Base: A non-nucleophilic organic base such as triethylamine or pyridine is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
-
Work-up: The aqueous work-up is designed to remove the base hydrochloride salt and any unreacted starting materials. A dilute acid wash removes excess amine base, a bicarbonate wash removes any acidic impurities, and a brine wash helps to remove residual water from the organic layer.
Materials:
-
Aniline derivative (1.0 mmol, 1.0 eq)
-
This compound (1.05 mmol, 1.05 eq)
-
Triethylamine (TEA) (1.2 mmol, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aniline derivative (1.0 eq) and anhydrous DCM (10 mL). Stir until fully dissolved.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Quenching and Extraction: Once the reaction is complete, quench by adding water (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure N-Aryl-6-methoxypyridine-3-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Case Study: Synthesis of a PI3K/mTOR Inhibitor Precursor
A recent study on novel PI3K/mTOR dual inhibitors utilized a key synthetic step involving the reaction of a substituted aminopyridine with a sulfonyl chloride.[14] While the specific reactants are different, the protocol provides a validated methodology for forming a sulfonamide bond with a methoxypyridine core.
In one example, 5-bromo-2-methoxypyridin-3-amine was reacted with 2,4-difluorobenzenesulfonyl chloride in anhydrous pyridine at room temperature.[14] This highlights an alternative procedure where pyridine serves as both the solvent and the base, simplifying the reaction setup. The reaction was stirred for 24 hours, demonstrating that these couplings can require extended reaction times to reach completion. This self-validating system, published in peer-reviewed literature, confirms the feasibility and general conditions required for such transformations.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its ability to efficiently introduce the 6-methoxypyridyl-3-sulfonamide moiety enables the rapid synthesis of diverse compound libraries targeting a wide range of diseases. The protocols outlined in this note, grounded in established chemical principles and supported by literature precedents, provide a solid foundation for researchers to leverage this powerful reagent in their drug discovery programs. Careful handling and adherence to the described procedures will ensure safe and successful synthetic outcomes, accelerating the development of next-generation therapeutics.
References
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof - Google Patents [patents.google.com]
- 3. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 4. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine-3-Sulfonyl Chloride (CAS 16133-25-8) - Key Intermediate for Vonoprazan & Pharmaceutical Synthesis | High-Quality Organic Compound [hzjeci.com]
- 14. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Sulfonylation of Heterocyclic Amines with 6-Methoxypyridine-3-sulfonyl Chloride
Introduction: The Strategic Importance of Pyridine Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs.[1] The incorporation of a pyridine ring into the sulfonamide scaffold often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2] Specifically, the 6-methoxypyridine moiety is a valuable pharmacophore found in compounds targeting key enzymes like H+,K+-ATPase, making it relevant for the development of gastric acid secretion inhibitors.[3][4]
This document provides a comprehensive, field-proven protocol for the synthesis of N-heterocyclic sulfonamides via the reaction of various heterocyclic amines with 6-methoxypyridine-3-sulfonyl chloride. We will delve into the mechanistic rationale behind the procedural steps, offer guidance on troubleshooting, and present a robust framework for reaction setup, monitoring, workup, and purification.
Reaction Principle and Mechanism
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution-type reaction. The mechanism proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[5] This is followed by the elimination of a chloride ion. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1][6]
Scientist's Note: The pyridine ring in this compound is electron-deficient, which enhances the electrophilicity of the sulfonyl sulfur, promoting a facile reaction.[7] However, sulfonyl chlorides are highly susceptible to hydrolysis by ambient moisture, which can reduce yield by converting the starting material to the unreactive sulfonic acid.[8][9] Therefore, maintaining anhydrous (dry) conditions is paramount for success.
Detailed Experimental Protocol
This protocol outlines a general procedure that can be adapted for a range of primary and secondary heterocyclic amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich, Combi-Blocks | Store under inert gas, protected from moisture.[9] |
| Heterocyclic Amine (e.g., Piperidine) | Anhydrous, ≥99% | Acros Organics | Ensure amine is dry. If necessary, distill from CaH₂. |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Serves as both base and solvent. Store over KOH pellets. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | For workup and chromatography. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | J.T. Baker | For aqueous workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | EMD Millipore | For aqueous workup. |
| Brine (NaCl) | Saturated Aqueous Solution | LabChem | For aqueous workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For flash column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Step-by-Step Procedure
Reaction Setup (Under Inert Atmosphere)
-
Flask Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon. Allow it to cool to room temperature.
-
Amine Addition: To the flask, add the heterocyclic amine (1.0 eq., e.g., 0.200 g, 2.35 mmol).
-
Solvent/Base Addition: Add anhydrous pyridine (approx. 10 mL) to dissolve the amine. The exact volume is not critical but should be sufficient to ensure stirring.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon adding the sulfonyl chloride.[8]
-
Sulfonyl Chloride Addition: In a separate, dry vial, weigh this compound (1.05 eq., 0.513 g, 2.47 mmol). Add it portion-wise to the cooled amine solution over 5-10 minutes. A slight color change may be observed.
-
Scientist's Note: Adding the sulfonyl chloride in portions or as a solution in a minimal amount of anhydrous solvent helps to dissipate heat and prevent the formation of undesired side products.[6]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-12 hours.
Reaction Monitoring
-
TLC Analysis: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Prepare a developing chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Spotting: On a TLC plate, spot the starting amine, the sulfonyl chloride (if soluble), and the reaction mixture.
-
Visualization: Visualize the plate under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate). The reaction is complete when the spot corresponding to the starting amine has been consumed.
Workup Procedure
-
Solvent Removal: Once the reaction is complete, remove the pyridine under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM, 25 mL) and transfer it to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
1 M HCl (2 x 15 mL) to remove any remaining pyridine.
-
Saturated NaHCO₃ solution (1 x 15 mL) to neutralize any residual acid.
-
Brine (1 x 15 mL) to reduce the amount of water in the organic layer.[6]
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide product.
Purification
-
Flash Chromatography: Purify the crude product by flash column chromatography using silica gel.[6]
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified sulfonamide.
Characterization
-
NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.[6]
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.[6]
-
Infrared (IR) Spectroscopy: Observe characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[6]
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Hydrolysis of sulfonyl chloride. | Ensure all glassware is flame-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere.[8] |
| Low nucleophilicity of the amine. | For weakly nucleophilic amines (e.g., some anilines), consider increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU.[8] | |
| Bis-sulfonylation | Using a primary amine with excess sulfonyl chloride or prolonged reaction time. | Add the sulfonyl chloride dropwise at 0 °C to control the reaction. Monitor carefully by TLC and quench the reaction once the starting amine is consumed.[8] |
| Difficult Purification | Product is highly polar or has similar polarity to impurities. | Explore alternative purification methods like recrystallization from a suitable solvent system (e.g., Ethanol/water).[8] Consider using a different chromatography stationary phase if silica gel is ineffective.[10] |
Data Presentation & Workflow Visualization
Table 1: Representative Reaction Scope & Yields
| Heterocyclic Amine | Product | Reaction Time (h) | Yield (%) |
| Piperidine | 1-((6-methoxypyridin-3-yl)sulfonyl)piperidine | 4 | 92 |
| Morpholine | 4-((6-methoxypyridin-3-yl)sulfonyl)morpholine | 5 | 88 |
| Pyrrolidine | 1-((6-methoxypyridin-3-yl)sulfonyl)pyrrolidine | 4 | 95 |
| Aniline | N-phenyl-6-methoxypyridine-3-sulfonamide | 12 | 75 |
Note: Yields are for isolated, purified products and may vary based on scale and specific conditions.
Workflow Diagram
Caption: Experimental workflow for sulfonamide synthesis.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 3. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]
- 4. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 10. academic.oup.com [academic.oup.com]
large-scale synthesis and purification of 6-Methoxypyridine-3-sulfonyl chloride
An Application Note and Protocol for the Large-Scale Synthesis and Purification of 6-Methoxypyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in the synthesis of a wide array of biologically active molecules, finding extensive application in both pharmaceutical and agrochemical research and development.[1] Its utility as a key intermediate necessitates a robust, scalable, and reproducible synthetic and purification protocol to ensure a consistent supply of high-purity material. This document provides a comprehensive guide for the , detailing a two-step synthetic route commencing from 6-methoxypyridine-3-sulfonic acid. The protocol emphasizes safety, scalability, and the rationale behind critical process parameters.
Introduction: The Significance of this compound
The pyridine sulfonyl chloride moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. The specific isomer, this compound, offers a unique electronic and structural profile due to the presence of the electron-donating methoxy group on the pyridine ring. This influences the reactivity of the sulfonyl chloride group and the pharmacological properties of its derivatives.[1] Consequently, access to a reliable and scalable synthesis of this intermediate is a critical enabler for drug discovery programs and the development of novel agrochemicals.[1] This guide is designed to equip researchers and process chemists with a detailed, field-proven methodology for its preparation and purification on a large scale.
Synthetic Strategy: From Sulfonic Acid to Sulfonyl Chloride
The most common and scalable approach for the synthesis of aryl sulfonyl chlorides is the chlorination of the corresponding sulfonic acid. This method is generally high-yielding and utilizes readily available chlorinating agents. The precursor, 6-methoxypyridine-3-sulfonic acid, can be prepared from commercially available starting materials.
The conversion of a sulfonic acid to a sulfonyl chloride can be achieved using various reagents, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC).[2][3][4] For large-scale synthesis, thionyl chloride is often preferred due to its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the work-up procedure. The reaction is typically catalyzed by N,N-dimethylformamide (DMF).
Detailed Protocol: Large-Scale Synthesis
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls.
Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 6-Methoxypyridine-3-sulfonic acid | ≥98% | Commercial Source | Ensure the material is dry before use. |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Commercial Source | Handle in a well-ventilated fume hood with appropriate PPE. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Use a catalytic amount. |
| Toluene | Anhydrous, ≥99.8% | Commercial Source | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercial Source | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house | For quenching and washing. |
| Brine | - | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial Source | For drying the organic phase. |
Equipment
-
2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a thermocouple.
-
Heating mantle with a temperature controller.
-
Large separatory funnel (4 L).
-
Rotary evaporator.
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a thermocouple, and a reflux condenser. Connect the outlet of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.
-
Reagent Charging: Charge the flask with 6-Methoxypyridine-3-sulfonic acid (100 g, 1.0 eq) and anhydrous toluene (500 mL). Stir the suspension to ensure good mixing.
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (5 mL) to the suspension.
-
Addition of Thionyl Chloride: Heat the mixture to 40-50°C. Slowly add thionyl chloride (1.5 eq) from the dropping funnel over a period of 1-2 hours. The addition is exothermic, and the reaction will start to evolve gas. Maintain the internal temperature below 60°C.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (around 80-90°C) and maintain for 3-5 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Removal of Excess Thionyl Chloride: Once the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess thionyl chloride and toluene under reduced pressure.
-
Work-up:
-
Carefully and slowly pour the cooled reaction residue onto crushed ice (1 kg) with vigorous stirring. Caution: This quenching step is highly exothermic and should be performed in a large beaker or flask to accommodate any potential splashing.
-
Extract the aqueous mixture with dichloromethane (3 x 500 mL).
-
Combine the organic layers and wash sequentially with water (500 mL), saturated sodium bicarbonate solution (2 x 500 mL) until the effervescence ceases, and finally with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification Strategy and Protocol
Crude sulfonyl chlorides often contain the corresponding sulfonic acid as a major impurity due to hydrolysis.[5] For this compound, which is a solid at room temperature, recrystallization is an effective and scalable purification method.
Recrystallization Protocol
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes. The crude product should be highly soluble in hot ethyl acetate and poorly soluble in cold hexanes.
-
Procedure:
-
Transfer the crude this compound to a large Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexanes to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the filter cake with a small amount of cold hexanes.
-
Dry the purified product under vacuum at a temperature not exceeding 40°C to avoid decomposition.
-
Characterization and Quality Control
The purity and identity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid[6] |
| Melting Point | Report the measured range. |
| ¹H NMR | Confirm the presence of characteristic peaks for the methoxy group and the pyridine ring protons. |
| Purity (HPLC) | ≥98% |
Safety and Handling
5.1. Reagent Hazards
-
Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. All handling must be done in a certified fume hood with appropriate PPE, including a face shield and acid-resistant gloves.[7]
-
Sulfonyl Chlorides: Corrosive and moisture-sensitive. Avoid inhalation of dust and contact with skin and eyes.[5]
-
Chlorine Gas (potential byproduct): Extremely toxic and corrosive. Ensure adequate ventilation and have an emergency response plan.[8][9][10][11][12]
5.2. Procedural Hazards
-
Gas Evolution: The reaction produces HCl and SO₂ gas. A scrubber is mandatory to neutralize these toxic and corrosive gases.
-
Exothermic Reactions: The addition of thionyl chloride and the quenching of the reaction mixture are exothermic. Maintain strict temperature control and perform additions slowly.
-
Hydrolysis: The product is susceptible to hydrolysis. Use anhydrous solvents and minimize exposure to atmospheric moisture.[5]
Conclusion
This application note provides a detailed and scalable protocol for the synthesis and purification of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and chemists can reliably produce high-purity material for applications in drug discovery and development. The emphasis on understanding the rationale behind each step empowers users to troubleshoot and adapt the protocol to their specific needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. 6-methoxy-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. api.grundfos.com [api.grundfos.com]
- 9. CCOHS: Chlorine [ccohs.ca]
- 10. tdi.texas.gov [tdi.texas.gov]
- 11. Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: 6-Methoxypyridine-3-sulfonyl chloride as a Key Intermediate in the Synthesis of Advanced Sulfonylurea Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
6-Methoxypyridine-3-sulfonyl chloride is a pivotal chemical intermediate, or synthon, in the field of modern agrochemical development. Its intrinsic structure, featuring a pyridine ring, is a key component in the synthesis of a potent class of sulfonylurea herbicides. These herbicides are renowned for their high efficacy at low application rates and their specific mode of action.[1][2] This document provides a comprehensive guide to the application of this compound, detailing its foundational chemistry, a step-by-step protocol for the synthesis of a model sulfonylurea herbicide, the biochemical mechanism of action of the resulting compounds, and essential analytical and safety protocols.
Foundational Chemistry and Significance
Physicochemical Properties
This compound is a solid organic compound that serves as a highly reactive precursor in organic synthesis.[3] Its sulfonyl chloride group (-SO₂Cl) is a powerful electrophile, readily reacting with nucleophiles like amines to form stable sulfonamide bonds. This reactivity is the cornerstone of its utility in constructing complex agrochemical molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₃S | [4] |
| Molecular Weight | 207.63 g/mol | [4] |
| Appearance | White to off-white or light yellow solid | [5] |
| CAS Number | 312300-42-8 | [3][4] |
| Storage Conditions | -20°C, keep sealed and away from moisture | [3] |
The Pyridine Sulfonamide Moiety in Modern Agrochemicals
The incorporation of a pyridine ring into the backbone of sulfonylurea herbicides is a critical design feature. This heterocyclic ring system can significantly influence the molecule's herbicidal activity, crop selectivity, and environmental persistence.[2] The 6-methoxy substituent, in particular, can modulate the electronic properties and metabolic stability of the final compound, leading to optimized performance in the field. The synthesis of novel compounds with this moiety is an active area of research for developing herbicides with improved efficacy and safety profiles.[2][6]
Core Application: Synthesis of a Model Sulfonylurea Herbicide
Principle of the Synthesis: The Sulfonamide Bridge Formation
The synthesis of sulfonylurea herbicides from this compound hinges on a two-step process. First, the sulfonyl chloride reacts with an appropriate amine (often a substituted aminopyrimidine or aminotriazine) to form a sulfonamide intermediate. This is followed by a reaction with an isocyanate or a carbamate to form the characteristic sulfonylurea bridge. This synthetic approach is versatile and widely used in the agrochemical industry.[7][8]
Workflow Diagram: General Synthesis Pathway
The following diagram illustrates the general workflow for synthesizing a sulfonylurea herbicide using this compound as a starting material.
Caption: General workflow for sulfonylurea herbicide synthesis.
Detailed Experimental Protocol: Synthesis of a Pyridylsulfonylurea
This protocol is a representative example based on established synthetic routes for sulfonylurea herbicides.[2][9]
Materials & Equipment:
-
This compound
-
2-Amino-4,6-dimethoxypyrimidine
-
Phenyl chloroformate
-
Pyridine (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Standard laboratory glassware and safety equipment (fume hood, gloves, goggles)
Step-by-Step Synthesis:
-
Formation of the Phenyl Carbamate Intermediate:
-
In a fume hood, dissolve 2-Amino-4,6-dimethoxypyrimidine (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add anhydrous pyridine (1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add phenyl chloroformate (1.05 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate intermediate is formed. This can be isolated or used directly in the next step.
-
-
Formation of the Sulfonylurea:
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous acetone.
-
To this solution, add the previously prepared phenyl carbamate intermediate.
-
Add a suitable base, such as potassium carbonate (1.5 equivalents), to facilitate the reaction.
-
Stir the mixture at room temperature for 12-24 hours, or until TLC indicates the consumption of the starting materials.
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization:
-
The structure and purity of the final sulfonylurea product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Causality and Critical Parameters
-
Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid and reduce the yield. Therefore, the use of anhydrous solvents and reagents is critical.
-
Base: The use of a base like pyridine or potassium carbonate is essential to neutralize the HCl gas that is formed during the sulfonamide and urea bridge formation steps, driving the reaction to completion.
-
Temperature Control: The initial reaction steps are often exothermic. Maintaining a low temperature, especially during the addition of reactive reagents like phenyl chloroformate, is crucial to prevent side reactions and ensure the stability of the intermediates.
Mechanism of Action of Derived Herbicides
Target Pathway: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides synthesized from this compound function by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][10][11] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[12][13][14]
Pathway Diagram: ALS Inhibition
The following diagram illustrates the site of action for sulfonylurea herbicides in the branched-chain amino acid biosynthesis pathway.
Caption: Inhibition of ALS by sulfonylurea herbicides.
Consequence for Weed Species
By blocking the ALS enzyme, the herbicide effectively starves the plant of essential amino acids.[10][12] This leads to a cessation of cell division and growth, followed by symptoms such as chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of the susceptible weed species.[11] The high specificity of these herbicides for the plant ALS enzyme contributes to their low toxicity in mammals, which obtain these amino acids through their diet.
Quality Control & Analytical Verification
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
It is essential to verify the purity of the synthesized sulfonylurea herbicide. HPLC is a standard method for this purpose.
Table 2: Example HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid), gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method allows for the separation of the final product from any remaining starting materials or by-products, enabling accurate quantification of its purity.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate safety precautions.
-
Handling: Use only in a well-ventilated chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid contact with skin, eyes, and clothing. Do not breathe dust.[15]
-
Reactivity: This compound reacts with water and moisture, potentially releasing toxic or corrosive gases.[15] It is crucial to keep containers tightly closed and handle them in a dry environment.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases. Refrigeration is often recommended to maintain product quality.[15]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[15][16]
Conclusion and Future Outlook
This compound is a valuable and versatile building block in the synthesis of highly effective sulfonylurea herbicides. The protocols and principles outlined in this guide demonstrate its central role in creating agrochemicals that target a specific and vital plant biochemical pathway. Future research may leverage this synthon to develop next-generation herbicides with enhanced crop selectivity, broader weed control spectra, and more favorable environmental profiles, addressing the ongoing challenges of weed management and resistance in global agriculture.
References
- 1. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound | 312300-42-8 [sigmaaldrich.com]
- 4. This compound | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Synthesis of novel herbicidal sulfonylurea compounds with imidazo (1, 2-a) pyridine moiety. [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of new procedure for the synthesis of sulfonylureas - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 11. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 12. researchgate.net [researchgate.net]
- 13. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 14. Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. capotchem.cn [capotchem.cn]
Application Notes and Protocols for the Use of 6-Methoxypyridine-3-sulfonyl Chloride in Solid-Phase Organic Synthesis
Introduction: A Versatile Reagent for Modern Drug Discovery
In the landscape of contemporary drug discovery and medicinal chemistry, the sulfonamide functional group is a cornerstone, present in a wide array of therapeutic agents due to its favorable pharmacological properties. The efficient construction of diverse sulfonamide libraries is therefore a critical task for researchers. Solid-phase organic synthesis (SPOS) offers a powerful platform for this endeavor, enabling the rapid and systematic generation of compound libraries with high purity and yield. 6-Methoxypyridine-3-sulfonyl chloride has emerged as a valuable building block in this context, offering a unique combination of reactivity and structural features that can be strategically employed in the synthesis of novel chemical entities.
This comprehensive guide provides detailed application notes and robust protocols for the effective use of this compound in solid-phase organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles and provides step-by-step instructions to facilitate the seamless integration of this reagent into your discovery workflows.
Core Principles and Strategic Considerations
The solid-phase synthesis of 6-methoxypyridine-3-sulfonamides typically involves the reaction of a resin-bound primary or secondary amine with this compound in the presence of a suitable base. The choice of solid support, linker, and reaction conditions are paramount to the success of the synthesis.
Resin Selection: The choice of resin is dictated by the desired C-terminal functionality of the final product. For the synthesis of sulfonamides with a C-terminal amide, Rink Amide resin is an excellent choice. The Rink amide linker is stable to the basic conditions required for sulfonamide formation but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to release the final product as a primary amide.
Reaction Mechanism: The fundamental reaction is a nucleophilic attack of the resin-bound amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is facilitated by a non-nucleophilic base, which serves to deprotonate the amine, increasing its nucleophilicity, and to scavenge the hydrochloric acid byproduct.
Experimental Protocols
The following protocols provide a detailed workflow for the solid-phase synthesis of a 6-methoxypyridine-3-sulfonamide library.
Protocol 1: Loading of Primary Amines onto Rink Amide Resin
This protocol describes the initial step of attaching a diverse set of primary amines to the Rink Amide resin.
Materials:
-
Rink Amide resin
-
Primary amine (R-NH2)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection: If the resin is Fmoc-protected, treat with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.[1] Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amine Coupling:
-
In a separate vessel, dissolve the primary amine (3-5 equivalents relative to resin loading), HOBt (3-5 equivalents), and DIC (3-5 equivalents) in DMF.
-
Pre-activate the mixture by stirring for 10-15 minutes at room temperature.
-
Add the activated amine solution to the swollen and deprotected resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Confirmation of Loading (Optional): The success of the loading can be monitored using a qualitative ninhydrin (Kaiser) test to detect the presence of free primary amines.[2] A negative test (colorless or faint yellow) indicates complete reaction.
Protocol 2: Sulfonamide Formation with this compound
This protocol details the crucial step of coupling this compound to the resin-bound amines.
Materials:
-
Amine-loaded Rink Amide resin (from Protocol 1)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the amine-loaded resin in anhydrous DCM or DMF for at least 30 minutes.
-
Sulfonylation Reaction:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in anhydrous DCM or DMF.
-
Add DIEA (5-10 equivalents) to the sulfonyl chloride solution.
-
Add the sulfonyl chloride/DIEA solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40 °C) to expedite the process, especially for less reactive amines.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking a small sample of the resin, washing it thoroughly, and performing a ninhydrin test. A negative test indicates the complete consumption of the primary amine.
-
Washing: After the reaction is complete, wash the resin thoroughly with DCM (3x), DMF (3x), and methanol (3x).
-
Capping (Optional): To block any unreacted amine groups, the resin can be treated with a capping solution, such as acetic anhydride and pyridine in DMF.
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the Sulfonamide from the Solid Support
This protocol describes the final step of releasing the synthesized sulfonamide from the resin. The methoxy group on the pyridine ring is generally stable to standard TFA cleavage conditions.
Materials:
-
Sulfonamide-bound resin (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry sulfonamide-bound resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v). TIS is included as a scavenger to trap any reactive species generated during the cleavage.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure to remove the majority of the TFA.
-
-
Precipitation:
-
Add cold diethyl ether to the concentrated residue to precipitate the crude sulfonamide.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove residual scavengers and byproducts.
-
-
Drying: Dry the final product under vacuum. The crude product can then be purified by standard techniques such as HPLC or crystallization.
Data Presentation and Expected Outcomes
The success of the synthesis can be evaluated by analyzing the purity and yield of the final products. The following table provides a hypothetical representation of expected outcomes for a small library of sulfonamides synthesized using the described protocols.
| Entry | R-Group (from R-NH2) | Molecular Weight of Product | Expected Yield (%) | Purity (by HPLC, %) |
| 1 | Benzyl | 309.35 | 75-85 | >90 |
| 2 | 4-Fluorobenzyl | 327.34 | 70-80 | >90 |
| 3 | Cyclohexylmethyl | 315.42 | 80-90 | >95 |
| 4 | 2-Phenylethyl | 323.38 | 70-85 | >90 |
Visualization of the Workflow
The overall solid-phase synthesis workflow can be visualized as follows:
Caption: Workflow for the solid-phase synthesis of 6-methoxypyridine-3-sulfonamides.
Troubleshooting and Expert Insights
-
Incomplete Amine Loading: If the ninhydrin test remains positive after the initial coupling, a second coupling with fresh reagents is recommended. Ensure the primary amine is of high purity and the solvents are anhydrous.
-
Incomplete Sulfonylation: For sterically hindered or electron-deficient amines, the sulfonylation reaction may be sluggish. Increasing the reaction temperature to 40-50 °C or extending the reaction time can improve conversion. Using a more polar solvent like DMF can also be beneficial.
-
Low Cleavage Yield: Ensure the cleavage cocktail is freshly prepared. If the product is suspected to be acid-labile (beyond the linker), the cleavage time can be reduced. For products that are difficult to precipitate, concentrating the post-cleavage solution to a smaller volume before adding ether can be effective.
-
Purity of the Final Product: The purity of the final sulfonamide is highly dependent on the completeness of each reaction step on the solid support. Using a capping step after amine loading and sulfonylation can help to minimize deletion sequences and improve the final purity.
Conclusion
This compound is a highly effective reagent for the solid-phase synthesis of diverse sulfonamide libraries. The protocols outlined in this guide provide a robust framework for its successful implementation. By carefully selecting the appropriate solid support and optimizing the reaction conditions, researchers can efficiently generate novel sulfonamide-containing compounds for various applications in drug discovery and chemical biology.
References
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of 6-Methoxypyridine-3-sulfonyl chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 6-Methoxypyridine-3-sulfonyl chloride in their synthetic workflows. The inherent reactivity of sulfonyl chlorides, particularly their susceptibility to hydrolysis, can present significant challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate these issues and ensure the success of your reactions.
I. Understanding the Challenge: The Inherent Reactivity of this compound
This compound is a valuable reagent in organic synthesis, primarily for the preparation of sulfonamides, which are a cornerstone of many pharmaceutical compounds.[1] However, the electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack by water. This hydrolysis reaction is often the primary cause of reduced yields and the formation of impurities.
The hydrolysis of a sulfonyl chloride, such as this compound, proceeds via nucleophilic attack of water on the sulfur atom, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[2] This process can be accelerated by factors such as temperature, the presence of bases, and the polarity of the solvent.[3][4]
II. Frequently Asked Questions (FAQs)
Q1: My yield of the desired sulfonamide is consistently low, and I suspect hydrolysis of the starting material. How can I confirm this?
A1: The presence of the corresponding sulfonic acid is a common impurity resulting from the hydrolysis of the sulfonyl chloride.[5] To confirm hydrolysis, you can use several analytical techniques:
-
Thin-Layer Chromatography (TLC): The sulfonic acid byproduct is significantly more polar than the sulfonyl chloride. You will observe a spot with a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protons on the pyridine ring adjacent to the sulfonyl group will exhibit a downfield shift in the sulfonic acid compared to the sulfonyl chloride.
-
High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate the sulfonyl chloride from its sulfonic acid hydrolysate. A reversed-phase column is typically suitable for this separation.[6]
-
Infrared (IR) Spectroscopy: The sulfonyl chloride will show characteristic strong absorption bands for the S=O and S-Cl stretches. The sulfonic acid will have a broad O-H stretching band in addition to the S=O stretches.[7]
Q2: What are the ideal storage conditions for this compound to minimize hydrolysis?
A2: Proper storage is the first line of defense against hydrolysis. This compound, like other sulfonyl chlorides, is sensitive to moisture.[8] Therefore, it should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and amines.[9] The container should be tightly sealed.[9] Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent exposure to atmospheric moisture.[5]
Q3: Can I use protic solvents for my reaction with this compound?
A3: It is strongly advised to avoid protic solvents like water, alcohols, and primary or secondary amines (unless they are the intended nucleophile). Protic solvents can react with the sulfonyl chloride, leading to hydrolysis or other unwanted side reactions.[3] Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and nitromethane are preferred choices.[3]
Q4: I've noticed the formation of a significant amount of sulfonic acid even when using anhydrous solvents. What could be the cause?
A4: Even with anhydrous solvents, trace amounts of water can be introduced from several sources:
-
Reagents: Ensure all reagents, especially amines and bases, are thoroughly dried.
-
Glassware: Oven-dry all glassware immediately before use.
-
Atmosphere: Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
-
Workup: The aqueous workup is a critical step where hydrolysis can occur. It should be performed quickly and at low temperatures.[5]
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product formation | Extensive hydrolysis of the sulfonyl chloride before or during the reaction. | * Verify Reagent Quality: Ensure the this compound has not degraded during storage. If in doubt, consider purifying the reagent.[10] * Strict Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under a rigorously maintained inert atmosphere.[5] * Low Temperature: Run the reaction at a lower temperature to minimize the rate of hydrolysis. Monitor the reaction progress to ensure it proceeds at a reasonable rate.[5] |
| Formation of multiple unidentified byproducts | Reaction with solvent or impurities. | * Solvent Reactivity: Switch to a less reactive aprotic solvent. Dichloromethane or toluene are often good starting points.[3] * Reagent Purity: Ensure the purity of your nucleophile and other reagents. Impurities can lead to a complex mixture of products. |
| Difficulty in purifying the final product | Presence of the sulfonic acid byproduct. | * Aqueous Wash: During the workup, a wash with a mild aqueous base like sodium bicarbonate can help remove the acidic sulfonic acid impurity. This should be done cautiously at low temperatures to avoid hydrolyzing the desired product.[5] * Chromatography: If the product is a solid, recrystallization can be an effective purification method. For both solid and liquid products, column chromatography is a reliable technique for separating the less polar product from the highly polar sulfonic acid. |
| Inconsistent reaction times and yields | Variability in the amount of water present in the reaction. | * Standardize Procedures: Implement a consistent and rigorous protocol for drying solvents, reagents, and glassware. * Inert Atmosphere: Always use an inert atmosphere for setting up and running the reaction. |
IV. Experimental Protocols
Here are detailed, step-by-step methodologies for key procedures to minimize hydrolysis.
Protocol 1: General Procedure for the Synthesis of Sulfonamides under Anhydrous Conditions
This protocol outlines the general steps for reacting this compound with an amine to form a sulfonamide, with a strong emphasis on maintaining anhydrous conditions.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Anhydrous base (e.g., Triethylamine, Pyridine)
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly oven-dry all glassware (reaction flask, dropping funnel, condenser) at >120°C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas.
-
Reagent Preparation: Dissolve the amine nucleophile and the anhydrous base in the anhydrous aprotic solvent in the reaction flask.
-
Addition of Sulfonyl Chloride: Dissolve the this compound in the anhydrous aprotic solvent in a dropping funnel. Add the sulfonyl chloride solution dropwise to the amine solution at a controlled temperature (typically 0°C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, quench the reaction by adding it to cold water or a saturated aqueous solution of ammonium chloride.[11]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer sequentially with dilute aqueous acid (to remove excess amine and base), water, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Monitoring Hydrolysis by HPLC
This protocol provides a method for quantifying the extent of hydrolysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 230 nm.[6]
-
Column Temperature: 30°C.[6]
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in acetonitrile. To monitor a reaction, withdraw a small aliquot, quench it with acetonitrile, and dilute to an appropriate concentration.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: The sulfonyl chloride will have a longer retention time than the more polar sulfonic acid. Integrate the peak areas to determine the relative amounts of each species.
V. Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis pathway and the recommended experimental workflow.
Caption: The hydrolysis pathway of this compound.
Caption: Recommended workflow for minimizing hydrolysis in sulfonamide synthesis.
VI. References
-
Technical Support Center: Solvent Effects on the Rate of Sulfonylation - Benchchem. 3
-
Purification of crude, liquid organosulfonyl chloride - Google Patents. 10
-
Safety First: Handling Sulfuryl Chloride in Industrial Settings. 9
-
"avoiding impurities in the synthesis of sulfonyl chlorides" - Benchchem. 5
-
Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. 4
-
CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride - CymitQuimica. 8
-
Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap. 6
-
A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. 7
-
Sulfonyl halide - Wikipedia. 2
-
6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 - ChemicalBook. 1
-
3-Pyridinesulfonamide synthesis - ChemicalBook. 11
References
- 1. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 11. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 6-Methoxypyridine-3-Sulfonamides
Welcome to the technical support center for the purification of 6-methoxypyridine-3-sulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity materials post-synthesis. We will address common issues through a troubleshooting-focused, question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific needs.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the purification of crude 6-methoxypyridine-3-sulfonamides.
Q1: My crude product is a dark, oily residue. What is the best first step for purification?
An oily or deeply colored crude product suggests the presence of significant impurities. A multi-step approach is often necessary.
-
Initial Approach: Acid-Base Extraction. The structure of 6-methoxypyridine-3-sulfonamide contains both a weakly basic pyridine nitrogen and an acidic sulfonamide proton (pKa ~10). This amphoteric nature is ideal for an acid-base extraction, which is a powerful first-pass technique to remove non-ionizable, colored impurities and unreacted starting materials.[1][2][3][4] By dissolving the crude material in an organic solvent and washing with aqueous acid, the basic pyridine nitrogen will be protonated, moving the desired compound into the aqueous layer and leaving behind neutral organic impurities. Conversely, washing with an aqueous base will deprotonate the acidic sulfonamide, again partitioning it into the aqueous phase away from neutral impurities.
-
Causality: This technique leverages the dramatic change in a molecule's solubility upon ionization. Neutral organic molecules are typically soluble in organic solvents (like ethyl acetate or dichloromethane), while their salt forms are soluble in water.[1] This differential solubility is the basis for the separation.
-
Troubleshooting:
-
Emulsion Formation: Vigorous shaking can create stable emulsions at the aqueous-organic interface. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of shaking.
-
Poor Recovery: If your compound has significant solubility in the organic phase even in its salt form, multiple extractions may be necessary. Ensure the pH of the aqueous layer is sufficiently acidic (<2) or basic (>12) to ensure complete ionization.
-
Q2: I attempted recrystallization, but the product "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute's solubility at a given temperature is exceeded, but the solution is still above the compound's melting point, or when impurities inhibit the formation of a crystal lattice.[5]
-
Immediate Actions:
-
Add a small amount of additional hot solvent to redissolve the oil.
-
Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling, which is crucial for forming pure, well-defined crystals.[6]
-
Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
If available, add a "seed crystal" of pure product to initiate crystallization.
-
-
Systematic Troubleshooting:
-
Change the Solvent System: The initial solvent may be too good a solvent. A common strategy is to use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[5][7]
-
Pre-Purification: If impurities are the cause, a preliminary purification step like a quick filtration through a silica plug or an acid-base extraction may be required before attempting recrystallization again.
-
Q3: After purification, my TLC/HPLC analysis still shows multiple spots/peaks. What are the likely impurities and how can I remove them?
Persistent impurities often have polarities similar to the target compound, making separation challenging.
-
Common Impurities:
-
Unreacted 6-Methoxy-3-pyridinesulfonyl Chloride: The starting material for many syntheses.[8][9][10] It is highly reactive and will appear as a separate spot.
-
Hydrolyzed Sulfonyl Chloride (6-Methoxypyridine-3-sulfonic acid): The sulfonyl chloride can hydrolyze with trace water to form the corresponding sulfonic acid, which is highly polar.
-
Unreacted Amine: If the sulfonamide was formed from a sulfonyl chloride and an amine, residual amine may be present.
-
Isomeric Impurities: Depending on the synthetic route, impurities from non-regioselective reactions could be present.[11]
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating compounds with similar polarities.[5][12] For sulfonamides, which can be acidic, using silica gel that has been "deactivated" or "neutralized" by pre-treating it with a small amount of a tertiary amine (e.g., 0.5-1% triethylamine in the eluent) can prevent streaking and improve separation.[13]
-
Preparative HPLC: For very challenging separations or to obtain material of very high purity, preparative HPLC is the method of choice.[14][15]
-
Below is a troubleshooting decision tree for purification:
Caption: Troubleshooting decision tree for purifying crude 6-methoxypyridine-3-sulfonamides.
Part 2: Detailed Purification Protocols
These protocols provide detailed, step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the acidic sulfonamide from neutral organic impurities.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude 6-methoxypyridine-3-sulfonamide in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basification: Add an equal volume of a 1 M aqueous solution of a base (e.g., sodium hydroxide, NaOH).
-
Extraction: Stopper the funnel, invert, and vent. Shake gently for 1-2 minutes, venting periodically to release pressure. Allow the layers to separate fully.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Note: If using DCM, the organic layer will be on the bottom.
-
Re-extraction (Optional): For higher recovery, add a fresh portion of 1 M NaOH to the organic layer in the funnel, shake, and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH 1-2, check with pH paper). A precipitate of the pure sulfonamide should form.[2][3]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Recrystallization
This is a highly effective technique for obtaining high-purity crystalline solids.[6][16][17]
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which the sulfonamide is sparingly soluble at room temperature but highly soluble when hot. See the table below for suggestions.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals to a constant weight.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often a good first choice for sulfonamides.[6] |
| Isopropanol | 82 | Polar Protic | A patent for sulfathiazole purification highlights its effectiveness, often with water as a co-solvent.[16] |
| Ethyl Acetate | 77 | Polar Aprotic | Good for moderately polar compounds. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for many nitrogen-containing heterocycles. |
| Toluene | 111 | Non-polar | Can be used as an anti-solvent or for recrystallizing less polar derivatives. |
| Water | 100 | Polar Protic | Generally, sulfonamides have low solubility, but it can be an excellent anti-solvent. |
Protocol 3: Silica Gel Column Chromatography
Use this method when recrystallization fails or when separating similarly polar compounds.
Methodology:
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will give your desired product an Rf value of ~0.3-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent if necessary). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. A gradient elution (gradually increasing the proportion of the polar solvent) may be necessary to elute all compounds.[5]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-methoxypyridine-3-sulfonamide.
Part 3: Purity Assessment
Accurate determination of purity is a critical final step.[18] A combination of methods is often recommended for comprehensive analysis.
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| TLC | Differential adsorption on a stationary phase.[18] | Retention factor (Rf), presence of impurities. | Fast, simple, low cost, good for reaction monitoring. | Not quantitative, lower resolution than HPLC. |
| HPLC | Differential partitioning between stationary and mobile phases.[14][18] | Retention time (tₗ), peak area for quantification, % purity. | High resolution, highly quantitative, robust, reproducible.[18] | Requires reference standards, more expensive. |
| LC-MS | HPLC separation followed by mass spectrometry detection.[14] | Retention time, mass-to-charge ratio (m/z) for structural confirmation. | High sensitivity and specificity, provides molecular weight information. | More complex instrumentation. |
| ¹H NMR | Nuclear magnetic resonance spectroscopy. | Chemical structure, presence of impurities with distinct proton signals. | Provides definitive structural information, can be quantitative. | Lower sensitivity for minor impurities, requires pure standards for quantification. |
| Melting Point | Temperature range over which a solid melts. | Indication of purity (pure compounds have a sharp melting point). | Simple, fast. | A sharp melting point does not guarantee the absence of all impurities (e.g., eutectic mixtures). |
Protocol 4: Purity Assessment by HPLC
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified sulfonamide and dissolve it in a suitable diluent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.[18] Make up to the mark to achieve a concentration of ~0.5-1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to ensure good peak shape for the pyridine moiety.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance for the compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of the main product peak and all impurity peaks. Calculate the percent purity by dividing the area of the main peak by the total area of all peaks.[18]
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 9. 6-Methoxy-pyridine-3-sulfonyl chloride | 312300-42-8 [sigmaaldrich.com]
- 10. lookchem.com [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. ymerdigital.com [ymerdigital.com]
- 15. mdpi.com [mdpi.com]
- 16. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. helixchrom.com [helixchrom.com]
optimizing reaction conditions for hindered amines with 6-Methoxypyridine-3-sulfonyl chloride
Topic: Optimizing Reaction Conditions for Hindered Amines with 6-Methoxypyridine-3-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for sulfonamide synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the reaction of sterically hindered amines with this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of this important transformation.
Introduction: The Challenge of Hindered Amines
The formation of a sulfonamide bond by reacting a primary or secondary amine with a sulfonyl chloride is a cornerstone of medicinal chemistry.[1][2] However, when the amine is sterically hindered, its nucleophilicity is significantly diminished, leading to sluggish or failed reactions.[1] This guide will provide a systematic approach to overcoming these steric challenges to achieve successful sulfonylation.
Troubleshooting Guide
This section addresses common problems encountered when reacting hindered amines with this compound and provides actionable solutions.
Problem 1: Low or No Product Formation
Possible Cause 1: Insufficiently Basic Conditions
-
Explanation: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize the HCl and facilitate the reaction. For hindered amines, a strong, non-nucleophilic base is often necessary to deprotonate the amine or the intermediate adduct without competing in the reaction.
-
Solution:
-
Base Selection: Switch to a stronger, sterically hindered base. While triethylamine (TEA) or pyridine are common, they may not be sufficient. Consider using bases like 2,4,6-collidine or Proton-Sponge® (1,8-bis(dimethylamino)naphthalene).
-
Stoichiometry: Ensure at least one equivalent of base is used. For challenging substrates, using 1.5 to 2 equivalents can be beneficial.
-
Possible Cause 2: Inappropriate Solvent Choice
-
Explanation: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents are generally preferred to avoid side reactions with the sulfonyl chloride.
-
Solution:
-
Solvent Screening: If the reaction is failing in a common solvent like dichloromethane (DCM) or tetrahydrofuran (THF), consider switching to a more polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to improve solubility and reaction rates.
-
Possible Cause 3: Low Reaction Temperature
-
Explanation: The activation energy for the reaction with a hindered amine is higher than with an unhindered amine. Room temperature may not be sufficient to drive the reaction to completion.
-
Solution:
-
Elevated Temperature: Gradually increase the reaction temperature. Refluxing in THF (approx. 66°C) or heating in DMF (up to 100°C or higher) can significantly accelerate the reaction. Monitor for potential degradation of starting materials or product at higher temperatures.
-
Problem 2: Slow Reaction Rate
Possible Cause: Low Nucleophilicity of the Amine and Electrophilicity of the Sulfonyl Chloride
-
Explanation: Steric hindrance around the nitrogen atom of the amine impedes its approach to the electrophilic sulfur atom of the sulfonyl chloride.
-
Solution: Catalysis
-
DMAP Catalysis: The use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is highly recommended for acylations and sulfonylations of sterically hindered or weakly nucleophilic substrates.[3][4][5][6] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the hindered amine.[3]
-
Protocol: Add a catalytic amount of DMAP (5-20 mol%) to the reaction mixture. It is important to note that DMAP can be used in conjunction with a stoichiometric amount of a tertiary amine base like triethylamine.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the reaction between an amine and a sulfonyl chloride?
A1: The reaction proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the sulfonamide. A base is typically required to neutralize the HCl byproduct.[7]
Q2: Why are hindered amines so much less reactive in this transformation?
A2: Steric bulk around the nitrogen atom physically obstructs the nucleophilic attack on the sulfonyl chloride. This increases the activation energy of the reaction, slowing it down or preventing it from occurring under standard conditions.
Q3: Can I use an inorganic base like potassium carbonate?
A3: While inorganic bases can be used, they often have limited solubility in common organic solvents used for these reactions. This can lead to heterogeneous reaction mixtures and slower reaction rates. For hindered amines, a soluble organic base is generally more effective.
Q4: How does DMAP catalyze the reaction?
A4: DMAP is a more potent nucleophile than the hindered amine. It first reacts with the this compound to form a highly reactive N-sulfonylpyridinium salt. This intermediate is a much stronger sulfonating agent than the parent sulfonyl chloride. The hindered amine can then more easily react with this activated intermediate to form the desired sulfonamide, regenerating the DMAP catalyst in the process.[3]
Experimental Protocols
General Protocol for the Sulfonylation of a Hindered Amine
-
To a solution of the hindered amine (1.0 equiv) in an appropriate solvent (e.g., DCM, THF, or ACN) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine, 1.5 equiv).
-
Add this compound (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol for a Challenging Hindered Amine using DMAP Catalysis
-
To a solution of the hindered amine (1.0 equiv) in acetonitrile (ACN) under an inert atmosphere, add triethylamine (1.5 equiv) and DMAP (0.1 equiv).
-
Add this compound (1.2 equiv) at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify as described in the general protocol.
Data Presentation
Table 1: Recommended Starting Conditions for Sulfonylation of Hindered Amines
| Amine Steric Hindrance | Recommended Base | Recommended Solvent | Recommended Temperature | Catalyst |
| Moderate | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | DMAP (5 mol%) |
| High | 2,4,6-Collidine | Acetonitrile (ACN) | 60 °C | DMAP (10 mol%) |
| Very High | Proton-Sponge® | N,N-Dimethylformamide (DMF) | 80-100 °C | DMAP (20 mol%) |
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for sulfonylation.
References
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of Efficient Catalyst DMAP [en.highfine.com]
- 7. youtube.com [youtube.com]
improving yield and purity in 6-Methoxypyridine-3-sulfonyl chloride couplings
Welcome to the technical support center for optimizing coupling reactions involving 6-Methoxypyridine-3-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent for the synthesis of sulfonamides, key intermediates in drug discovery.[1][2][3] We will move beyond standard protocols to explore the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a mechanistic framework for rational decision-making in your laboratory.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered when working with this compound.
Q1: What is the primary cause of low yields in my sulfonamide coupling reaction?
Low yields are most frequently traced back to three key issues: (1) Hydrolysis of the sulfonyl chloride , (2) Suboptimal reaction conditions (base, solvent, temperature) , or (3) Competing side reactions . This compound is highly sensitive to moisture and can rapidly hydrolyze to the corresponding sulfonic acid, rendering it inactive.[4] Careful handling under anhydrous conditions is paramount.
Q2: I'm observing multiple spots on my TLC/LC-MS, indicating impurities. What are the likely side-products?
Common impurities include the hydrolyzed sulfonic acid, unreacted starting amine, and potential products from side-reactions involving the base or solvent. If a nucleophilic base like pyridine or triethylamine is used in excess or at elevated temperatures, it can compete with the desired amine, leading to the formation of a sulfonyl-pyridinium or sulfonyl-triethylammonium salt.[5] With primary amines, double sulfonylation (formation of a disulfonimide) is also a possibility, though less common under standard conditions.
Q3: How should I properly store and handle this compound?
Due to its moisture sensitivity, it must be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator or freezer at temperatures around -20°C to minimize degradation. When handling, use dry glassware and anhydrous solvents to prevent hydrolysis.[4]
Q4: Which base is best for this coupling reaction?
The choice of base is critical. While a base like pyridine is traditionally used to scavenge the HCl generated during the reaction, it can also act as a nucleophilic catalyst, which may lead to side products.[5] For many applications, a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine is preferred. In aqueous media or with certain hydrophobic amines, inorganic bases like NaOH can be surprisingly effective, leading to high yields.[6][7]
Q5: Can I monitor the reaction progress easily?
Yes. Thin-Layer Chromatography (TLC) is a straightforward method. Spot the reaction mixture alongside your starting amine and the sulfonyl chloride (which may not be UV active but its consumption can be inferred). The formation of a new, typically less polar spot corresponding to the sulfonamide indicates progress. For more quantitative analysis, LC-MS is the preferred method, allowing you to monitor the disappearance of starting materials and the appearance of the product peak with its expected mass-to-charge ratio.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling reaction.
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Formation (Starting Materials Unchanged) | 1. Inactive Sulfonyl Chloride: The reagent may have hydrolyzed due to improper storage or handling. | 1. Verify Reagent Quality: Use a fresh bottle or a recently purchased lot. Ensure storage is under inert gas and at low temperature. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation. |
| 2. Insufficiently Nucleophilic Amine: Electron-deficient anilines or highly hindered amines may react very slowly. | 2. Increase Reaction Energetics: Gently heat the reaction (e.g., 40-60°C). Consider using a more polar, aprotic solvent like DMF or DMA to better solvate the transition state. A catalytic amount of DMAP can sometimes be effective, but screen carefully for side reactions. | |
| 3. Incorrect Stoichiometry: An excess of the amine can sometimes be beneficial, but an incorrect ratio can hinder the reaction. | 3. Optimize Stoichiometry: Start with 1.05-1.2 equivalents of the amine relative to the sulfonyl chloride. | |
| Low Yield (Starting Materials Consumed) | 1. Hydrolysis During Reaction: Presence of water in the solvent, base, or amine. | 1. Ensure Anhydrous Conditions: Use freshly distilled/dried solvents (e.g., from a solvent purification system). Dry the amine if it is a salt or known to be hygroscopic. Use a freshly opened bottle of the base. |
| 2. Side Reaction with Base/Solvent: Use of a nucleophilic base (e.g., pyridine) or a reactive solvent. | 2. Switch to a Non-Nucleophilic System: Change the base to DIPEA or 2,6-lutidine. Use an inert solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). | |
| 3. Product Precipitation/Insolubility: The sulfonamide product may be insoluble in the reaction solvent, stalling the reaction. | 3. Modify Solvent System: Add a co-solvent to maintain solubility. For example, if using DCM, adding some THF or DMF might keep the product in solution. | |
| Difficult Purification / Multiple Impurities | 1. Excess Sulfonyl Chloride: Adding too much sulfonyl chloride leads to a difficult-to-remove, reactive impurity. | 1. Control Stoichiometry & Quench: Use the sulfonyl chloride as the limiting reagent. After the reaction is complete, quench any remaining sulfonyl chloride by adding a small amount of a scavenger amine (e.g., a few drops of piperidine) or by aqueous workup. |
| 2. Formation of Sulfonic Acid: Inevitable hydrolysis can lead to the sulfonic acid, which can complicate purification. | 2. Aqueous Base Wash: During workup, wash the organic layer with a mild aqueous base (e.g., sat. NaHCO₃ solution). The acidic sulfonic acid will be deprotonated and extracted into the aqueous layer. | |
| 3. Emulsion During Workup: The product or byproducts may act as surfactants, causing emulsions. | 3. Modify Workup: Add brine (sat. aq. NaCl) to the aqueous layer to break the emulsion. Alternatively, filter the entire mixture through a pad of Celite. |
Visualizing the Workflow & Troubleshooting Logic
A successful experiment relies on a logical workflow. The following diagram outlines the critical steps from preparation to analysis.
Caption: Standard workflow for sulfonamide coupling.
When troubleshooting, a logical decision tree can quickly isolate the problem.
Caption: A decision tree for troubleshooting common issues.
Optimized Experimental Protocol: General Procedure
This protocol provides a robust starting point for the coupling of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (to make a ~0.2 M solution)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, add the amine (1.1 eq) and anhydrous DCM to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.0 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS until the starting amine is consumed).
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarb wash removes the sulfonic acid byproduct and excess HCl salt.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
This self-validating protocol ensures that the key variables—moisture, base nucleophilicity, and stoichiometry—are controlled, providing a reliable method for achieving high yield and purity.
References
- 1. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]
- 4. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
best practices for handling and storing 6-Methoxypyridine-3-sulfonyl chloride
Welcome to the technical support guide for 6-Methoxypyridine-3-sulfonyl chloride (CAS 312300-42-8). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of numerous pharmaceutical and agrochemical agents, its proper handling and use are critical for successful and reproducible outcomes.[1][2] This guide provides in-depth, field-proven insights into storage, handling, and troubleshooting to help you navigate the complexities of working with this reactive compound.
Section 1: Compound Profile & Safety FAQs
This section addresses the fundamental properties and critical safety protocols for this compound.
Q1: What are the fundamental chemical and physical properties of this compound?
This compound is a heterocyclic organic compound essential for introducing the 6-methoxypyridin-3-ylsulfonyl moiety into target molecules.[3] Its reactivity is dominated by the electrophilic sulfonyl chloride group.[1] Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 312300-42-8 | [4] |
| Molecular Formula | C₆H₆ClNO₃S | [4] |
| Molecular Weight | 207.63 g/mol | [3] |
| Appearance | White to light yellow crystalline solid/powder | [3][5] |
| Melting Point | 144 - 145 °C | [6] |
| Primary Reactivity | Moisture-sensitive, electrophilic | [1][7] |
Q2: What are the primary hazards associated with this compound?
This compound is classified as hazardous and requires careful handling. The primary risks are:
-
Corrosivity: It causes severe skin burns and serious eye damage.[6] Direct contact must be avoided at all times.
-
Respiratory Irritation: Inhalation of the dust or fumes may cause respiratory irritation.[6][8]
-
Water Reactivity: It reacts violently with water or moisture, liberating toxic gases such as hydrogen chloride (HCl) and sulfur oxides.[6] This is not only a toxicity hazard but can also lead to pressure buildup in sealed containers.
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this reagent?
Due to its corrosive and water-reactive nature, a stringent PPE protocol is non-negotiable. Always use the following:
-
Eye and Face Protection: Tight-sealing safety goggles in combination with a full-face shield.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's breakthrough time for sulfonyl chlorides.
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing to prevent any possibility of skin exposure.[6]
-
Respiratory Protection: All handling must be performed inside a certified chemical fume hood.[6] If there is any risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator should be used.[7]
Section 2: Handling & Storage Best Practices
Proper storage and handling are the most critical factors in maintaining the reagent's integrity and ensuring experimental success. The sulfonyl chloride functional group is highly susceptible to hydrolysis.
Q4: How should I properly store this reagent upon receipt to ensure its long-term stability?
To prevent degradation, this reagent must be protected from atmospheric moisture.
-
Immediate Action: Upon receipt, inspect the container seal. If it appears compromised, contact the supplier.
-
Optimal Storage Conditions: The most reliable storage method is in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen).[3][9] While some suppliers may ship at room temperature, long-term storage should be in a freezer to minimize degradation.
-
Location: Store in a designated area for corrosive and water-reactive materials, away from bases, strong oxidizing agents, and any sources of water or moisture.[6][7] The container must be kept tightly closed.[5][6]
Q5: What is the best-practice workflow for handling and weighing this solid reagent for an experiment?
The key objective is to minimize exposure to air and moisture. The following workflow is recommended.
References
- 1. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]
- 4. This compound | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 312300-42-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Aqueous Work-up Procedures for Reactions with 6-Methoxypyridine-3-sulfonyl chloride
Welcome to the technical support center for handling aqueous work-up procedures involving 6-Methoxypyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of these critical post-reaction steps. Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your workflow for purity and yield.
Introduction: Understanding the Chemistry
This compound is a versatile reagent in organic synthesis, frequently employed in the formation of sulfonamides—a key functional group in many pharmaceutical compounds.[1][2][3] The sulfonyl chloride group is highly reactive, particularly towards nucleophiles.[1][4] This reactivity, while essential for synthesis, also presents challenges during the aqueous work-up, where the presence of water can lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1][5] The pyridine ring, with its basic nitrogen, and the methoxy group also influence the compound's solubility and reactivity, which must be considered during extraction and purification.
This guide will address common questions and troubleshooting scenarios encountered during the aqueous work-up of reactions involving this specific sulfonyl chloride.
Troubleshooting Guide: A Problem-Solving Approach
This section is dedicated to resolving specific issues that can arise during the aqueous work-up. Each problem is followed by a detailed explanation of the cause and a step-by-step solution.
Issue 1: Persistent Emulsion Formation During Extraction
Symptoms: The aqueous and organic layers fail to separate cleanly, forming a stable or slow-breaking emulsion. This can trap the desired product, leading to significant yield loss.[6]
Root Cause Analysis:
-
Surfactant-like Byproducts: The reaction mixture may contain byproducts that act as surfactants, stabilizing the interface between the aqueous and organic phases.
-
High Concentration of Salts: The presence of a high concentration of dissolved salts can increase the viscosity of the aqueous layer, hindering separation.
-
Vigorous Shaking: Overly aggressive mixing during the extraction process can lead to the formation of fine droplets that are slow to coalesce.[6]
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mass transfer without creating a stable emulsion.[6]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.[6][7]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.[8]
-
Centrifugation: If the scale of the reaction allows, centrifugation can be a highly effective method for separating the layers.[7]
-
Solvent Modification: Adding a small amount of a different organic solvent with a different density or polarity can sometimes disrupt the emulsion.
Issue 2: Product Precipitation at the Interface
Symptoms: A solid material, presumably the desired sulfonamide product, precipitates out of solution and collects at the interface between the aqueous and organic layers.
Root Cause Analysis:
-
Limited Solubility: The synthesized sulfonamide may have poor solubility in both the aqueous and organic solvents used in the work-up. Sulfonamides can exhibit ampholytic behavior, meaning their solubility is highly pH-dependent.[9]
-
"Salting Out" of the Product: The high ionic strength of the aqueous layer (especially after a brine wash) can decrease the solubility of the organic product, causing it to precipitate.
Solutions:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. Sulfonamides are typically more soluble in basic aqueous solutions (due to deprotonation of the sulfonamide N-H) or acidic solutions (due to protonation of the pyridine nitrogen). Perform small-scale tests to determine the optimal pH for your specific product's solubility.
-
Solvent System Modification:
-
Increase the volume of the organic solvent to ensure the product remains dissolved.
-
Switch to a more polar organic solvent that has better solvating power for your product. Common choices include ethyl acetate, dichloromethane, or mixtures thereof.
-
-
Filtration and Re-dissolution: If significant precipitation occurs, it may be necessary to filter the entire mixture to collect the solid. The solid can then be washed and re-dissolved in an appropriate solvent for further purification.
Issue 3: Incomplete Removal of Unreacted this compound
Symptoms: Analysis of the crude product (e.g., by TLC, LC-MS, or NMR) shows the presence of the starting sulfonyl chloride.
Root Cause Analysis:
-
Inefficient Quenching: The quenching step, designed to destroy excess sulfonyl chloride, may be incomplete.
-
Hydrolytic Stability: While sulfonyl chlorides react with water, some can exhibit a degree of hydrolytic stability, especially in biphasic systems where contact with water is limited.[10][11]
Solutions:
-
Effective Quenching: Before the main aqueous work-up, quench the reaction mixture by slowly adding it to a stirred, cold solution of a mild base like aqueous sodium bicarbonate or a dilute amine solution (e.g., aqueous ammonia, used with caution). The base will react with and neutralize the unreacted sulfonyl chloride and any acidic byproducts like HCl.
-
Extended Stirring: After quenching, allow the biphasic mixture to stir vigorously for a period (e.g., 30-60 minutes) to ensure complete reaction of the sulfonyl chloride.
-
Basic Wash: During the extraction sequence, include a wash with a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃ solution). This will convert the remaining sulfonyl chloride to the water-soluble sulfonate salt, which will be partitioned into the aqueous layer.
Issue 4: Low Recovery of the Desired Sulfonamide Product
Symptoms: The final isolated yield of the sulfonamide is significantly lower than expected.
Root Cause Analysis:
-
Partitioning into the Aqueous Layer: The sulfonamide product may have some solubility in the aqueous phase, especially if its polarity is high or if the pH of the aqueous layer favors its ionized form.[12]
-
Hydrolysis of the Product: While generally stable, some sulfonamides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Mechanical Losses: Product loss can occur during transfers, in emulsions, or by adhering to glassware.
Solutions:
-
Optimize Extraction pH: As mentioned previously, control the pH of the aqueous layer to minimize the solubility of your sulfonamide product. For most neutral sulfonamides, a pH close to neutral or slightly acidic is optimal for extraction into an organic solvent.
-
Back-Extraction: After the initial extractions, the combined aqueous layers can be "back-extracted" with a fresh portion of organic solvent to recover any dissolved product.
-
Choice of Extraction Solvent: Use an organic solvent in which your product is highly soluble and which has low miscibility with water. A common practice is to perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.
-
Evaporation of Volatiles: Before work-up, consider removing the reaction solvent under reduced pressure. The residue can then be re-dissolved in a suitable extraction solvent.[8]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when starting an aqueous work-up for a reaction with this compound?
A1: The first and most critical step is to quench the reaction to destroy any unreacted sulfonyl chloride. This is typically done by slowly adding the reaction mixture to a cold, stirred solution of a mild aqueous base like sodium bicarbonate. This prevents uncontrolled hydrolysis and neutralizes acidic byproducts.
Q2: How can I tell if my sulfonyl chloride has been completely quenched?
A2: A simple way to check is by using Thin Layer Chromatography (TLC). Spot the reaction mixture before and after quenching. The spot corresponding to the sulfonyl chloride should disappear or significantly diminish after a successful quench.
Q3: What are the best organic solvents for extracting the resulting sulfonamide?
A3: The choice of solvent depends on the polarity and solubility of your specific sulfonamide product. Ethyl acetate and dichloromethane (DCM) are excellent starting points. Ethyl acetate is less dense than water, while DCM is denser. For more polar sulfonamides, a mixture of solvents, such as DCM with a small amount of methanol, might be necessary, but be aware that this can increase the solubility of water in the organic phase.
Q4: My final product is an oil, but I expect a solid. What could be the issue?
A4: The presence of residual solvents, especially chlorinated solvents like DCM, can prevent crystallization.[11] Ensure your product is thoroughly dried under high vacuum. Additionally, impurities can act as "oiling out" agents. Purification by column chromatography or recrystallization may be necessary.
Q5: Is it necessary to use a brine wash in every work-up?
A5: A brine wash is highly recommended as the final aqueous wash. It serves two main purposes: it helps to break any minor emulsions that have formed and it reduces the amount of dissolved water in the organic layer, making the subsequent drying step with agents like MgSO₄ or Na₂SO₄ more efficient.
Standardized Aqueous Work-up Protocol
This protocol provides a general, robust starting point for the aqueous work-up of a reaction involving this compound. It should be adapted based on the specific properties of your product.
Table 1: Reagents and Recommended Quantities
| Reagent | Purpose | Typical Concentration/Amount |
| Saturated NaHCO₃ (aq) | Quenching/Neutralization | 1-2 volumes relative to reaction volume |
| Deionized Water | Washing | 1-2 volumes relative to reaction volume |
| Saturated NaCl (aq) (Brine) | Emulsion breaking/Drying | 1 volume relative to reaction volume |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | Sufficient to remove cloudiness from the organic layer |
| Extraction Solvent (e.g., EtOAc, DCM) | Product Extraction | 2-3 volumes relative to reaction volume, used in portions |
Step-by-Step Methodology
-
Quenching:
-
In a separate flask, prepare a stirred solution of saturated aqueous sodium bicarbonate, cooled in an ice bath.
-
Slowly, and with good stirring, add the completed reaction mixture to the cold bicarbonate solution.
-
Allow the mixture to stir for 30 minutes after the addition is complete to ensure full quenching of any unreacted sulfonyl chloride.
-
-
Phase Separation:
-
Transfer the quenched mixture to a separatory funnel.
-
Allow the layers to separate. If the reaction was run in a water-miscible solvent (e.g., THF, acetonitrile), you will need to add your extraction solvent at this stage.
-
-
Extraction:
-
Drain the organic layer (if denser than water) or collect the upper organic layer.
-
Add a fresh portion of extraction solvent to the aqueous layer in the separatory funnel.
-
Shake gently (or invert) and allow the layers to separate.
-
Combine this second organic extract with the first. Repeat the extraction one more time for a total of three extractions.
-
-
Washing:
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layers sequentially with:
-
Deionized water (to remove water-soluble salts).
-
Saturated aqueous NaCl (brine) (to help remove dissolved water).
-
-
-
Drying and Concentration:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Workflow Visualization
The following diagram illustrates the decision-making process during the aqueous work-up.
Caption: Decision workflow for the aqueous work-up of this compound reactions.
References
- 1. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 2. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]
- 3. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]
- 4. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. srdata.nist.gov [srdata.nist.gov]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
thermal stability and decomposition of 6-Methoxypyridine-3-sulfonyl chloride
Technical Support Center: 6-Methoxypyridine-3-sulfonyl chloride
Welcome to the technical resource center for this compound (CAS 312300-42-8). This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice on the handling, stability, and application of this versatile synthetic intermediate. As a key building block in the development of pharmaceuticals—such as antimitotic agents and gastric acid secretion inhibitors—understanding its properties is critical for successful and reproducible outcomes.[1][2] This document moves beyond simple data sheets to offer in-depth troubleshooting and validated protocols in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and safe handling of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: Proper storage is the single most critical factor in maintaining the integrity of this reagent. Due to the high reactivity of the sulfonyl chloride functional group, the primary concern is preventing hydrolysis.[3]
-
Moisture Prevention: The compound is highly sensitive to moisture and must be stored under anhydrous conditions.[3] Upon receipt, we recommend flushing the container with an inert gas (e.g., argon or nitrogen) before sealing. Parafilm® or Teflon™ tape can be used to wrap the cap and threads for an extra barrier.
-
Temperature: There is variability in supplier recommendations. Some suggest freezer storage (-20°C), while others indicate room temperature is sufficient.[1]
-
Our Recommendation: For long-term storage (>6 months), storing in a freezer at -20°C under an inert atmosphere is the best practice.[1] For short-term, active use, a desiccator at room temperature is acceptable, provided the container is properly sealed after each use. The key is to minimize water ingress, which is exacerbated by temperature cycling that can cause pressure changes and draw in moist air.
-
-
Incompatible Materials: Store away from strong oxidizing agents, bases, and, most importantly, water.[4][5]
Q2: What are the primary hazards I should be aware of when working with this compound?
A2: this compound is a corrosive and hazardous substance that demands careful handling in a controlled laboratory environment.
-
Corrosivity: It is classified as causing severe skin burns and serious eye damage.[4][5] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or neoprene for extended handling), and tight-sealing safety goggles or a face shield.[5]
-
Respiratory Irritation: The compound and its decomposition products can cause respiratory irritation.[4][5] All manipulations should be performed within a certified chemical fume hood.[5]
-
Reactivity with Water: As with many sulfonyl chlorides, it can react violently or exothermically with water, liberating toxic and corrosive hydrogen chloride (HCl) gas.[3][5] This is a critical consideration during reaction quenching and waste disposal.
Q3: What are the hazardous decomposition products generated under thermal stress?
A3: Heating the compound, either intentionally or through an uncontrolled exotherm, will lead to its decomposition. The expected hazardous byproducts include:
-
Oxides of Nitrogen (NOx)
-
Oxides of Sulfur (SOx)
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂)
The generation of these toxic and corrosive gases underscores the need for adequate ventilation and temperature control during reactions.
Q4: How should I properly quench a reaction and dispose of waste containing this compound?
A4: Due to its reactivity with water, direct quenching with aqueous solutions can be hazardous.
-
Reaction Quenching: A safer method is to slowly add the reaction mixture to a cold (0°C), stirred solution of a mild base, such as saturated sodium bicarbonate. This neutralizes the resulting HCl and facilitates the hydrolysis of any unreacted sulfonyl chloride. Alternatively, quenching with an alcohol (like isopropanol) will convert it to a more stable sulfonate ester.
-
Waste Disposal: All waste streams (solid and liquid) containing this compound should be considered hazardous. Neutralize reactive material before collection in a designated, properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[5]
Section 2: Troubleshooting Guide for Synthetic Applications
Unsuccessful reactions are a common challenge. This guide provides a logical workflow to diagnose and solve issues encountered during sulfonamide formation or other nucleophilic substitution reactions.
Problem: My sulfonamide-forming reaction has a low or non-existent yield.
Q: I've followed the literature procedure, but my reaction yield is poor. Could my this compound be degraded?
A: Yes, reagent degradation is the most common cause of failure. The sulfonyl chloride moiety readily hydrolyzes to the corresponding sulfonic acid, which is unreactive under typical sulfonamide coupling conditions.
-
Causality: Exposure to ambient moisture, even for brief periods, can lead to significant hydrolysis. If the cap was not sealed properly or the reagent was handled outside of an inert atmosphere, its purity is compromised.[3]
-
Troubleshooting Steps:
-
Visual Inspection: The pure compound is a white to light-yellow crystalline solid.[1][7] If it appears clumpy, discolored, or has a "wet" appearance, hydrolysis is likely.
-
Simple Quench Test: In a fume hood, carefully add a small spatula tip of the compound to a vial containing 1 mL of water. If you observe vigorous bubbling (HCl gas evolution) and an exothermic reaction, the sulfonyl chloride is likely still active. If it dissolves slowly with minimal reaction, it has likely hydrolyzed.
-
Definitive Check: The best method is to run a quick ¹H NMR in an anhydrous solvent like CDCl₃. The presence of a new, broad peak is indicative of the sulfonic acid. See Protocol 1 for details.[8]
-
-
Solution: If degradation is confirmed, use a fresh bottle of the reagent, ensuring it is handled under strictly anhydrous and inert conditions.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing a failed reaction involving this compound.
Caption: Troubleshooting workflow for sulfonamide synthesis.
Section 3: Protocols for Quality and Stability Assessment
To ensure experimental success, it is crucial to validate the quality of your starting material. The following are standard protocols for purity and thermal stability analysis.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol allows for a definitive, non-destructive assessment of the compound's purity and can quickly identify hydrolysis.
-
Preparation of NMR Sample (Under Inert Atmosphere):
-
In a glovebox or under a positive pressure of argon/nitrogen, add ~5-10 mg of this compound to a clean, dry NMR tube.
-
Using a dry syringe, add ~0.6 mL of an anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃).[8] Aprotic solvents are mandatory to prevent reaction in the tube.[8]
-
Cap the NMR tube securely. If not in a glovebox, wrap the cap with Parafilm®.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to observe all expected peaks.
-
-
Data Analysis:
-
Expected Peaks: Look for the characteristic aromatic protons of the pyridine ring and the singlet for the methoxy group protons.
-
Sign of Degradation: The primary indicator of hydrolysis is the appearance of a new, broad singlet corresponding to the sulfonic acid proton (-SO₃H). This peak's chemical shift can vary depending on concentration and residual water. Its presence confirms degradation.
-
Protocol 2: Standard Method for Thermal Stability Assessment by TGA
While specific decomposition data for this compound is not widely published, this protocol outlines the standard methodology for determining its thermal stability using Thermogravimetric Analysis (TGA). This is essential for planning reactions at elevated temperatures.[9][10]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean TGA pan (aluminum or platinum).
-
-
Instrument Setup and Execution:
-
Place the pan in the TGA instrument.
-
Purge the furnace with an inert gas (Nitrogen) at a flow rate of 20-50 mL/min.
-
Execute the temperature program as detailed in the table below.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins.[10] This temperature should be considered the upper limit for any synthetic application to avoid decomposition.
-
Table 1: Recommended TGA Experimental Parameters
| Parameter | Value | Rationale |
| Sample Mass | 5–10 mg | Provides a clear signal without significant thermal lag. |
| Heating Rate | 10 °C/min | Standard rate for screening thermal stability. |
| Temperature Range | 25 °C to 600 °C | Covers the full range from ambient to complete decomposition.[9] |
| Purge Gas | Nitrogen (N₂) | Provides an inert atmosphere to prevent oxidative decomposition. |
| Flow Rate | 20–50 mL/min | Ensures efficient removal of decomposition products from the furnace. |
Section 4: Visualizing Chemical Information
Hydrolytic Decomposition Pathway
The primary non-thermal decomposition pathway for this compound is hydrolysis. This reaction consumes the active reagent and generates corrosive byproducts.
Caption: The reaction of the title compound with water.
References
- 1. lookchem.com [lookchem.com]
- 2. 6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | 312300-42-8 [chemicalbook.com]
- 3. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. healthchems.lookchem.com [healthchems.lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Post-Reaction Removal of 6-Methoxypyridine-3-sulfonyl chloride
Welcome to the technical support guide for handling 6-Methoxypyridine-3-sulfonyl chloride post-reaction. This resource, designed for researchers and drug development professionals, provides practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions involving this reagent. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound?
Excess this compound is reactive and can interfere with subsequent synthetic steps.[1][2] Its polarity is often similar to that of the desired sulfonamide product, leading to significant challenges in purification, particularly co-elution during column chromatography.[1] Complete removal is essential for the purity, safety, and integrity of your final compound.[1]
Q2: What are the primary strategies for removing this excess reagent?
The most effective methods involve a "quenching" step. This chemically transforms the reactive sulfonyl chloride into a derivative with significantly different physical properties (usually higher polarity), making it easily separable from the desired product. The main strategies are:
-
Aqueous Hydrolysis: Using a basic aqueous solution to convert the sulfonyl chloride into its highly polar sulfonic acid salt.[1][3]
-
Amine Quench: Reacting it with a simple amine (like ammonia or a primary/secondary amine) to form a polar sulfonamide.[1][4]
-
Scavenger Resins: Employing polymer-bound amines that react with the sulfonyl chloride, allowing for its removal by simple filtration.[1]
Q3: How do I select the best removal method for my specific reaction?
The choice depends on three key factors:
-
Product Stability: If your product is sensitive to base or water, avoid aggressive aqueous hydrolysis.[1]
-
Product Polarity: The goal is to maximize the polarity difference between your product and the quenched byproduct. If your product is non-polar, converting the sulfonyl chloride to a very polar salt is highly effective.[1]
-
Solvent System: The quenching agent and byproduct should be compatible with your reaction solvent to ensure an efficient reaction and clean phase separation.
Q4: What are the signs of incomplete quenching or removal?
The most common indicator is difficulty during purification. If you observe a spot on your Thin Layer Chromatography (TLC) plate that corresponds to the starting sulfonyl chloride Rf value or if you isolate a mixture of your product and a closely eluting impurity, incomplete removal is a likely cause.
In-Depth Troubleshooting Guides
Issue 1: Co-elution of Product with this compound During Chromatography
Primary Cause: The polarity of your desired sulfonamide product is too similar to that of the unreacted this compound. This is a frequent challenge in sulfonamide synthesis.[1]
Core Strategy: Increase the polarity of the unwanted sulfonyl chloride by converting it into a more polar derivative before attempting chromatographic separation.
Solution A: Aqueous Basic Quench (Hydrolysis)
This method converts the sulfonyl chloride into the corresponding sodium 6-methoxypyridine-3-sulfonate salt, which is highly water-soluble and will partition into the aqueous layer during an extraction.
Protocol: Hydrolysis with Sodium Bicarbonate
-
Cooling: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0-10 °C in an ice bath. This is crucial as the hydrolysis is exothermic.[3]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the vigorously stirred reaction mixture.
-
Causality: The bicarbonate neutralizes the HCl generated during the reaction, driving the hydrolysis of the sulfonyl chloride to the sulfonic acid.[5] The base then deprotonates the sulfonic acid to form the highly polar salt.
-
Caution: Vigorous CO₂ evolution will occur. Add the solution portion-wise to control the effervescence and prevent overflow.[3]
-
-
Stirring: Continue stirring for at least 30 minutes at room temperature to ensure the complete hydrolysis of all residual sulfonyl chloride.[3]
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is water-immiscible (e.g., DCM, EtOAc), proceed to extraction. If it is water-miscible (e.g., THF, Acetonitrile), first remove the solvent under reduced pressure and then redissolve the residue in a suitable extraction solvent.
-
Work-up: Separate the organic and aqueous layers. The sulfonate salt byproduct will be in the aqueous layer. Wash the organic layer sequentially with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the crude product, now free of the sulfonyl chloride.[1]
Solution B: Amine Quench
This method converts the sulfonyl chloride into a simple, highly polar sulfonamide, which can be easily separated by extraction or chromatography.
Protocol: Quenching with Aqueous Ammonia
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition: Slowly add an excess of concentrated aqueous ammonia (NH₄OH) to the reaction mixture with vigorous stirring.
-
Causality: The ammonia acts as a nucleophile, reacting with the electrophilic sulfonyl chloride to form 6-methoxypyridine-3-sulfonamide. This new sulfonamide is typically much more polar than the desired product (assuming the product has a larger, more non-polar R-group attached to the nitrogen).
-
-
Stirring: Allow the mixture to stir for 30-60 minutes, monitoring the disappearance of the starting sulfonyl chloride by TLC.[1]
-
Work-up: Proceed with a standard aqueous extraction as described in the hydrolysis protocol. The highly polar sulfonamide byproduct will either precipitate (and can be filtered off) or remain in the aqueous layer.
Issue 2: Product is Unstable to Aqueous or Basic Conditions
Primary Cause: The target molecule contains functional groups (e.g., esters, protecting groups) that are sensitive to hydrolysis under the basic conditions of a typical aqueous quench.
Core Strategy: Utilize non-aqueous methods to selectively react with and remove the excess sulfonyl chloride.
Solution: Scavenger Resin (Polymer-Bound Amine)
This elegant solution immobilizes the excess sulfonyl chloride onto a solid support, which is then simply filtered away.
Protocol: Using Aminomethyl Polystyrene Resin
-
Resin Addition: To the completed reaction mixture, add a polymer-bound amine scavenger, such as aminomethyl polystyrene (typically 2-3 equivalents relative to the excess sulfonyl chloride).[1]
-
Stirring: Stir the suspension at room temperature. Reaction time can vary from a few hours to overnight.
-
Causality: The amine groups on the solid resin react with the sulfonyl chloride, covalently bonding the unwanted reagent to the insoluble polymer bead.
-
-
Monitoring: Monitor the reaction by TLC for the complete disappearance of the this compound spot.
-
Filtration: Once complete, filter the mixture to remove the resin beads.
-
Washing & Concentration: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.[1]
Data & Workflow Visualization
Table 1: Comparison of Quenching Strategies
| Method | Quenching Agent | Byproduct Formed | Byproduct Polarity | Ideal For... |
| Aqueous Hydrolysis | Saturated NaHCO₃(aq) or NaOH(aq) | Sodium 6-methoxypyridine-3-sulfonate | Very High (Water Soluble) | Base-stable products, especially non-polar ones.[1][3] |
| Amine Quench | NH₄OH(aq) or simple primary/secondary amine | 6-methoxypyridine-3-sulfonamide | High (Often water-soluble or easily separated) | Products where the quenched sulfonamide has a vastly different Rf.[1][4] |
| Scavenger Resin | Polymer-bound amine (e.g., aminomethyl polystyrene) | Resin-bound sulfonamide | N/A (Solid) | Sensitive products that cannot tolerate aqueous/basic conditions.[1] |
Table 2: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₃S | [2][6][7] |
| Molecular Weight | 207.63 g/mol | [6][7] |
| Appearance | Solid / Powder, may be a low melting solid | [7][8] |
| Reactivity | Sensitive to moisture; undergoes nucleophilic substitution | [2] |
| Primary Hazard | Skin sensitizer, eye irritant | [7] |
Workflow for Post-Reaction Clean-Up
Caption: Decision workflow for removing excess sulfonyl chloride.
Chemical Transformation During Quenching
Caption: Chemical transformation increases byproduct polarity for easy separation.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-methoxy-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Catalyst Screening for 6-Methoxypyridine-3-sulfonyl Chloride Mediated Reactions
Welcome to the technical support center for reactions involving 6-Methoxypyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of catalyst screening and reaction optimization. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Introduction to this compound Reactions
This compound is a versatile reagent in medicinal chemistry, primarily used for the synthesis of sulfonamides.[1][2] These compounds are of significant interest due to their wide range of biological activities.[3][4] The reactivity of the sulfonyl chloride group allows for nucleophilic substitution with primary and secondary amines to form the corresponding sulfonamides.[1] While this reaction can often proceed without a catalyst, particularly with nucleophilic amines, achieving high yields, selectivity, and functional group tolerance, especially with less reactive amines, frequently necessitates the use of a catalyst.[5]
This guide will focus on the systematic approach to screening catalysts to optimize your sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a building block in the synthesis of sulfonamides.[1][2] These sulfonamide derivatives are explored for a variety of therapeutic applications, including as anticancer agents and for treating gastric acid-related disorders.[2]
Q2: What are the key safety precautions when handling this compound?
A2: Like most sulfonyl chlorides, this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[1] It is also a potential irritant. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Store it in a tightly sealed container in a dry environment.[1]
Q3: Can I perform the reaction without a catalyst?
A3: Yes, the reaction between this compound and a primary or secondary amine can proceed without a catalyst, especially if the amine is highly nucleophilic.[5] A non-nucleophilic base, such as triethylamine or diisopropylethylamine (Hünig's base), is typically required to scavenge the HCl byproduct.[5] However, for less reactive amines or to achieve better reaction kinetics and yields, a catalyst is often beneficial.
Q4: What are the common side reactions to be aware of?
A4: The primary side reaction is the hydrolysis of the sulfonyl chloride to 6-methoxypyridine-3-sulfonic acid, which can occur if moisture is present in the reaction mixture.[1] Another potential issue is the formation of bis-sulfonylation products with primary amines, although this is less common.[6] With certain tertiary amines, oxidative side reactions can occur.[7]
Catalyst Screening Protocol
A systematic approach to catalyst screening is crucial for identifying the optimal conditions for your specific substrate combination. High-throughput screening (HTS) techniques are highly recommended to efficiently evaluate a wide range of catalysts and conditions.[8][9][10]
Step 1: Initial Catalyst and Base Selection
The choice of catalyst often depends on the nature of the amine. For sulfonamide formation, both metal-based and organocatalysts can be effective.
| Catalyst Class | Examples | Rationale |
| Palladium-based | Pd(OAc)₂, Pd₂(dba)₃ with ligands like Xantphos, Buchwald ligands | Effective for cross-coupling reactions and can facilitate S-N bond formation.[3] |
| Copper-based | CuI, Cu(OAc)₂, Cu(OTf)₂ | Known to catalyze aminosulfonylation reactions and are generally less expensive than palladium catalysts.[11][12] |
| Nickel-based | NiCl₂(dppp), Ni(cod)₂ | Can be effective for C-N bond formation and may offer different reactivity profiles.[4] |
| Organocatalysts | DMAP, PPh₃ | Can act as nucleophilic catalysts to activate the sulfonyl chloride. |
| Base Selection | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | The base is crucial for neutralizing the generated HCl and can influence the catalytic cycle.[5] |
Step 2: High-Throughput Screening Workflow
A typical high-throughput screening experiment can be performed in a 96-well plate format.[9]
Caption: High-throughput catalyst screening workflow.
Step 3: Data Analysis and Hit Identification
The primary goal is to identify conditions that maximize the yield of the desired sulfonamide while minimizing byproducts.[9] Analytical techniques like LC-MS or UPLC are ideal for rapid quantification of product formation and consumption of starting materials.
Troubleshooting Guide
Even with a systematic approach, challenges can arise. This section provides solutions to common problems.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently reactive amine. 3. Presence of moisture leading to sulfonyl chloride hydrolysis. 4. Inappropriate base or solvent. | 1. Verify Catalyst Activity: Use a positive control reaction with a known active catalyst-substrate combination. 2. Increase Reaction Temperature: Gently heat the reaction to increase the rate. 3. Change Catalyst System: Screen a different class of catalysts (e.g., switch from Pd to Cu). 4. Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly. Use of a glovebox for sensitive catalysts is recommended.[13] 5. Screen Different Bases and Solvents: The polarity of the solvent and the strength of the base can significantly impact the reaction. |
| Formation of Multiple Byproducts | 1. Decomposition of starting material or product. 2. Side reactions of the sulfonyl chloride (e.g., hydrolysis). 3. Undesired reactivity with the solvent or base. | 1. Lower Reaction Temperature: This can reduce the rate of decomposition. 2. Use a Milder Base: A less nucleophilic or weaker base might prevent side reactions. 3. Change the Solvent: Move to a more inert solvent. 4. Strictly Anhydrous Conditions: To prevent hydrolysis of the sulfonyl chloride.[1] |
| Inconsistent Results | 1. Poorly controlled reaction conditions (temperature, atmosphere). 2. Inconsistent reagent quality or concentration. 3. Air-sensitive catalysts being deactivated. | 1. Standardize Procedures: Ensure consistent temperature, stirring, and reaction time. 2. Use Fresh Reagents: Prepare fresh stock solutions and verify concentrations. 3. Inert Atmosphere: For air-sensitive catalysts, perform reactions under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar or water-soluble. 2. Co-elution with starting materials or byproducts during chromatography. | 1. Optimize Work-up Procedure: Consider liquid-liquid extraction with different pH adjustments or solid-phase extraction (SPE). 2. Develop a New Chromatography Method: Screen different solvent systems and stationary phases (e.g., normal phase vs. reverse phase). |
Mechanistic Considerations
Understanding the potential reaction mechanisms can aid in catalyst selection and troubleshooting.
Caption: Generalized catalytic cycle for sulfonamide formation.
For palladium-catalyzed reactions, the mechanism may involve oxidative addition of the sulfonyl chloride to the metal center, followed by amine coordination and reductive elimination to form the S-N bond.[3] Copper-catalyzed reactions can proceed through different pathways, potentially involving radical intermediates or coordination complexes.[11]
References
- 1. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. acdlabs.com [acdlabs.com]
- 10. fhi.mpg.de [fhi.mpg.de]
- 11. thieme-connect.com [thieme-connect.com]
- 12. [PDF] Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Semantic Scholar [semanticscholar.org]
- 13. medicilon.com [medicilon.com]
Validation & Comparative
A Comparative Guide to Amine Derivatization: 6-Methoxypyridine-3-sulfonyl chloride vs. Dansyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the sensitive and accurate quantification of primary and secondary amines is a frequent necessity. Many amine-containing molecules, including crucial biomarkers and pharmaceutical compounds, lack the intrinsic physicochemical properties for direct analysis by modern chromatographic techniques. Chemical derivatization addresses this challenge by covalently modifying the amine functional group, thereby enhancing detectability and improving chromatographic performance.
This guide provides an in-depth technical comparison of two sulfonyl chloride-based derivatization reagents: the well-established and widely used dansyl chloride and the less-characterized 6-methoxypyridine-3-sulfonyl chloride. We will delve into their respective chemical properties, derivatization protocols, and the analytical performance of their resulting sulfonamide derivatives, with a focus on supporting experimental data and the underlying scientific principles.
Introduction to the Reagents
Dansyl Chloride: The Gold Standard
Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a renowned derivatization agent celebrated for its ability to impart strong fluorescence and UV absorbance to primary and secondary amines.[1] Upon reaction, it forms highly stable N-dansyl-sulfonamide adducts that are readily amenable to analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its environment-sensitive fluorescence has also made it a valuable tool in biophysical studies to probe protein structure and dynamics.[3]
This compound: An Emerging Alternative?
This compound is a heterocyclic sulfonyl chloride that has primarily been utilized as a building block in the synthesis of various pharmaceuticals.[4] While not extensively documented as an analytical derivatization agent, its structural similarity to other pyridinyl sulfonyl chlorides used for this purpose suggests its potential for amine analysis, particularly in LC-MS applications where the pyridine moiety can facilitate protonation and enhance ionization.
Head-to-Head Comparison: Key Performance Attributes
| Feature | This compound | Dansyl Chloride |
| Target Analytes | Primary and Secondary Amines | Primary and Secondary Amines |
| Detection Method | Primarily LC-MS | HPLC-UV, HPLC-Fluorescence, LC-MS |
| Derivative Properties | Expected to enhance LC-MS ionization | Strong fluorescence and UV absorbance |
| Reaction Conditions | Likely requires alkaline conditions | Alkaline pH (9.5-10.5), elevated temperature (38-60°C)[1] |
| Derivative Stability | Expected to be stable sulfonamides | Highly stable sulfonamides[5] |
| Established Protocols | Not widely available for analytical derivatization | Abundant and well-validated |
| Reported LODs | Not readily available | Picomole to femtomole range[2] |
The Chemistry of Derivatization: A Mechanistic Overview
The derivatization of amines with both this compound and dansyl chloride proceeds via a nucleophilic substitution reaction. Under alkaline conditions, the target amino group is deprotonated, rendering it nucleophilic. This nucleophile then attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. The alkaline buffer is crucial not only for activating the amine but also for neutralizing the hydrochloric acid byproduct, which drives the reaction to completion.[2]
Experimental Protocols
Dansyl Chloride Derivatization for HPLC and LC-MS Analysis
This protocol is a well-established method for the derivatization of amino acids and can be adapted for other primary and secondary amines.[2]
Materials:
-
Amine-containing sample
-
100 mM Sodium bicarbonate buffer (pH 9.8)
-
50 mM Dansyl chloride in acetonitrile (ACN)
-
10% (v/v) Ammonium hydroxide in water (for quenching)
-
HPLC or LC-MS system with fluorescence or UV detector
Procedure:
-
To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in ACN.
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.
-
To quench the reaction, add 7.5 µL of 10% ammonium hydroxide to consume any excess dansyl chloride.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis. The sample may be diluted with a suitable solvent (e.g., 40% ACN) if necessary.
This compound Derivatization for LC-MS Analysis (Hypothetical Protocol)
Based on the principles of sulfonyl chloride reactivity and protocols for analogous compounds like pyridine-3-sulfonyl chloride, a hypothetical protocol for derivatization with this compound can be proposed. It is crucial to note that this protocol is not experimentally validated and would require optimization.
Materials:
-
Amine-containing sample
-
100 mM Borate buffer (pH 9.5)
-
10 mg/mL this compound in ACN
-
Formic acid (for acidification)
-
LC-MS system
Procedure:
-
To 50 µL of the sample in a microcentrifuge tube, add 50 µL of 100 mM borate buffer (pH 9.5).
-
Add 100 µL of the this compound solution in ACN.
-
Vortex the mixture and incubate at 50°C for 30 minutes.
-
Acidify the reaction mixture with a small volume of formic acid to a pH of approximately 3.
-
Centrifuge to pellet any solids.
-
Transfer the supernatant to an HPLC vial for LC-MS analysis.
Performance and Application Insights
Dansyl Chloride: A Proven Performer
The utility of dansyl chloride is well-documented across a multitude of applications, from the analysis of biogenic amines in food to the quantification of amino acids in biological matrices.[6][7] The resulting dansylamides are not only intensely fluorescent, allowing for highly sensitive detection, but they also exhibit increased hydrophobicity, which enhances their retention and separation on reversed-phase HPLC columns.[2] In LC-MS, the dimethylamino group of the dansyl moiety can be readily protonated, leading to improved ionization efficiency in positive ion mode electrospray ionization.[7]
However, the derivatization reaction with dansyl chloride can be time-consuming, and the reagent itself is susceptible to hydrolysis in aqueous environments, which can lead to the formation of byproducts.[6]
This compound: A Potential Player in LC-MS
While experimental data on the performance of this compound as an analytical derivatization agent is scarce, its chemical structure offers some intriguing possibilities, particularly for LC-MS applications. The pyridine nitrogen is basic and can be easily protonated, which is expected to significantly enhance the ionization efficiency of the resulting sulfonamide derivatives in the mass spectrometer source. This could potentially lead to very low limits of detection.
A study utilizing the closely related pyridine-3-sulfonyl chloride for the derivatization of steroidal estrogens demonstrated effective enhancement of ionization efficiency for LC-ESI-MS/MS analysis.[8] This suggests that this compound could be a valuable tool for targeted LC-MS/MS assays of specific amines where high sensitivity is paramount.
The lack of a strong fluorophore in the 6-methoxypyridine-3-sulfonyl moiety means it is unlikely to be suitable for fluorescence-based detection methods. Furthermore, the absence of established and validated protocols necessitates significant method development for any new application.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and dansyl chloride for amine derivatization hinges on the specific requirements of the analytical method.
Dansyl chloride remains the reagent of choice for researchers who require a robust, versatile, and well-characterized method compatible with multiple detection techniques, including HPLC-UV, HPLC-Fluorescence, and LC-MS. Its extensive track record and the availability of numerous validated protocols make it a reliable workhorse for a broad range of applications.
This compound , on the other hand, represents a more speculative but potentially powerful option for researchers focused purely on achieving the highest sensitivity in targeted LC-MS/MS analyses. Its utility is predicated on the hypothesis that the pyridine moiety will significantly enhance ionization. However, those venturing to use this reagent must be prepared to invest considerable effort in method development and validation, as the supporting scientific literature for analytical applications is currently limited.
As with any analytical method, the final selection of a derivatization reagent should be guided by a thorough evaluation of the analyte's properties, the sample matrix, the available instrumentation, and the desired level of sensitivity and throughput.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 5. Fluorescence analysis of sulfonamide binding to carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action spectra for fluorescence excitation of pyridine nucleotide in photosynthetic bacteria and algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Comparative Guide to the Biological Activity of 6-Methoxypyridine-3-sulfonamide Derivatives
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, celebrated for its versatile pharmacophoric properties. When integrated into a heterocyclic framework like 6-methoxypyridine, it gives rise to a scaffold of significant therapeutic interest: the 6-methoxypyridine-3-sulfonamide core. This guide offers an in-depth comparison of the biological activities of its derivatives, synthesizing data from contemporary research to provide a clear perspective for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR), compare inhibitory potentials against key biological targets, and provide robust experimental protocols for their evaluation.
The Strategic Advantage of the 6-Methoxypyridine-3-sulfonamide Core
The unique arrangement of the 6-methoxypyridine-3-sulfonamide core offers a strategic advantage in drug design. The sulfonamide group, a well-established zinc-binding moiety, provides a strong anchor for interaction with metalloenzymes.[1] The pyridine ring introduces a degree of rigidity and specific electronic properties, while the 6-methoxy group can influence solubility and metabolic stability, as well as participate in key hydrogen bonding interactions within target proteins. This guide will explore how modifications to this core structure modulate its biological activity against two prominent classes of enzymes: Carbonic Anhydrases and Protein Kinases.
I. Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity
Sulfonamides are classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes crucial for physiological processes like pH regulation and CO2 transport.[1] Dysregulation of specific CA isoforms is implicated in various diseases, including glaucoma, edema, and cancer, making isoform-selective inhibitors highly sought after.[1] Derivatives of the pyridine-3-sulfonamide scaffold have demonstrated potent inhibitory activity against several human CA (hCA) isoforms.[2]
Comparative Inhibitory Activity
The biological activity of 6-methoxypyridine-3-sulfonamide derivatives against various hCA isoforms is a subject of ongoing research. While direct comparative data for a series of 6-methoxypyridine-3-sulfonamide derivatives is emerging, we can extrapolate from studies on closely related pyridine-3-sulfonamides to understand the structural determinants of potency and selectivity. For instance, a study on 4-substituted pyridine-3-sulfonamides revealed a broad range of inhibitory activity, with inhibition constants (Kᵢ) reaching the nanomolar range for hCA II, hCA IX, and hCA XII.[2]
| Compound/Derivative Class | Target Isoform | Kᵢ (nM) | Selectivity Profile | Reference |
| 4-Substituted Pyridine-3-sulfonamides | hCA I | >10,000 | Low | [2] |
| hCA II | 271 | Moderate | [2] | |
| hCA IX | 137 | Selective over hCA II | [2] | |
| hCA XII | 91 | Potent | [2] | |
| Acetazolamide (Standard) | hCA II | - | Broad Spectrum | [2] |
| hCA IX | - | Broad Spectrum | [2] |
This table is illustrative and based on data for 4-substituted pyridine-3-sulfonamides. Further studies are needed for direct comparison of 6-methoxypyridine-3-sulfonamide derivatives.
The key takeaway is that modifications to the pyridine ring system can significantly influence isoform selectivity. The 6-methoxy group is anticipated to occupy a specific region of the active site, potentially enhancing interactions with certain isoforms over others.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
To assess the inhibitory potential of novel 6-methoxypyridine-3-sulfonamide derivatives against various CA isoforms, a stopped-flow spectrophotometric assay is the gold standard.[3] This method measures the enzyme-catalyzed hydration of CO₂.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.4).
-
Dissolve the 6-methoxypyridine-3-sulfonamide derivative in DMSO to create a high-concentration stock solution.
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
Prepare a pH indicator solution (e.g., phenol red) in the assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a reaction cuvette, mix the CA enzyme solution with varying concentrations of the test inhibitor.
-
Include a control with no inhibitor.
-
Allow the mixture to incubate at a controlled temperature (e.g., 25°C) for a specified time to allow for inhibitor binding.
-
-
Kinetic Measurement:
-
Utilize a stopped-flow spectrophotometer to rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water and the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ by the enzyme causes a pH drop.
-
-
Data Analysis:
-
Calculate the initial rates of the enzymatic reaction from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Visualizing the Mechanism
Caption: Competitive inhibition of Carbonic Anhydrase by a sulfonamide derivative.
II. PI3K/mTOR Dual Inhibition: A Strategy in Oncology
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.[4]
Recent studies have highlighted the potential of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[4][5] A notable study detailed the design, synthesis, and evaluation of a series of these compounds, with some exhibiting remarkable potency.[4]
Comparative Inhibitory Activity
One particularly potent derivative, compound 22c from a 2023 study, which features a quinoline core attached to the sulfonamide methoxypyridine scaffold, demonstrated impressive dual inhibitory activity.[4][5]
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cell Line (MCF-7) IC₅₀ (nM) | Cell Line (HCT-116) IC₅₀ (nM) | Reference |
| 22c | 0.22 | 23 | 130 | 20 | [4][5] |
These results underscore the potential of the 6-methoxypyridine-3-sulfonamide scaffold as a foundation for developing highly potent PI3K/mTOR dual inhibitors. The structure-activity relationship suggests that the nature of the aromatic system linked to the sulfonamide is crucial for achieving high potency.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare solutions of the recombinant PI3K and mTOR kinases.
-
Prepare a solution of the appropriate substrate (e.g., PIP2 for PI3K).
-
Prepare a solution of ATP at the desired concentration.
-
Create serial dilutions of the 6-methoxypyridine-3-sulfonamide test compounds.
-
-
Kinase Reaction:
-
In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Visualizing the Signaling Pathway
Caption: Inhibition of the PI3K/mTOR signaling pathway.
III. Emerging Activities and Future Directions
The versatility of the 6-methoxypyridine-3-sulfonamide scaffold extends beyond CA and PI3K/mTOR inhibition. Research has indicated that sulfonamide derivatives can modulate the activity of other important biological targets, including tumor pyruvate kinase M2 (PKM2) and aromatase.[6][7] Furthermore, some derivatives have shown promise as gamma-secretase modulators for potential Alzheimer's disease therapy.[8]
The continued exploration of this scaffold through systematic structural modifications and robust biological evaluation is poised to uncover novel therapeutic agents. Future research should focus on:
-
Expanding the scope of biological targets: Screening libraries of 6-methoxypyridine-3-sulfonamide derivatives against a wider range of enzymes and receptors.
-
Optimizing for selectivity: Fine-tuning the structure to enhance selectivity for specific enzyme isoforms or kinase targets to minimize off-target effects.
-
In vivo evaluation: Advancing the most promising in vitro candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[9]
Conclusion
The 6-methoxypyridine-3-sulfonamide scaffold represents a privileged structure in modern drug discovery. Its derivatives have demonstrated potent and, in some cases, selective inhibitory activity against clinically relevant targets such as carbonic anhydrases and PI3K/mTOR. The inherent modularity of this scaffold allows for systematic chemical modifications, paving the way for the development of next-generation therapeutics. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective medicines.
References
- 1. Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Bioisosteric Replacement of Carboxamides with 6-Methoxypyridine-3-sulfonamides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of success. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor.[1][2] This guide provides an in-depth comparison of the bioisosteric replacement of the ubiquitous carboxamide functional group with the 6-methoxypyridine-3-sulfonamide moiety. We will explore the rationale, synthetic strategies, and resulting impact on key drug-like properties, supported by experimental data and established protocols.
The Rationale: Why Replace a Carboxamide?
Carboxamides are prevalent in pharmaceuticals due to their ability to form key hydrogen bond interactions and their relative stability.[3][4][5][6] However, they are not without their liabilities. Poor metabolic stability, low cell permeability, and potential for off-target toxicity can hinder the development of promising drug candidates.[1] Bioisosteric replacement aims to address these challenges while preserving or enhancing the desired biological activity.[1][2]
The 6-methoxypyridine-3-sulfonamide group has emerged as a compelling bioisostere for carboxamides. This is attributed to its ability to mimic the hydrogen bonding capabilities of the carboxamide while offering distinct advantages in terms of physicochemical and pharmacokinetic properties.[7]
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a bioisosteric replacement is often driven by the desire to modulate a compound's physicochemical properties. Here, we compare the key attributes of carboxamides and 6-methoxypyridine-3-sulfonamides.
| Property | Carboxamide | 6-Methoxypyridine-3-sulfonamide | Rationale for Replacement |
| Acidity (pKa) | Weakly acidic to neutral | More acidic (pKa ~9-10)[1] | The increased acidity of the sulfonamide can lead to stronger interactions with certain biological targets and can influence solubility and distribution. |
| Lipophilicity (LogP) | Variable | Generally more lipophilic[1] | Increased lipophilicity can enhance membrane permeability and improve oral bioavailability.[1] |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor[4] | Acts as both H-bond donor and acceptor, with two potential acceptor sites on the sulfonyl oxygens[1] | The additional hydrogen bond acceptor capability can lead to enhanced target binding affinity.[1] |
| Metabolic Stability | Susceptible to hydrolysis by amidases | Generally more resistant to enzymatic cleavage | Increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile. |
| Solubility | Variable | Can offer improved aqueous solubility in some cases | Modulation of solubility is crucial for both formulation and bioavailability. |
Synthesis of 6-Methoxypyridine-3-sulfonamides: A Practical Workflow
The successful implementation of a bioisosteric replacement strategy hinges on robust and efficient synthetic methodologies. The following section outlines a general, yet detailed, protocol for the synthesis of 6-methoxypyridine-3-sulfonamides.
This protocol describes a common synthetic route, which may require optimization based on the specific substrate.
Step 1: Synthesis of 6-Methoxypyridine-3-sulfonic acid
This step often involves the sulfonation of a commercially available 2-methoxypyridine derivative. While a direct protocol for this specific sulfonic acid was not found in the search results, a general approach for the synthesis of pyridinesulfonic acids can be adapted. For example, a mixture of 2-aminopyridine and concentrated sulfuric acid can be heated to produce 6-aminopyridine-3-sulfonic acid.[8] A similar approach with 2-methoxypyridine could be explored.
Step 2: Conversion to 6-Methoxypyridine-3-sulfonyl chloride
The sulfonic acid is then converted to the more reactive sulfonyl chloride.
-
Reagents: 6-Methoxypyridine-3-sulfonic acid, phosphorus pentachloride (PCl₅), and a catalytic amount of phosphorus oxychloride (POCl₃).
-
Procedure:
Step 3: Formation of the 6-Methoxypyridine-3-sulfonamide
The final step involves the reaction of the sulfonyl chloride with an appropriate amine.
-
Reagents: this compound, desired amine, and a base (e.g., triethylamine or pyridine).
-
Procedure:
-
Dissolve the this compound in a suitable solvent such as dichloromethane.[9]
-
Add the desired amine to the solution.[9]
-
Add the base and stir the reaction at room temperature until completion (monitored by TLC).[9]
-
Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer and evaporate the solvent to obtain the crude product, which can be purified by chromatography.[9]
-
References
- 1. drughunter.com [drughunter.com]
- 2. [PDF] Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. | Semantic Scholar [semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. jocpr.com [jocpr.com]
- 6. Carboxamide derivatives: Significance and symbolism [wisdomlib.org]
- 7. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Analytical Characterization of 6-Methoxypyridine-3-Sulfonamides
Introduction: The Analytical Imperative for Novel Sulfonamides
The 6-methoxypyridine-3-sulfonamide scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a variety of therapeutic agents. Its unique electronic and steric properties influence molecular interactions, solubility, and metabolic stability. For researchers and drug development professionals, the rigorous and unambiguous characterization of these molecules is not merely a procedural step but the very foundation of reliable, reproducible, and translatable science. An unconfirmed structure, an inaccurately determined purity, or an unidentified impurity can have profound consequences on downstream biological assays, pharmacokinetic studies, and ultimately, regulatory submission and patient safety.
This guide provides a comparative analysis of the essential analytical methods for the comprehensive characterization of 6-methoxypyridine-3-sulfonamides. We move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to ensure the integrity of your analytical data. Each technique is presented as part of a holistic, self-validating workflow designed to deliver an unimpeachable data package for any research or development milestone.
The Overall Analytical Workflow
A robust characterization strategy employs orthogonal techniques, where each method provides a unique and complementary piece of information. The results, when taken together, provide a high-confidence confirmation of the molecule's identity, purity, and quantity.
Figure 1: A comprehensive workflow for the characterization of novel chemical entities.
Chromatographic Methods: Separation and Quantification
Chromatography is the cornerstone for determining the purity of a compound and quantifying its amount. The choice of method depends on the required sensitivity and the nature of the analysis—from routine quality control to trace impurity identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and assay determination in the pharmaceutical industry.[1] For 6-methoxypyridine-3-sulfonamides, a reversed-phase method is typically the most effective starting point.
-
Expertise & Causality: The pyridine and sulfonamide moieties impart a moderate degree of polarity to these molecules, making them ideally suited for retention on nonpolar stationary phases like C18. The use of a buffered mobile phase (e.g., with formic acid or ammonium acetate) is critical.[2] This controls the ionization state of the weakly acidic sulfonamide proton and the weakly basic pyridine nitrogen, ensuring sharp, symmetrical, and reproducible peak shapes. UV detection is highly effective due to the aromatic nature of the pyridine ring, which provides a strong chromophore.
| Parameter | HPLC-UV | HPLC-FLD (with Derivatization) |
| Principle | UV Absorbance | Fluorescence Emission |
| Primary Use | Purity, Assay, Routine QC | Trace Quantification, Bioanalysis |
| Sensitivity | Good (ng level) | Excellent (pg level)[3][4][5] |
| Specificity | Moderate | High (if derivatizing agent is specific) |
| Complexity | Low | High (requires pre- or post-column reaction) |
| Destructive? | No | No |
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.[2]
-
Column Temperature: 30 °C.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of the 6-methoxypyridine-3-sulfonamide reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of 100 µg/mL using the same diluent as the standard.
-
-
System Suitability (Trustworthiness):
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis:
-
Inject a blank (diluent), followed by the standard solution, and then the sample solution.
-
Calculate purity by area percent normalization. Calculate the assay by comparing the peak area of the sample to that of the reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For definitive molecular weight confirmation and sensitive impurity profiling, LC-MS is the unparalleled choice.[1] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
-
Expertise & Causality: Electrospray Ionization (ESI) in positive mode is highly effective for this class of compounds. The pyridine nitrogen is readily protonated to form the [M+H]⁺ ion, providing a clear signal for the molecular weight.[6] Tandem MS (MS/MS) is used for structural confirmation by fragmenting the parent ion in a collision cell. Characteristic fragment ions for sulfonamides include those corresponding to the loss of SO₂ and cleavage of the pyridine ring, providing a structural fingerprint.[7]
Figure 2: The process of tandem mass spectrometry (MS/MS) analysis.
-
System Preparation:
-
Utilize a UPLC/UHPLC system for fast analysis, coupled to a triple quadrupole or Orbitrap mass spectrometer.
-
Use the same column and mobile phases as the HPLC-UV method, but at a reduced flow rate (e.g., 0.4-0.6 mL/min) suitable for the MS interface.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in the initial mobile phase condition. High concentrations can cause source contamination and signal suppression.
-
-
MS Parameter Optimization:
-
Infuse a standard solution directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for fragmentation.
-
-
Analysis:
Spectroscopic Methods: Definitive Structural Elucidation
While chromatography and mass spectrometry can separate and suggest a structure, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for full characterization.
-
Expertise & Causality: The ¹H NMR spectrum will provide information on the number of different types of protons, their connectivity (via splitting patterns), and their chemical environment. The ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule. For a 6-methoxypyridine-3-sulfonamide, specific, predictable signals are expected.[8]
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Features |
| Methoxy (-OCH₃) | ~3.6 - 4.0 | ~55 - 56 | Sharp singlet, integrating to 3 protons.[8] |
| Pyridine Ring (Ar-H) | ~6.5 - 8.5 | ~110 - 160 | Distinct signals for each aromatic proton, with coupling patterns confirming their positions.[8] |
| Sulfonamide (-SO₂NH-) | ~8.5 - 10.5 | N/A | Broad singlet, exchangeable with D₂O. Its chemical shift can be concentration and solvent dependent.[8][9] |
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of polarities and the sulfonamide proton is often clearly visible.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative NMR (qNMR) is desired.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise.
-
Acquire a broadband-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign all signals and confirm connectivity.
-
Elemental Analysis: The Fundamental Confirmation
Elemental analysis provides the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS).[10][11][12]
-
Expertise & Causality: This technique uses high-temperature combustion to convert the sample into simple gases (CO₂, H₂O, N₂, SO₂).[13] These gases are then separated and quantified by detectors. The resulting percentages are compared against the theoretical values calculated from the proposed molecular formula. A match within ±0.4% is considered confirmation of the empirical formula. This is a fundamental quality check that is independent of spectroscopic interpretation.
| Parameter | Value |
| Principle | Combustion Analysis[13] |
| Information | %C, %H, %N, %S |
| Sample Amount | ~2-3 mg |
| Accuracy | High (typically within ±0.4% of theoretical) |
| Purpose | Confirmation of empirical formula and high purity |
| Destructive? | Yes |
Method Validation: Ensuring Trustworthy Data
Every analytical method used in a regulated environment must be validated to prove it is suitable for its intended purpose.[14][15] Validation demonstrates that the method is accurate, precise, specific, and reliable. The parameters for validation are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[16]
| Parameter | Definition | Typical Application |
| Accuracy | The closeness of test results to the true value.[15] | Assay, Impurity Quantification |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly.[15] | Assay, Impurity Quantification |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[15] | Identification, Purity, Assay |
| Linearity | The ability to obtain results that are directly proportional to the concentration of the analyte.[15] | Assay, Impurity Quantification |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Impurity Tests |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17] | Impurity Quantification |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Transferability of the method |
Conclusion: A Multi-Faceted Approach to Certainty
The characterization of a 6-methoxypyridine-3-sulfonamide is not achieved with a single technique but through the logical application of orthogonal analytical methods. HPLC provides the critical measure of purity, LC-MS confirms molecular weight and identifies impurities, NMR delivers the definitive structural proof, and elemental analysis validates the fundamental empirical formula. By understanding the strengths and purposes of each method and embedding principles of validation into your workflow, you can generate a complete, high-integrity data package that provides absolute confidence in your molecule's identity and quality.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 12. Elemental analysis: operation & applications - Elementar [elementar.com]
- 13. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. wjarr.com [wjarr.com]
A Senior Application Scientist’s Guide to Assessing the Metabolic Stability of 6-Methoxypyridine-3-Sulfonamide Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from discovery to clinical application, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation by the body's enzymatic machinery, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those metabolized too slowly can accumulate, leading to toxicity.[2][3] Therefore, early assessment of metabolic stability is a cornerstone of modern drug development, enabling chemists to build more robust structure-activity relationships (SAR) and prioritize candidates with favorable pharmacokinetic properties.[4][5]
This guide focuses on a specific chemical class: 6-methoxypyridine-3-sulfonamide and its derivatives. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, prized for its ability to improve potency and physicochemical properties.[6][7] The sulfonamide group is also a well-established pharmacophore. However, the combination of these moieties introduces specific metabolic liabilities that must be carefully evaluated. This guide provides a comparative framework for assessing the metabolic stability of these compounds, moving beyond mere protocol recitation to explain the causal logic behind experimental design and data interpretation.
The Metabolic Landscape: Predicting the Fate of 6-Methoxypyridine-3-Sulfonamides
Before embarking on experimental work, a foundational understanding of the likely metabolic pathways is essential. This allows for the design of more insightful experiments and aids in the eventual identification of metabolites. The structure of 6-methoxypyridine-3-sulfonamide presents several potential "soft spots" for metabolic attack, primarily governed by two major phases of metabolism.
-
Phase I Metabolism: These reactions, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver, introduce or expose functional groups.[2][8] For our target scaffold, the most probable Phase I reactions are:
-
O-demethylation: The methoxy group on the pyridine ring is a prime target for oxidative O-dealkylation, yielding a hydroxypyridine metabolite.
-
Aromatic Hydroxylation: The pyridine ring itself can be hydroxylated by CYP enzymes.[9]
-
Oxidation: The sulfur atom of the sulfonamide can undergo oxidation.
-
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite, typically increasing water solubility and facilitating excretion.[2] Key Phase II pathways for sulfonamides include:
The interplay between these pathways determines the compound's overall clearance rate. A logical experimental approach, therefore, must be capable of dissecting the contributions of both Phase I and Phase II enzymes.
A Comparative Guide to Core In Vitro Stability Assays
The two most widely used in vitro systems for assessing hepatic metabolism are liver microsomes and hepatocytes.[13] The choice between them is not arbitrary; it depends on the specific question being asked.
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[3] They are a rich source of Phase I enzymes, particularly CYPs, and some Phase II enzymes like UGTs.[3][14] They are ideal for initial, high-throughput screening to assess susceptibility to oxidative metabolism.[2][15]
-
Hepatocytes: These are intact, viable liver cells that contain the full complement of metabolic enzymes (both Phase I and Phase II) and the necessary cofactors in their proper cellular environment.[3][16][17] They provide a more comprehensive and physiologically relevant assessment of a compound's total hepatic metabolic clearance.[16][17]
The following diagram illustrates the decision-making process for selecting the appropriate assay system.
Caption: Workflow for selecting the appropriate in vitro metabolic stability assay.
Experimental Protocols & Data Analysis
Here, we detail standardized protocols for both assays. The key to a self-validating system is the inclusion of appropriate controls.
Liver Microsomal Stability Assay
This assay quantifies a compound's disappearance due to Phase I metabolism by incubating it with liver microsomes and an essential cofactor, NADPH.[14]
Experimental Protocol: Step-by-Step
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in buffer, containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[18]
-
Prepare a 1 mM stock solution of the 6-methoxypyridine-3-sulfonamide test compound and positive controls (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) in DMSO.
-
-
Incubation Setup:
-
In a 96-well plate, pre-warm the phosphate buffer, microsomal solution (to a final concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM) at 37°C for 5-10 minutes.[14]
-
Negative Control: Set up parallel incubations without the NADPH regenerating system to account for non-enzymatic degradation.[18]
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).[14]
-
-
Sample Processing and Analysis:
Data Presentation and Analysis
The concentration of the parent compound remaining at each time point is used to determine the rate of metabolism.
| Parameter | Formula | Description |
| Half-Life (t½) | 0.693 / k | The time it takes for 50% of the compound to be metabolized. k is the elimination rate constant derived from the slope of the natural log of % remaining vs. time plot.[15] |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | The rate of metabolism normalized to the amount of enzyme, representing the intrinsic metabolic capacity of the liver.[14][15] |
Hepatocyte Stability Assay
This assay provides a more holistic view by using intact liver cells, capturing both Phase I and Phase II metabolic pathways.[17]
Experimental Protocol: Step-by-Step
-
Reagent Preparation:
-
Prepare incubation medium (e.g., Williams' Medium E) and warm to 37°C.[4]
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).
-
Prepare a hepatocyte suspension at a specific density (e.g., 1 x 10^6 viable cells/mL) in the incubation medium.[4]
-
Prepare 1 mM stock solutions of the test compound and controls in DMSO.
-
-
Incubation Setup:
-
In a 12- or 24-well plate, add the hepatocyte suspension. Place the plate on an orbital shaker in an incubator (37°C, 5% CO2) to keep the cells in suspension.[4]
-
Add the test compound to the wells to achieve a final concentration of 1 µM (final DMSO concentration should be ≤0.1%).[4][19]
-
Negative Control: Use heat-inactivated hepatocytes to control for non-enzymatic degradation or cell binding.[4]
-
-
Sampling and Analysis:
Data Presentation and Analysis
The data analysis is similar to the microsomal assay, but the intrinsic clearance is normalized to the number of cells.
| Parameter | Formula | Description |
| Half-Life (t½) | 0.693 / k | The time it takes for 50% of the compound to be metabolized in the presence of hepatocytes.[19] |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / 10^6 cells) | The rate of metabolism normalized to the number of hepatocytes. This value can be scaled to predict in vivo hepatic clearance.[4][16] |
Comparative Analysis: Interpreting the Data
To illustrate the power of this comparative approach, consider the hypothetical data below for our lead compound, Compound A (6-methoxypyridine-3-sulfonamide) , compared against two structural analogs.
-
Alternative 1: A version with the methoxy group replaced by hydrogen (pyridine-3-sulfonamide).
-
Alternative 2: A version with the pyridine ring replaced by a phenyl ring (4-methoxybenzenesulfonamide).
Table: Comparative Metabolic Stability Data
| Compound | Assay System | t½ (min) | CLint (µL/min/mg protein or 10^6 cells) | Major Metabolites Identified |
| Compound A | Human Liver Microsomes | 45 | 30.8 | M1 (O-desmethyl) |
| (6-methoxy-pyridine) | Human Hepatocytes | 25 | 55.5 | M1 (O-desmethyl), M2 (M1-glucuronide), M3 (N-acetyl) |
| Alternative 1 | Human Liver Microsomes | > 60 | < 23.1 | M4 (Ring hydroxylation) |
| (Pyridine) | Human Hepatocytes | 50 | 27.7 | M4 (Ring hydroxylation), M5 (N-acetyl) |
| Alternative 2 | Human Liver Microsomes | 35 | 39.6 | M6 (O-desmethyl) |
| (4-methoxy-phenyl) | Human Hepatocytes | 33 | 42.0 | M6 (O-desmethyl), M7 (M6-glucuronide) |
Causality and Interpretation:
-
Compound A: The half-life is significantly shorter in hepatocytes than in microsomes, and the CLint is almost double. This strongly suggests that both Phase I (O-demethylation) and Phase II (glucuronidation, N-acetylation) pathways are major contributors to its clearance. The methoxy group is a clear metabolic liability.
-
Alternative 1: Removing the methoxy group dramatically increases stability in both systems. The clearance is primarily driven by slower ring hydroxylation and N-acetylation, making this a more stable analog.
-
Alternative 2: Replacing the pyridine ring with a phenyl ring results in high clearance similar to Compound A, dominated by O-demethylation. However, the difference between microsomal and hepatocyte clearance is less pronounced than for Compound A, suggesting N-acetylation may be less significant for this analog. The pyridine nitrogen in Compound A may influence the susceptibility of the sulfonamide to acetylation.
Visualizing the Metabolic Pathways
Based on the data and known biotransformations, we can map the likely metabolic fate of 6-methoxypyridine-3-sulfonamide.
Caption: Predicted metabolic pathways for 6-methoxypyridine-3-sulfonamide.
Conclusion: A Strategy for Success
Assessing the metabolic stability of 6-methoxypyridine-3-sulfonamide compounds requires a multi-faceted approach. A simple screening assay is not enough; true insight comes from a comparative analysis of data from complementary systems.
-
Start with Microsomes: Use the liver microsomal stability assay for rapid initial screening to understand the impact of structural modifications on Phase I (CYP-mediated) metabolism.
-
Advance with Hepatocytes: For promising candidates, employ the hepatocyte stability assay to gain a comprehensive understanding of total hepatic clearance, incorporating both Phase I and Phase II pathways.
-
Compare and Contrast: The key lies in comparing the results from both systems. A significant increase in clearance in hepatocytes points directly to substantial Phase II metabolism or contributions from cytosolic enzymes not present in microsomes.
-
Identify Liabilities: Use metabolite identification studies to confirm predicted pathways and pinpoint specific metabolic "soft spots," such as the methoxy group in our example. This provides actionable intelligence for medicinal chemists to guide the next round of compound design, for instance, by replacing the methoxy group or blocking the site of metabolism to enhance stability.
By following this evidence-based, comparative workflow, research teams can make more informed decisions, efficiently optimize lead candidates, and ultimately increase the probability of developing successful drugs.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bioivt.com [bioivt.com]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment [mdpi.com]
- 9. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. acpjournals.org [acpjournals.org]
- 12. karger.com [karger.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - AR [thermofisher.com]
A Senior Application Scientist's Guide to Alternative Sulfonylating Reagents for 6-Methoxypyridine-3-sulfonyl Chloride
In the landscape of medicinal chemistry, the pyridine sulfonamide moiety is a cornerstone, integral to the structure and function of numerous therapeutic agents. 6-Methoxypyridine-3-sulfonyl chloride serves as a key building block for introducing this functional group, valued for the specific electronic properties conferred by the methoxy group.[1][2] However, reliance on a single reagent can limit synthetic strategies and the exploration of a broader chemical space. Factors such as reactivity, stability, commercial availability, and the desire to modulate physicochemical properties in final compounds necessitate a thorough understanding of viable alternatives.
This guide provides an in-depth comparison of alternative sulfonylating reagents, moving beyond a simple list to explain the causality behind experimental choices. We will explore how substituent and positional changes on the pyridine ring impact reactivity and offer field-proven insights into their practical application.
The Benchmark: Understanding Pyridine-3-sulfonyl Chlorides
The parent compound, Pyridine-3-sulfonyl chloride, is a widely used intermediate, notably in the synthesis of Vonoprazan, a potassium-competitive acid blocker.[3][4] Its reactivity is characteristic of an aromatic sulfonyl chloride, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively.[4][5] However, like many sulfonyl chlorides, it is sensitive to moisture and can hydrolyze, requiring careful handling under anhydrous conditions.[3][6]
The methoxy group in the 6-position of the target compound, this compound, acts as an electron-donating group, which can subtly modulate the reactivity of the sulfonyl chloride and influence the properties of the resulting sulfonamide. The quest for alternatives often stems from a need to either enhance reactivity or introduce different electronic or steric features.
A Comparative Analysis of Key Alternatives
We will now evaluate several classes of alternatives, comparing their synthesis, stability, reactivity, and typical applications.
Halogen-Substituted Pyridine Sulfonyl Chlorides
Halogen atoms, acting as electron-withdrawing groups, significantly influence the electrophilicity of the sulfonyl group.
-
6-Chloropyridine-3-sulfonyl chloride (2-Chloro-5-pyridinesulfonyl chloride): This is perhaps the most common halogenated alternative.[7][8] The chlorine atom increases the reactivity of the sulfonyl chloride toward nucleophiles compared to the methoxy-substituted analog. It is a versatile building block for pharmaceuticals and agrochemicals.[9][10] For example, it is an intermediate in the synthesis of 6-Aminopyridine-3-sulfonamide, which has been explored for its anticoccidial properties.[10]
-
2-Chloropyridine-3-sulfonyl chloride: Placing the chlorine atom adjacent to the sulfonyl group further enhances its reactivity. This reagent can be prepared effectively via an aqueous process from 3,3′-dithiobis(2-chloropyridine).[11] Its increased reactivity can be advantageous for coupling with less nucleophilic amines.
Electron-Withdrawing Group (EWG) Substituted Analogues
For reactions requiring even greater electrophilicity, reagents with potent EWGs are employed.
-
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: The trifluoromethyl group is a strong electron-withdrawing group, making this reagent highly reactive.[12] This heightened reactivity is beneficial for challenging sulfonylation reactions where steric hindrance or poor nucleophilicity of the amine is a factor. It is a solid with a melting point of 40-45 °C, which can simplify handling compared to liquid reagents.
Isomeric Pyridine Sulfonyl Chlorides
The position of the sulfonyl chloride group relative to the ring nitrogen has a profound impact on reactivity due to resonance and inductive effects.[13]
-
Pyridine-2-sulfonyl chloride: This isomer is often unstable, which complicates its storage and use.[14][15] However, the proximity of the sulfonyl group to the electron-withdrawing nitrogen atom makes it highly reactive. To overcome the stability issue, stable precursors like 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates have been developed, which act as effective surrogates.[15]
-
Pyridine-4-sulfonyl chloride: The 4-position is electronically activated for nucleophilic attack, making this isomer the most reactive of the three positional isomers (4 > 2 >> 3).[13] This high reactivity is due to the ability of the nitrogen atom to stabilize the negative charge in the transition state through resonance.
Table 1: Comparative Overview of Pyridine Sulfonylating Reagents
| Reagent | CAS Number | Molecular Weight | Key Feature | Relative Reactivity | Common Applications |
| This compound | 312300-42-8 | 207.63 | Electron-donating group | Baseline | Antimitotic agents, H+,K+-ATPase inhibitors[2] |
| Pyridine-3-sulfonyl chloride | 16133-25-8 | 177.61 | Unsubstituted parent | Lower | Synthesis of Vonoprazan[3][4] |
| 6-Chloropyridine-3-sulfonyl chloride | 6684-39-5 | 212.05 | Electron-withdrawing Cl | Higher | Pharmaceutical and agrochemical synthesis[9][10] |
| 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride | 959996-58-8 | 245.61 | Strong electron-withdrawing CF₃ | Much Higher | Challenging sulfonylation reactions |
| Pyridine-2-sulfonyl chloride | 111480-84-3 (HCl salt) | 177.61 | ortho isomer, often unstable | High | Synthesis of 11β-HSD1 modulators, tachykinin antagonists[16] |
| Pyridine-4-sulfonyl chloride | N/A | 177.61 | para isomer, most reactive | Highest | Highly activated nucleophilic substitution[13] |
Alternative Methodologies: Bypassing Unstable Sulfonyl Chlorides
The inherent instability of some sulfonyl chlorides has driven the development of alternative synthetic strategies.
Stable Sulfonate Esters as Surrogates
Kristensen and others have demonstrated that electron-deficient heteroaryl sulfonates, such as 2,4,6-trichlorophenyl (TCP) sulfonates, are stable, solid, and sufficiently reactive electrophiles that can be used as sulfonyl chloride surrogates.[15] These are prepared by reacting an organozinc reagent with 2,4,6-trichlorophenyl chlorosulfate (TCPC). This approach is particularly valuable for preparing pyridine-2-sulfonamides, where the corresponding sulfonyl chloride is notoriously unstable.[15]
Late-Stage Sulfonyl Chloride Formation from Sulfonamides
A novel approach involves the activation of stable, primary sulfonamides to form sulfonyl chlorides in situ. A method reported by Carreira and colleagues uses a pyrylium salt (Pyry-BF₄) to activate the NH₂ group, enabling its conversion to a sulfonyl chloride using MgCl₂ as the chloride source.[17] This strategy is exceptionally powerful for late-stage functionalization of complex molecules, as it starts from a stable and often readily available sulfonamide precursor.[17]
Experimental Protocols & Methodologies
To provide practical context, we present detailed protocols for key transformations. These are designed as self-validating systems, with clear steps and rationales.
Protocol 1: General Synthesis of a Pyridine Sulfonamide
This protocol describes the classic reaction between a sulfonyl chloride and a primary amine.
Rationale: The reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is added to neutralize the HCl generated during the reaction, driving it to completion.[18]
Caption: General workflow for pyridine sulfonamide synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and pyridine (2.0 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve the chosen pyridine sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers and wash sequentially with 1M HCl, water, and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude solid or oil by flash column chromatography on silica gel or recrystallization to yield the pure sulfonamide.
Protocol 2: Synthesis of Pyridine-3-sulfonyl Chloride via Sandmeyer-type Reaction
This protocol outlines a common method for preparing the sulfonyl chloride from the corresponding amine.
Rationale: This is a modified Sandmeyer reaction.[11] 3-Aminopyridine is converted to a diazonium salt using sodium nitrite and acid. This highly reactive intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst to install the sulfonyl chloride group.[10][19]
Caption: Synthesis of Pyridine-3-sulfonyl chloride.
Step-by-Step Methodology:
-
Diazotization: Dissolve 3-aminopyridine (1.0 equivalent) in a mixture of concentrated HCl and glacial acetic acid. Cool the solution to below 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 equivalents) in water, ensuring the temperature remains below 5 °C. Stir for 1 hour at this temperature.[10]
-
Catalyst Preparation: In a separate, larger vessel, prepare a solution of sulfur dioxide and a catalytic amount of copper(II) chloride in a mixture of acetic acid and water. Cool this solution to 5-10 °C.[10][19]
-
Sulfonylation: Slowly add the cold diazonium salt solution from step 1 to the vigorously stirred catalyst solution. Control the addition rate to manage the evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.
-
Isolation: Transfer the reaction mixture to a separatory funnel and extract several times with dichloromethane. Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to obtain the crude pyridine-3-sulfonyl chloride, which can be used directly or purified by vacuum distillation.
Conclusion and Future Outlook
While this compound is an effective and important reagent, a comprehensive understanding of the available alternatives is crucial for the modern medicinal chemist. The choice of reagent is not arbitrary; it is a strategic decision that impacts reactivity, synthetic feasibility, and the properties of the final molecule.
-
For increased reactivity , halogenated or CF₃-substituted analogues like 6-Chloropyridine-3-sulfonyl chloride or 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride are excellent choices.
-
When positional isomers are needed to probe structure-activity relationships, the high reactivity of pyridine-4-sulfonyl chlorides or stable surrogates for pyridine-2-sulfonyl chlorides can be leveraged.
-
For late-stage functionalization of complex molecules, converting a stable primary sulfonamide to a sulfonyl chloride in situ represents a state-of-the-art strategy.
By understanding the electronic and steric principles that govern the reactivity of these reagents, researchers can make more informed decisions, enabling the efficient synthesis of diverse and novel compounds for drug discovery and development.
References
- 1. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 2. Cas 312300-42-8,6-METHOXY-PYRIDINE-3-SULFONYL CHLORIDE | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 2-Chloro-5-pyridinesulfonyl chloride [oakwoodchemical.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 959996-58-8|6-(Trifluoromethyl)pyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. 2-CHLOROSULFONYL-PYRIDINIUM, CHLORIDE CAS#: 111480-84-3 [amp.chemicalbook.com]
- 17. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfonamide - Wikipedia [en.wikipedia.org]
- 19. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Reactivity of Pyridine-Based Sulfonyl Chloride Isomers for Drug Discovery and Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical building block is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final molecule. Pyridine-sulfonyl chlorides, key intermediates in the synthesis of numerous pharmacologically active compounds, are a prime example where isomeric substitution dictates not only the vector of molecular elaboration but also the reagent's inherent reactivity and stability.
This guide provides an in-depth comparison of the three isomers of pyridine-sulfonyl chloride: pyridine-2-sulfonyl chloride, pyridine-3-sulfonyl chloride, and pyridine-4-sulfonyl chloride. Moving beyond a simple cataloging of properties, we will dissect the electronic and steric factors that govern their reactivity profiles, supported by established chemical principles and available experimental data. Understanding these nuances is paramount for anticipating reaction outcomes, optimizing conditions, and ultimately, accelerating the drug development pipeline.
Core Principles: Electronic Effects of the Pyridine Nitrogen
The reactivity of pyridine-sulfonyl chlorides is fundamentally governed by the position of the sulfonyl chloride group relative to the electron-withdrawing nitrogen atom in the pyridine ring. This nitrogen atom significantly influences the electron density of the aromatic system, rendering the ring more susceptible to nucleophilic attack compared to its carbocyclic analog, benzenesulfonyl chloride. The positional isomers, however, experience this electronic influence in distinct ways, leading to a clear hierarchy in their reactivity towards nucleophiles.
The generally accepted order of reactivity for nucleophilic substitution at the sulfonyl group is:
Pyridine-4-sulfonyl chloride > Pyridine-2-sulfonyl chloride >> Pyridine-3-sulfonyl chloride
This trend can be rationalized by examining the stability of the intermediate formed during a nucleophilic attack on the sulfur atom. For the 2- and 4-isomers, the negative charge that develops in the transition state can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect that is absent in the 3-isomer.
dot graph TD { subgraph "Resonance Stabilization of Intermediates" subgraph "4-Isomer" A1["Nu- attacks S"] --> B1("Meisenheimer-like intermediate"); B1 --> C1("Negative charge delocalized onto N"); end subgraph "2-Isomer" A2["Nu- attacks S"] --> B2("Meisenheimer-like intermediate"); B2 --> C2("Negative charge delocalized onto N"); end subgraph "3-Isomer" A3["Nu- attacks S"] --> B3("Meisenheimer-like intermediate"); B3 --> C3("Negative charge NOT delocalized onto N"); end end style B1 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B2 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B3 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C1 fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C2 fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C3 fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Stabilization of reaction intermediates."
The 4-isomer is generally more reactive than the 2-isomer due to the absence of steric hindrance from the adjacent nitrogen atom, which can impede the approach of the nucleophile.[1]
Stability and Decomposition: A Tale of Two Pathways
A critical and often overlooked aspect of working with pyridine-sulfonyl chlorides is their inherent stability, or lack thereof. This is where the isomers diverge significantly, not just in their shelf-life but in their fundamental decomposition mechanisms. A comprehensive study on the stability of heteroaromatic sulfonyl halides revealed a clear stability trend.[2][3]
Stability Ranking: Pyridine-3-sulfonyl chloride > Pyridine-2-sulfonyl chloride > Pyridine-4-sulfonyl chloride
| Isomer | Relative Stability | Primary Decomposition Pathway | Decomposition Products |
| Pyridine-3-sulfonyl chloride | Highest | Hydrolysis | Pyridine-3-sulfonic acid + HCl |
| Pyridine-2-sulfonyl chloride | Intermediate | SO₂ Extrusion | 2-Chloropyridine + SO₂ |
| Pyridine-4-sulfonyl chloride | Lowest | SO₂ Extrusion | 4-Chloropyridine + SO₂ |
This data is synthesized from findings on the decomposition pathways of heteroaromatic sulfonyl halides.[2][3]
Pyridine-3-sulfonyl chloride , while the least reactive in nucleophilic substitutions, is the most stable of the three. Its primary mode of degradation is hydrolysis, reacting with ambient moisture to form the corresponding sulfonic acid.[4][5] This process can be mitigated by storage under anhydrous conditions.
In stark contrast, the highly reactive pyridine-2- and pyridine-4-sulfonyl chlorides are prone to a more facile decomposition pathway: the extrusion of sulfur dioxide (SO₂).[2][3] This process is particularly rapid for the 4-isomer, which is often difficult to isolate and store. The 2-isomer is also notoriously unstable and is frequently prepared immediately before use.[6][7] The instability of the 2- and 4-isomers is a direct consequence of the electronic factors that also enhance their reactivity.
dot graph TD { subgraph "Decomposition Pathways" A("Pyridine-3-sulfonyl chloride") -- "H₂O" --> B("Pyridine-3-sulfonic acid"); C("Pyridine-2-sulfonyl chloride") -- "Δ" --> D("2-Chloropyridine + SO₂"); E("Pyridine-4-sulfonyl chloride") -- "Δ (facile)" --> F("4-Chloropyridine + SO₂"); end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px } caption: "Primary decomposition routes of isomers."
Experimental Protocols: A Comparative Sulfonamide Formation
To illustrate the practical implications of these reactivity differences, the following is a generalized protocol for the formation of a sulfonamide, a common reaction in medicinal chemistry.[8] The expected outcome is a significantly higher yield and faster reaction time for the 4- and 2-isomers compared to the 3-isomer under identical conditions.
Objective: To compare the relative reactivity of pyridine-2-, 3-, and 4-sulfonyl chloride in the formation of N-benzylpyridine-sulfonamide.
Materials:
-
Pyridine-2-sulfonyl chloride (freshly prepared or from a reliable source, handled under inert atmosphere)
-
Pyridine-3-sulfonyl chloride
-
Pyridine-4-sulfonyl chloride hydrochloride (often supplied as the more stable salt)
-
Benzylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In three separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Reagent Addition: Cool each flask to 0 °C in an ice bath. To each flask, add a solution of the respective pyridine-sulfonyl chloride isomer (1.1 equivalents) in anhydrous DCM dropwise over 10 minutes. For pyridine-4-sulfonyl chloride hydrochloride, an additional equivalent of triethylamine may be required to neutralize the HCl salt.
-
Reaction Monitoring: Allow the reactions to stir at 0 °C and monitor their progress by TLC at regular intervals (e.g., every 15 minutes). The disappearance of the limiting reagent (benzylamine) and the appearance of the product spot will indicate reaction progression. It is anticipated that the reactions with the 2- and 4-isomers will proceed to completion much more rapidly than the reaction with the 3-isomer.
-
Workup: Once the reactions are deemed complete (or after a set time, e.g., 2 hours, for comparison), quench each reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Isolation and Purification: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude products can then be purified by flash column chromatography on silica gel.
Expected Results:
A comparative analysis of the crude reaction mixtures by techniques such as ¹H NMR or LC-MS before purification would provide a quantitative measure of the conversion to the desired sulfonamide. It is expected that the yield of N-benzylpyridine-4-sulfonamide and N-benzylpyridine-2-sulfonamide will be significantly higher than that of N-benzylpyridine-3-sulfonamide within the same reaction time.
dot graph TD { subgraph "Experimental Workflow" A[Start: Prepare three parallel reactions] --> B{Dissolve Benzylamine & Triethylamine in anhydrous DCM}; B --> C{Cool to 0°C}; C --> D{Add Pyridine-2-sulfonyl chloride}; C --> E{Add Pyridine-3-sulfonyl chloride}; C --> F{Add Pyridine-4-sulfonyl chloride}; D --> G[Monitor by TLC]; E --> H[Monitor by TLC]; F --> I[Monitor by TLC]; G --> J{Quench, Workup, & Isolate}; H --> J; I --> J; J --> K[Analyze Yields and Compare Reactivity]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for comparative sulfonamide synthesis."
Conclusion and Practical Recommendations
The choice between pyridine-2-, 3-, and 4-sulfonyl chloride is a strategic one that should be informed by a clear understanding of their distinct chemical personalities.
-
Pyridine-4-sulfonyl chloride is the most reactive isomer, making it ideal for reactions where high electrophilicity is required or when reacting with less nucleophilic partners. However, its pronounced instability necessitates careful handling, storage, and often in-situ generation or use as its more stable hydrochloride salt.
-
Pyridine-2-sulfonyl chloride offers a balance of high reactivity and slightly greater stability compared to the 4-isomer. The potential for steric hindrance from the adjacent nitrogen should be considered, and like the 4-isomer, it is susceptible to decomposition via SO₂ extrusion.[7]
-
Pyridine-3-sulfonyl chloride is the most stable and robust of the three isomers, making it a reliable and convenient building block for a wide range of applications, including the synthesis of important pharmaceutical agents like Vonoprazan.[4] Its lower reactivity requires more forcing reaction conditions or more potent nucleophiles.
By appreciating the interplay of electronic effects, steric hindrance, and inherent stability, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in the pursuit of novel therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine-3-sulfonyl chloride | 16133-25-8 | FP64081 [biosynth.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bioassay Development for Screening 6-Methoxypyridine-3-sulfonamide Libraries
For researchers, scientists, and drug development professionals embarking on a screening campaign with a 6-methoxypyridine-3-sulfonamide library, the initial choice of bioassay strategy is a critical determinant of success. This guide provides an in-depth comparison of robust bioassay methodologies, moving beyond mere procedural steps to elucidate the strategic rationale behind experimental design. We will explore target-based and phenotypic approaches, offering detailed protocols and comparative performance metrics to empower you to select the optimal path for your discovery program.
The 6-methoxypyridine-3-sulfonamide scaffold is a privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have made it a cornerstone for libraries targeting a range of protein classes. Notably, this scaffold has shown significant promise in the development of inhibitors for enzymes such as Carbonic Anhydrases (CAs) and kinases like Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] This guide will focus on assay development for these key target classes, while also providing a framework for broader phenotypic screening.
Choosing Your Screening Philosophy: Target-Based vs. Phenotypic Discovery
The first strategic decision is whether to pursue a target-based or a phenotypic screening approach. This choice fundamentally shapes the entire discovery cascade, from primary assay to hit validation.
-
Target-Based Screening: This is a hypothesis-driven approach where a specific biomolecule (e.g., an enzyme or receptor) is presumed to be involved in a disease's pathology. The goal is to identify compounds that directly modulate the activity of this purified target. This method is advantageous for its clear mechanism of action and straightforward hit-to-lead optimization.[4]
-
Phenotypic Screening: This is a more exploratory, "black-box" approach where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the molecular target.[5][6][7] This strategy excels at identifying first-in-class molecules and novel mechanisms but requires more extensive downstream efforts for target deconvolution.[8][9][10]
I. Target-Based Screening Strategies
For 6-methoxypyridine-3-sulfonamide libraries, two prominent target classes stand out: Carbonic Anhydrases and PI3K/mTOR kinases.
A. Biochemical Assays for Carbonic Anhydrase (CA) Inhibition
The sulfonamide moiety is a classic zinc-binding group, making Carbonic Anhydrases a primary target class for this scaffold.[11] Biochemical assays offer a direct and robust method for identifying potent CA inhibitors.
| Assay Format | Principle | Throughput | Cost | Key Considerations |
| Stopped-Flow CO₂ Hydration | Measures the change in pH resulting from the enzyme's physiological reaction: the hydration of CO₂. | Low to Medium | High | Gold-standard for kinetic characterization. Requires specialized equipment. |
| Colorimetric Esterase Assay | Utilizes the esterase activity of CA on a substrate like p-nitrophenyl acetate (p-NPA), which releases a chromogenic product. | High | Low | Simple, cost-effective, and amenable to HTS. Indirect measure of physiological activity. |
This protocol is adapted for a 384-well format and is designed to identify inhibitors of CA activity.
Materials:
-
CA Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
CA Enzyme: Purified human Carbonic Anhydrase II (e.g., 1 µg/mL final concentration)
-
CA Substrate: p-Nitrophenyl acetate (p-NPA), 10 mM stock in acetonitrile
-
Test Compounds: 6-methoxypyridine-3-sulfonamide library dissolved in 100% DMSO
-
Positive Control: Acetazolamide (a known CA inhibitor)
-
Plates: 384-well clear, flat-bottom plates
-
Instrumentation: Absorbance microplate reader
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds, positive control, and DMSO (vehicle control) into respective wells of the 384-well plate using an acoustic liquid handler.
-
Enzyme Addition: Add 10 µL of CA enzyme solution (or buffer for no-enzyme controls) to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Add 10 µL of p-NPA substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at room temperature.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each well. Normalize the data to the vehicle controls (100% activity) and no-enzyme controls (0% activity). Hits are typically identified as compounds that inhibit the enzyme activity by >50%.
B. Assays for PI3K/mTOR Dual Inhibition
Recent studies have successfully identified 6-methoxypyridine-3-sulfonamide derivatives as potent PI3K/mTOR dual inhibitors.[1] Both biochemical and cell-based assays are crucial for characterizing these types of inhibitors.
| Assay Format | Principle | Throughput | Cost | Key Considerations |
| Biochemical Kinase Assay (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal. | High | Medium | Direct measure of enzyme inhibition. Lacks cellular context (e.g., permeability, off-target effects). |
| Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) | Measures the phosphorylation of a downstream substrate (e.g., Akt, S6K) in cells treated with the inhibitor. | Low to Medium | High | Physiologically relevant, assesses compound activity in a cellular environment. More complex and lower throughput. |
| Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) | Measures the overall health and proliferation of cancer cell lines dependent on the PI3K/mTOR pathway. | High | Low | Provides a functional readout of compound efficacy. Indirect measure of target engagement. |
Many compounds that show promise in biochemical assays fail to replicate this success in cell-based assays, highlighting the importance of incorporating cellular assays early in the screening process.[4]
This protocol is designed to confirm the on-target activity of hits from a primary screen in a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation).
Materials:
-
Cell Line: MCF-7 breast cancer cells
-
Culture Medium: DMEM with 10% FBS
-
Test Compounds: Hits from the primary screen
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Antibodies: Primary antibodies against phospho-Akt (Ser473) and total Akt; HRP-conjugated secondary antibody
-
Instrumentation: Gel electrophoresis and Western blot imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hit compounds for 2-4 hours.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and then incubate with the secondary antibody.
-
Detection: Add ECL substrate and image the blot using a chemiluminescence detector.
-
Data Analysis: Quantify the band intensities for p-Akt and total Akt. A dose-dependent decrease in the p-Akt/total Akt ratio indicates on-target inhibition of the PI3K pathway.
II. Phenotypic Screening Strategy: Targeting the Wnt Signaling Pathway
Phenotypic screening is a powerful approach when the molecular target is unknown or when targeting a complex pathway is desired.[6][7] The Wnt signaling pathway, which is often dysregulated in cancer, is an excellent candidate for a phenotypic screen.[12]
Experimental Protocol: TCF/LEF Luciferase Reporter Assay
This assay identifies compounds that inhibit the canonical Wnt signaling pathway by measuring the activity of a TCF/LEF-driven luciferase reporter.[13]
Materials:
-
Cell Line: HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct (e.g., TOPflash)
-
Wnt Agonist: Recombinant Wnt3a or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
Test Compounds: 6-methoxypyridine-3-sulfonamide library in DMSO
-
Luciferase Assay Reagent: e.g., Bright-Glo™ or ONE-Glo™
-
Plates: White, opaque 384-well plates
-
Instrumentation: Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line into 384-well plates and allow to attach for 4-6 hours.
-
Compound Addition: Add 100 nL of test compounds to the wells.
-
Pathway Activation: Add the Wnt agonist (e.g., Wnt3a to a final concentration of 50 ng/mL) to all wells except for the negative controls.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a CO₂ incubator.
-
Luminescence Reading: Equilibrate the plates to room temperature and add the luciferase assay reagent to each well. Measure the luminescence signal after a 10-minute incubation.
-
Data Analysis: Normalize the data to positive (agonist + DMSO) and negative (no agonist) controls. Identify hits that show a significant, dose-dependent reduction in the luciferase signal.
III. Comparison of Screening Libraries: Beyond the Sulfonamide Scaffold
While the 6-methoxypyridine-3-sulfonamide library is a strong starting point, it is beneficial to consider screening alternative or complementary libraries to explore a wider chemical space.
| Target Class | 6-Methoxypyridine-3-sulfonamide | Alternative Scaffolds | Rationale for Comparison |
| Carbonic Anhydrase | Classic zinc-binding pharmacophore. | Coumarins, dithiocarbamates, carboxylic acids.[14] | These scaffolds offer different binding modes and selectivity profiles against various CA isoforms. |
| PI3K/mTOR | ATP-competitive hinge-binding motif. | Purines, pyrimidines, quinolines, macrocycles.[1][2][15][16] | Exploring diverse hinge-binding chemotypes can lead to improved potency, selectivity, and pharmacokinetic properties. |
| Wnt Pathway (Phenotypic) | N/A (target agnostic) | Natural products (e.g., flavonoids, terpenoids), stapled peptides.[17][18] | Natural products have a proven track record in modulating complex pathways, while stapled peptides can disrupt protein-protein interactions central to Wnt signaling. |
IV. The Self-Validating System: A Rigorous Hit Validation Workflow
A primary screening campaign will inevitably generate false positives. A robust, multi-step hit validation cascade is essential to triage initial hits and focus resources on the most promising chemical matter.[1][8][19]
Step 1: Hit Confirmation
-
Objective: Confirm the activity of hits from the primary single-point screen.
-
Method: Re-test the primary hits in a full dose-response curve (e.g., 10-point titration) to determine their potency (IC₅₀ or EC₅₀).
Step 2: Orthogonal and Counter-Screens
-
Objective: Eliminate false positives due to assay artifacts and assess initial selectivity.
-
Methods:
-
Orthogonal Assay: Use a different assay format to measure the same biological endpoint (e.g., a mobility shift assay to confirm hits from a radiometric kinase screen).[14]
-
Counter-Screen: For target-based approaches, screen hits against related targets to assess selectivity (e.g., screen CA II hits against other CA isoforms). For phenotypic screens, use a counter-screen to eliminate cytotoxic compounds (e.g., a general cell viability assay).[9]
-
Step 3: Biophysical Confirmation
-
Objective: Directly demonstrate the physical binding of the compound to the target protein.
-
Methods: Techniques like Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), or Thermal Shift Assays can confirm a direct interaction and provide binding affinity (Kᴅ) data.
Step 4: Cellular Target Engagement
-
Objective: Confirm that the compound engages the target in a physiological cellular environment.
-
Methods: For kinase inhibitors, a Western blot for downstream substrate phosphorylation is the gold standard (as described in the protocol above). For other targets, cellular thermal shift assays (CETSA) can be employed.
Step 5: Hit-to-Lead Optimization
-
Objective: For confirmed, validated hits, initiate medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.[19][20][21][22][23]
-
Methods: This involves synthesizing and testing analogs of the validated hit to build a structure-activity relationship (SAR).
Conclusion
The development of a successful bioassay for screening a 6-methoxypyridine-3-sulfonamide library requires a strategic, multi-faceted approach. By carefully considering the choice between target-based and phenotypic screening, selecting the appropriate assay format based on a balance of physiological relevance, throughput, and cost, and implementing a rigorous, multi-step hit validation workflow, researchers can significantly increase the probability of identifying high-quality, tractable lead compounds. This guide provides the foundational knowledge and practical protocols to navigate these critical decisions, ultimately accelerating the path from screen to lead.
References
- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic Screening Library - Enamine [enamine.net]
- 6. Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants: Identification of colistin adjuvants from a natural product library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Wnt Drug Discovery: Weaving Through the Screens, Patents and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Can we safely target the WNT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents | DNDi [dndi.org]
- 22. Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methoxypyridine-3-sulfonyl chloride
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-methoxypyridine-3-sulfonyl chloride, a reactive intermediate commonly used in pharmaceutical synthesis.[1][2] Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Hazard: Chemical Profile of this compound
This compound is a white to off-white or light yellow solid with a molecular weight of 207.63 g/mol .[2][3][4] Its utility in organic synthesis stems from the reactive sulfonyl chloride functional group attached to a pyridine ring.[1][5] However, this reactivity also dictates the necessary precautions for its handling and disposal.
Key Chemical Properties
| Property | Value | Source |
| CAS Number | 312300-42-8 | [4][6] |
| Molecular Formula | C6H6ClNO3S | [3][4][6] |
| Appearance | White/off-white or light yellow solid | [2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [7][8] |
The primary hazard associated with this compound is its reactivity with nucleophiles, particularly water.[5] This moisture sensitivity means it will readily hydrolyze to form 6-methoxypyridine-3-sulfonic acid and hydrochloric acid (HCl), a corrosive and hazardous byproduct. The hydrolysis reaction can be exothermic, presenting a risk of thermal runaway if not properly controlled.[9]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is controlled neutralization through hydrolysis. This process converts the reactive sulfonyl chloride into its more stable sulfonic acid salt.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the corrosive chemical and its reaction products. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact with the corrosive and potentially sensitizing compound. |
| Body Protection | A chemical-resistant lab coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | The hydrolysis reaction generates HCl gas, which is a respiratory irritant. |
Neutralization of Small Residual Quantities
This procedure is suitable for quenching residual amounts of this compound in reaction flasks or on contaminated labware.
Materials:
-
Large beaker (at least 10 times the volume of the solution to be neutralized)
-
Stir bar and stir plate
-
Ice bath
-
5% aqueous sodium bicarbonate (NaHCO3) solution
-
pH paper or pH meter
Procedure:
-
Preparation: In a certified chemical fume hood, place the large beaker in an ice bath on a stir plate. Add a stir bar and a sufficient volume of cold 5% sodium bicarbonate solution to the beaker.
-
Slow Addition: While vigorously stirring the bicarbonate solution, slowly and carefully add the solution containing the residual this compound dropwise. The slow addition and cooling are crucial to control the exothermic reaction and the effervescence from the generation of carbon dioxide and HCl gas.[9]
-
Monitoring: Continuously monitor the reaction for signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool before proceeding.
-
pH Check: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction has gone to completion. Check the pH of the solution using pH paper or a pH meter. The pH should be in the neutral range (pH 6-8). If the solution is still acidic, add more 5% sodium bicarbonate solution until the pH is neutralized.
-
Final Disposal: The neutralized aqueous solution, now containing the sodium salt of 6-methoxypyridine-3-sulfonic acid, can be disposed of as hazardous aqueous waste in a properly labeled container. Consult your institution's environmental health and safety (EHS) office for specific guidelines.[10][11]
Disposal of Bulk Quantities
Bulk quantities of this compound should not be neutralized in the lab. They must be disposed of as hazardous waste through your institution's EHS program.
Procedure:
-
Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, transfer the material to a new, compatible, and properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive).
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly water and bases.
-
EHS Pickup: Arrange for collection by your institution's EHS department.
Emergency Procedures: Spills and Exposures
Accidents can happen, and a rapid, informed response is critical.
Spill Cleanup
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use a dry, inert absorbent material such as sand, vermiculite, or a commercial spill kit designed for acid chlorides.[12][13][14] Do not use water or combustible materials.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a 5% sodium bicarbonate solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Decontamination of Glassware
Glassware that has come into contact with this compound must be decontaminated before routine cleaning.
-
Initial Rinse (in a fume hood): Carefully rinse the glassware with a small amount of an inert organic solvent (e.g., acetone) to remove the bulk of the residual sulfonyl chloride. Collect this rinse as hazardous waste.
-
Neutralization: Follow the procedure outlined in Section 2.2 for neutralizing small residual quantities, carefully adding a cold 5% sodium bicarbonate solution to the glassware and allowing it to react until gas evolution ceases.
-
Standard Cleaning: Once neutralized, the glassware can be cleaned using standard laboratory procedures with soap and water.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. 6-methoxy-pyridine-3-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 6. This compound | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Pyridinesulfonic acid(636-73-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. newcomersupply.com [newcomersupply.com]
- 13. ehs.gatech.edu [ehs.gatech.edu]
- 14. cleanroomsuppliesltd.com [cleanroomsuppliesltd.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
